Technical Documentation Center

2-(2-Sulfanylethyl)guanidine;hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Sulfanylethyl)guanidine;hydrobromide
  • CAS: 4337-69-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(2-Sulfanylethyl)guanidine Hydrobromide (CAS 4337-69-3)

Executive Summary In the landscape of pharmacological modulators, 2-(2-Sulfanylethyl)guanidine hydrobromide (commonly known as 2-mercaptoethylguanidine or MEG ) occupies a unique and highly specialized niche. Identified...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmacological modulators, 2-(2-Sulfanylethyl)guanidine hydrobromide (commonly known as 2-mercaptoethylguanidine or MEG ) occupies a unique and highly specialized niche. Identified by CAS 4337-69-3, this compound is not merely a single-target inhibitor; it is a dual-action pharmacological agent[][2]. MEG functions simultaneously as a highly selective inhibitor of inducible nitric oxide synthase (iNOS) and as a potent, direct scavenger of peroxynitrite (ONOO⁻)[3][4]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of MEG’s structural dynamics, mechanistic pharmacology, and validated experimental workflows.

Structural Dynamics & The Transguanylation Imperative

To utilize MEG effectively in vitro or in vivo, one must understand its chemical genesis. MEG is rarely synthesized and stored in its active free-thiol form due to oxidative instability. Instead, it is often generated from the precursor S-(2-aminoethyl)isothiourea (AET) .

The Causality of pH in Experimental Design: As an application scientist, the most common point of failure I observe in NOS inhibition assays is the mishandling of the AET-to-MEG conversion. At an acidic pH, AET is highly stable. However, when introduced to a physiological buffer (pH 7.4), AET undergoes a spontaneous intramolecular rearrangement known as transguanylation , yielding the active MEG[5][6]. If your assay buffer drops below pH 7.0, the conversion stalls, resulting in false-negative iNOS inhibition data.

Mechanistic Pharmacology: A Dual-Action Modulator

The pathological overproduction of nitric oxide (NO) by iNOS during inflammation leads to the rapid reaction between NO and superoxide (O₂⁻), forming the highly cytotoxic peroxynitrite radical (ONOO⁻)[7]. MEG disrupts this destructive cascade at two distinct nodes.

  • Selective iNOS Inhibition : Unlike non-selective inhibitors (e.g., L-NAME), MEG preferentially targets the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms[3][4]. This selectivity preserves baseline vascular homeostasis mediated by eNOS while blunting the inflammatory NO surge.

  • Peroxynitrite Scavenging : MEG reacts directly with peroxynitrite with a rapid second-order rate constant, neutralizing the oxidant before it can induce lipid peroxidation, protein nitration, or DNA single-strand breaks[3][4].

Pathway LArg L-Arginine NO Nitric Oxide (NO) LArg->NO Catalyzed by iNOS iNOS iNOS (Inducible NOS) iNOS->NO ONOO Peroxynitrite (ONOO-) NO->ONOO Reacts with O2- O2 Superoxide (O2-) O2->ONOO Damage Oxidative Damage (Lipid/Protein/DNA) ONOO->Damage Induces MEG MEG Hydrobromide (CAS 4337-69-3) MEG->iNOS Selective Inhibition MEG->ONOO Direct Scavenging

Dual-action mechanism of MEG: Selective iNOS inhibition and direct peroxynitrite scavenging.

Quantitative Pharmacological Profiling

The therapeutic window and experimental dosing of MEG are dictated by its binding affinities and kinetic rates. The table below synthesizes the critical quantitative parameters required for accurate dose-response modeling[3][4][8][9].

Pharmacological ParameterQuantitative ValueBiological Context / Target
iNOS Inhibition (EC₅₀) 11.5 µMLPS-treated rat lung homogenates
nNOS Inhibition (EC₅₀) 60 µMRat brain homogenates
eNOS Inhibition (EC₅₀) 110 µMBovine endothelial cells
ONOO⁻ Scavenging Rate 1,900 M⁻¹s⁻¹Second-order rate constant at 37°C
In Vivo Anti-inflammatory Dose 10 mg/kgRat pleurisy model (reduces exudate & NO)
In Vivo Radioprotective Dose 350 mg/kgConverts LD₁₀₀ to LD₁₀ in irradiated mice

Validated Experimental Workflows

To ensure scientific integrity, any assay evaluating MEG must be designed as a self-validating system. Below is the gold-standard methodology for quantifying MEG's iNOS inhibitory capacity in vitro.

Protocol: In Vitro iNOS Inhibition via Griess Assay

Rationale & Causality : Macrophages do not constitutively express iNOS. We utilize Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to synergistically activate NF-κB, forcing iNOS transcription[3]. Because NO is highly volatile, it rapidly oxidizes to stable nitrite (NO₂⁻). The Griess assay specifically measures this nitrite, serving as a highly reliable proxy for iNOS enzyme activity.

Step-by-Step Methodology :

  • Cell Preparation : Seed J774 murine macrophages in a 96-well plate at

    
     cells/well in DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Activation (Critical Step) : Dissolve MEG hydrobromide (CAS 4337-69-3) in sterile PBS. You must verify the solution is exactly pH 7.4 to ensure complete transguanylation to the active mercapto-form[5][6].

  • Induction & Treatment : Replace the media. Add LPS (10 µg/mL) and IFN-γ (50 U/mL) to the wells to induce iNOS[3]. Immediately co-administer MEG at a dose-response gradient (e.g., 0.1 µM to 300 µM).

    • Self-Validation: Include a positive control (e.g., 1400W, a known iNOS inhibitor) and an unstimulated negative control (media only) to establish the dynamic range of the assay.

  • Incubation : Incubate the plate for 18 hours. This duration is biologically required for the cells to translate iNOS protein and accumulate measurable nitrite in the supernatant[3].

  • Supernatant Transfer : Transfer 50 µL of the conditioned supernatant from each well to a fresh 96-well assay plate.

  • Griess Reaction : Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well. Incubate for 10 minutes in the dark.

  • Data Acquisition : Read absorbance at 540 nm using a microplate reader. Calculate the exact nitrite concentration by interpolating against a standard curve generated with sodium nitrite.

Workflow AET AET Precursor Dissolution pH Buffer to pH 7.4 (Transguanylation) AET->pH MEG Active MEG Solution pH->MEG Incubate Co-incubation (18 hours) MEG->Incubate Dose Response Cell J774 Macrophages LPS/IFN-γ Cell->Incubate Griess Griess Assay (Nitrite Readout) Incubate->Griess Supernatant

In vitro workflow for validating MEG-mediated iNOS inhibition using Griess reagent.

Translational Applications

MEG hydrobromide has demonstrated robust efficacy across multiple in vivo models, driven by its dual mechanism:

  • Acute Inflammation & Trauma : In models of carrageenan-induced paw edema and pleurisy, MEG (10 mg/kg) significantly inhibits mononuclear cell infiltration, paw swelling, and pleural exudate formation[7][8]. Furthermore, in traumatic brain injury (TBI) models, MEG attenuates prostaglandin E2 levels and decreases the number of hyperchromatic cortical neurons, improving overall neurologic outcomes[10].

  • Radioprotection : Historically, MEG has been heavily researched for its ability to protect against whole-body ionizing radiation. By acting as a systemic free-radical scavenger, administering 350 mg/kg of MEG prior to a 900 r X-ray exposure successfully converts an LD₁₀₀ (lethal dose to 100% of subjects in 13 days) to an LD₁₀ in murine models, accelerating bone marrow and intestinal recovery[9][11][12].

References

  • PubChem. "(Mercaptoethyl)guanidine | C3H9N3S | CID 4070". National Center for Biotechnology Information. URL: [Link]

  • Southan, G.J., et al. "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology, 1996. URL: [Link]

  • Cuzzocrea, S., et al. "Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation." Free Radical Biology and Medicine, 1998. URL: [Link]

  • Dacquisto, M.P., et al. "Mechanism of the Protective Action of 2-mercaptoethylguanidine (MEG) against Whole-body Radiation in Mice." International Journal of Radiation Biology, 1961. URL: [Link]

  • Campolo, M., et al. "Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury." PubMed (National Library of Medicine), 2005. URL: [Link]

Sources

Exploratory

Precision Inhibition of Inducible Nitric Oxide Synthase (iNOS): A Technical Guide to Selective Modulators

The Mechanistic Imperative: Why Selectivity is Non-Negotiable Nitric Oxide Synthase (NOS) exists in three primary isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3).[1] While nNOS and eNOS...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative: Why Selectivity is Non-Negotiable

Nitric Oxide Synthase (NOS) exists in three primary isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3).[1] While nNOS and eNOS are constitutive and calcium-dependent, regulating neurotransmission and hemodynamics respectively, iNOS is calcium-independent and transcriptionally regulated by inflammatory stimuli.

In drug development, the "Grail" is high selectivity for iNOS over eNOS. Non-selective inhibition (e.g., using L-NMMA) leads to immediate hypertensive crises due to the blockade of eNOS-derived basal vasodilation. A viable research tool or therapeutic candidate must exhibit a selectivity ratio of at least 100-fold (iNOS:eNOS) to avoid confounding hemodynamic variables in in vivo models.

Mechanism of Action & Signaling Pathway

iNOS expression is typically triggered by immunostimulants (LPS, cytokines) via the NF-κB pathway. Once expressed, iNOS produces massive quantities of NO, leading to nitrosative stress (peroxynitrite formation).[2] Inhibitors generally function via:

  • Substrate Competition: Competing with L-Arginine at the catalytic heme site.

  • Cofactor Displacement: Preventing Tetrahydrobiopterin (BH4) binding.

  • Dimerization Inhibition: Preventing the formation of the active homodimer.

iNOS_Pathway LPS LPS / Cytokines TLR4 TLR4 / Cytokine R LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Activation iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS (Dimer) iNOS_Protein->iNOS_Dimer + BH4 / Heme NO Nitric Oxide (NO) iNOS_Dimer->NO + L-Arg / NADPH Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Inhibitor Selective Inhibitors (1400W, GW274150) Inhibitor->iNOS_Dimer Blocks Catalytic Site

Figure 1: The iNOS activation cascade and the specific point of pharmacological intervention.

The Selectivity Landscape: Validated Inhibitors

The following list prioritizes compounds with verified selectivity profiles. Historical non-selective agents (e.g., Aminoguanidine) are excluded in favor of high-precision tools.

Comparative Data Table
CompoundClassIC50 (iNOS)Selectivity (iNOS vs eNOS)Status
1400W Acetamidine~7 nM (Kd)> 5000-foldGold Standard Tool (Preclinical)
GW274150 Cyclic Amidine~1.4 µM> 260-foldClinical Candidate (Phase II - Discontinued)
L-NIL Amino Acid Analogue~3.3 µM~30-foldResearch Tool (In Vivo/In Vitro)
ONO-1714 Cyclic Amidine~2 nM (Ki)~10 to 35-fold*Preclinical (Potent but less selective than 1400W)

*Note: Selectivity ratios vary by species (Human vs. Rat).[3] 1400W remains the most selective across species.

Deep Dive: The Key Agents
1. 1400W (N-(3-(Aminomethyl)benzyl)acetamidine)[2]
  • Mechanism: A slow, tight-binding, highly selective inhibitor.[4][5] It acts almost irreversibly, mimicking the transition state of L-arginine.

  • Application: The primary choice for in vitro mechanistic studies and in vivo rodent models where hemodynamic stability is paramount.

  • Limitation: Poor oral bioavailability prevents clinical utility; strictly a pharmacological probe.

2. GW274150
  • Mechanism: A competitive inhibitor of L-arginine.[5] Unlike 1400W, it was optimized for pharmacokinetics, showing high oral bioavailability (>90%).

  • Application: The leading compound for clinical investigation in conditions like migraine and asthma. It demonstrates a safety profile that confirms the hypothesis that selective iNOS inhibition does not affect blood pressure in humans.

3. L-NIL (N6-(1-iminoethyl)-L-lysine)[6][7]
  • Mechanism: A prodrug-like analogue of L-arginine.

  • Application: Widely used in early inflammation papers. While effective, its selectivity window is narrower than 1400W, meaning dose titration is critical to avoid eNOS crossover.

Experimental Protocols for Validation

To ensure data integrity, researchers must validate iNOS inhibition using a self-validating system, typically involving the murine macrophage cell line RAW 264.7 stimulated with Lipopolysaccharide (LPS).

Workflow Visualization

Experimental_Workflow Cells RAW 264.7 Macrophages Plate Seed in 96-well Plate Cells->Plate Induction Add LPS (1 µg/mL) Plate->Induction Treatment Add Inhibitor (Serial Dilution) Induction->Treatment Incubation Incubate 18-24 Hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Reaction (Colorimetric) Supernatant->Griess Read Read Absorbance (540 nm) Griess->Read

Figure 2: Standardized workflow for assessing iNOS inhibition potency in vitro.

Protocol: The Griess Assay (Nitrite Quantification)[7][8][9][10]

Principle: NO is unstable and rapidly oxidizes to nitrite (


) and nitrate (

). The Griess reaction colorimetrically detects nitrite, serving as a stable proxy for iNOS activity.[8]

Materials:

  • RAW 264.7 cells.[9][8][10][11]

  • LPS (E. coli serotype 055:B5).

  • Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Sodium Nitrite (

    
    ) for standard curve.[12][11]
    

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Allow adherence for 24 hours.
    
  • Induction & Treatment: Replace media. Add LPS (final conc. 1 µg/mL) to induce iNOS. Simultaneously add the test inhibitor (e.g., 1400W) in serial dilutions (e.g., 0.1 nM to 10 µM).

    • Control A: Media only (Basal).

    • Control B: LPS + Vehicle (Max Signal).

  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh flat-bottom 96-well plate. Avoid disturbing the cell monolayer.

  • Reaction: Add 100 µL of Griess Reagent to each well.

  • Development: Incubate at room temperature for 10 minutes (protect from light). A pink/magenta color indicates nitrite presence.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

  • Analysis: Convert Optical Density (OD) to concentration using the

    
     standard curve. Calculate % Inhibition relative to Control B.
    

Self-Validation Check:

  • The standard curve must be linear (

    
    ).
    
  • LPS-only wells must show a >5-fold increase in nitrite over basal wells. If not, the induction failed, and the assay is invalid.

Challenges and Future Directions

Despite the availability of potent inhibitors, clinical translation has been slow.

  • Species Specificity: Human iNOS and Murine iNOS differ structurally. Inhibitors like L-NIL are significantly more potent against murine iNOS than human iNOS, leading to failures when scaling from mouse models to human trials. GW274150 was designed specifically to address this by targeting the human isoform.

  • The "Dual-Edged Sword": Complete ablation of iNOS can impair host defense against intracellular pathogens (e.g., M. tuberculosis), necessitating a "dampening" rather than "silencing" approach.

References

  • Garvey, E. P., et al. (1997).[5] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[4][5] Journal of Biological Chemistry. Link

  • Alderton, W. K., et al. (2005).[13] GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo.[14] British Journal of Pharmacology. Link

  • Moore, W. M., et al. (1994).[15] L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase.[4][6][16][17][18][19] Journal of Medicinal Chemistry. Link

  • Ohta, K., et al. (2007). A novel potent inhibitor of inducible nitric oxide synthase, ONO-1714, reduces hyperoxic lung injury in mice.[20] Chest. Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. Link

Sources

Foundational

2-(2-Sulfanylethyl)guanidine (MEG): Pharmacology, Radioprotection, and iNOS Inhibition Workflows

Executive Summary 2-(2-sulfanylethyl)guanidine, commonly referred to in literature as 2-mercaptoethylguanidine (MEG) , is a highly potent aminothiol compound with a dual-action pharmacological profile. For decades, it ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-sulfanylethyl)guanidine, commonly referred to in literature as 2-mercaptoethylguanidine (MEG) , is a highly potent aminothiol compound with a dual-action pharmacological profile. For decades, it has been studied as a premier radioprotective agent capable of neutralizing ionizing radiation-induced free radicals. More recently, its role has expanded into radiomitigation and anti-inflammatory therapeutics due to its selective inhibition of inducible nitric oxide synthase (iNOS) and direct scavenging of peroxynitrite.

This technical guide deconstructs the chemical kinetics of MEG generation, details its cellular mechanisms, and provides self-validating experimental workflows for evaluating its efficacy in both in vivo and in vitro models.

Chemical Kinetics: The Intratransguanylation Paradigm

A critical challenge in aminothiol pharmacology is the inherent instability of free sulfhydryl (-SH) groups, which rapidly oxidize in ambient air. To circumvent this, MEG is rarely synthesized and stored in its active free-base form.

Instead, researchers utilize the stable prodrug S-(2-aminoethyl)isothiourea (AET) . When AET is dissolved in an aqueous buffer and titrated to a physiological pH (7.0–7.4), it undergoes a rapid, base-catalyzed intramolecular rearrangement known as intratransguanylation to yield MEG (1)[1].

Once formed, MEG can further oxidize into its disulfide dimer, bis(2-guanidoethyl) disulfide (GED) . Interestingly, GED retains significant radioprotective efficacy in vivo, as cellular reductases can enzymatically cleave the disulfide bond to regenerate active MEG (2)[2].

Conversion AET AET (Prodrug) S-(2-aminoethyl)isothiourea MEG MEG (Active) 2-(2-sulfanylethyl)guanidine AET->MEG Intratransguanylation (pH 7.0-7.4) GED GED (Oxidized) Bis(2-guanidoethyl) disulfide MEG->GED Oxidation GED->MEG Enzymatic Reduction

Caption: Chemical conversion of AET to active MEG and its redox cycling with GED.

Dual-Action Pharmacological Mechanisms

Pillar I: Direct Radioprotection (Radical Scavenging)

Ionizing radiation exerts its lethal effects primarily through the radiolysis of intracellular water, generating highly reactive hydroxyl radicals (•OH). MEG acts as a chemical sponge; its sulfhydryl group donates a hydrogen atom to neutralize these radicals before they can induce DNA double-strand breaks. This mechanism physically shields the genome and vital protein sulfhydryl groups from irreversible oxidation.

Pillar II: Radiomitigation & Anti-Inflammation (iNOS/ONOO- Axis)

Beyond direct radioprotection, MEG is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) and a direct scavenger of peroxynitrite (ONOO-). In irradiated or ischemic tissues, inflammatory stimuli trigger massive NO production via iNOS, which reacts with superoxide to form peroxynitrite. Peroxynitrite causes severe DNA strand breakage, hyperactivating poly(ADP-ribose) polymerase (PARP). PARP hyperactivation rapidly depletes cellular ATP and NAD+ pools, leading to necrotic cell death. By neutralizing ONOO- and blocking its upstream synthesis, MEG halts this catastrophic energy depletion cascade (3)[3].

Mechanism Rad Ionizing Radiation ROS Reactive Oxygen Species (ROS) Rad->ROS DNA DNA Damage & Cell Death ROS->DNA Inf Inflammatory Stimuli iNOS iNOS Activation Inf->iNOS ONOO Peroxynitrite (ONOO-) iNOS->ONOO NO + O2- PARP PARP Activation & Energy Depletion ONOO->PARP MEG MEG 2-(2-sulfanylethyl)guanidine MEG->ROS Direct Scavenging MEG->iNOS Selective Inhibition MEG->ONOO Direct Scavenging

Caption: Dual pharmacological mechanism of MEG in radioprotection and anti-inflammation.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality for every procedural step is explicitly defined to prevent artifactual data generation.

Protocol A: In Vivo Radioprotection Assay (Murine Model)

This protocol evaluates the Dose Reduction Factor (DRF) of MEG against lethal whole-body irradiation.

  • In Situ Formulation: Dissolve AET hydrobromide in cold, sterile Phosphate-Buffered Saline (PBS).

    • Causality: Do not use pre-formulated MEG. AET must be used to ensure stability.

  • pH Titration: Exactly 5 minutes prior to injection, titrate the solution to pH 7.4 using 0.1 N NaOH.

    • Causality: This triggers the intratransguanylation. Injecting acidic AET will cause severe tissue irritation and fail to yield the active MEG conformer systemically.

  • Administration: Administer 100–140 mg/kg of the MEG-equivalent solution via Intraperitoneal (IP) injection (2)[2].

    • Causality: The IP route bypasses first-pass gastrointestinal degradation, ensuring rapid systemic distribution.

  • Timing of Irradiation: Expose the murine subjects to whole-body irradiation (e.g., 9 Gy Cobalt-60) exactly 15 to 30 minutes post-injection.

    • Causality: Aminothiols have a rapid biological half-life. Irradiation must perfectly coincide with peak intracellular sulfhydryl concentrations.

  • Validation Control: Include a cohort treated with GED (200 mg/kg) to validate the redox-cycling efficacy of the oxidized dimer against the active monomer.

Protocol B: In Vitro iNOS Inhibition & Peroxynitrite Scavenging

This protocol decouples MEG's enzyme-inhibitory action from its direct chemical scavenging action.

  • Cellular iNOS Assay: Seed RAW 264.7 macrophages in a 96-well plate. Stimulate with LPS (1 µg/mL) and IFN-γ (10 U/mL) to induce iNOS expression.

  • MEG Co-incubation: Treat with MEG (10 µM – 300 µM). After 24 hours, quantify nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent assay (Absorbance at 540 nm).

  • Self-Validating Cell-Free Assay (Crucial Step): To prove MEG directly scavenges peroxynitrite (rather than only inhibiting iNOS), run a parallel cell-free assay. Incubate MEG with SIN-1 (a chemical donor that spontaneously yields NO and superoxide to form peroxynitrite) and measure the oxidation of dihydrorhodamine 123 to fluorescent rhodamine 123.

    • Causality: If MEG only inhibited iNOS, it would fail this cell-free assay. A reduction in fluorescence here definitively proves direct ONOO- scavenging capability.

Quantitative Pharmacological Data

The following table synthesizes the critical quantitative parameters of 2-(2-sulfanylethyl)guanidine for rapid reference during experimental design.

ParameterValue / DescriptionExperimental Context
IUPAC Name 2-(2-sulfanylethyl)guanidineChemical Identification
Molecular Weight 119.19 g/mol Pharmacokinetics & Molarity Calculations
In Vivo Radioprotection (LD50/30) Raised from ~668 R to ~1148 R (Mice)Whole-body irradiation survival efficacy
Optimal Administration Timing 15–30 minutes pre-irradiationIP injection pharmacokinetics
Primary Enzymatic Target Inducible Nitric Oxide Synthase (iNOS)Anti-inflammatory / Radiomitigation assays
Primary Reactive Target Peroxynitrite (ONOO-) & Hydroxyl (•OH)Radical scavenging assays
Conversion pH Threshold pH 7.0 – 7.4AET to MEG intratransguanylation

References

  • Schwartz, E. E., & Shapiro, B. "The Protection of Mice against Radiation by 2-Mercaptoethylguanidine and Its Disulfide." Radiation Research.[Link]

  • "Scavenging of Peroxynitrite Reduces Renal Ischemia/Reperfusion Injury." Taylor & Francis.[Link]

  • Doherty, D. G., et al. "Ion Exchange Studies of Transguanylation Reactions. I. Rearrangement of S,2-Aminoethylisothiourea to 2-Mercaptoethylguanidine." ACS Publications.[Link]

Sources

Exploratory

Structure-Activity Relationship of Mercaptoethylguanidine Derivatives

Executive Summary Mercaptoethylguanidine (MEG) represents a pivotal scaffold in the development of selective inhibitors for inducible nitric oxide synthase (iNOS). Unlike non-selective arginine analogues (e.g., L-NMMA),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mercaptoethylguanidine (MEG) represents a pivotal scaffold in the development of selective inhibitors for inducible nitric oxide synthase (iNOS). Unlike non-selective arginine analogues (e.g., L-NMMA), MEG and its derivatives offer a dual-mechanism pharmacological profile: competitive inhibition of iNOS and direct scavenging of peroxynitrite (ONOO⁻) .

This guide dissects the structure-activity relationship (SAR) of MEG derivatives, elucidating the critical rearrangement chemistry of S-aminoalkylisothioureas that generates the active guanidine species. It provides actionable protocols for synthesis and bioassay validation, serving as a blueprint for optimizing iNOS-selective therapeutics in inflammatory models.

Chemical Architecture & The "Trojan Horse" Activation

Understanding the SAR of MEG requires addressing its unique biosynthetic origin in experimental settings. MEG is frequently generated in situ via the spontaneous rearrangement of 2-aminoethylisothiourea (AET) at physiological pH.

The AET-to-MEG Rearrangement

AET serves as a stable precursor (prodrug). Upon exposure to pH > 7.0, the nucleophilic terminal amine attacks the amidine carbon, forming a transient cyclic intermediate (2-aminothiazoline) which opens to yield mercaptoethylguanidine.

Key SAR Implication: Derivatives that sterically hinder this rearrangement (e.g., bulky substitution on the ethyl chain) fail to generate the active mercapto-guanidine species, resulting in loss of peroxynitrite scavenging activity.

MEG_Rearrangement AET S-Aminoethylisothiourea (AET) (Stable Precursor) Cyclic Tetrahedral/Cyclic Intermediate (2-Aminothiazoline) AET->Cyclic pH > 7.0 Nucleophilic Attack MEG Mercaptoethylguanidine (MEG) (Active Species) Cyclic->MEG S -> N Migration Ring Opening

Figure 1: The pH-dependent rearrangement of AET to MEG. This "activation" step is critical for the dual pharmacological activity observed in vivo.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of MEG derivatives is governed by three structural domains: the Guanidine Anchor , the Alkyl Spacer , and the Sulfur Tail .

The Guanidine Anchor (Binding Motif)

The guanidine moiety mimics the distal guanidino group of the natural substrate, L-arginine.

  • Requirement: An unsubstituted or monosubstituted guanidine is essential for H-bonding with the conserved Glutamate residue (Glu371 in murine iNOS) in the active site.

  • Modification: Substitution with bulky groups (e.g., N-phenyl) destroys affinity. N-hydroxyguanidines can serve as substrates, being oxidized to NO, but do not act as classical inhibitors in this context.

The Alkyl Spacer (Selectivity Filter)

The length of the carbon chain between the guanidine and the sulfur determines isoform selectivity.

  • Ethyl (C2): Optimal for iNOS selectivity. The C2 spacer positions the sulfur atom to interact with the heme periphery without causing steric clash, while fitting the slightly larger substrate pocket of iNOS compared to eNOS.

  • Propyl (C3) / Butyl (C4): Increasing chain length to C3 (mercaptopropylguanidine) significantly reduces potency (IC50 increases by >10-fold). The active site cannot accommodate the extra methylene unit while maintaining the critical guanidine-Glu interaction.

The Sulfur Tail (Scavenging & Potency)
  • Thiol (-SH): Critical for peroxynitrite scavenging.[1] The free thiol acts as a reducing agent, reacting with ONOO⁻ to form sulfenic acid or disulfide, thereby neutralizing the oxidant.

  • Isothiourea vs. Guanidine: S-alkylisothioureas (e.g., S-ethylisothiourea, EITU) are potent inhibitors (often nanomolar) but lack the free thiol for scavenging. MEG (a mercaptoalkylguanidine) is less potent as a direct inhibitor (micromolar) but offers superior cytoprotection due to the scavenging "bystander" effect.

Figure 2: SAR Logic Map for MEG Derivatives. The C2 spacer and free thiol are the defining features for the molecule's dual profile.

Quantitative Data Summary

The following table contrasts MEG with its precursors (isothioureas) and standard reference inhibitors. Note the distinction between Isothioureas (S-linked) and Guanidines (N-linked).

CompoundStructure ClassiNOS IC50 (µM)Selectivity (iNOS/eNOS)Peroxynitrite Scavenging
MEG Mercaptoalkylguanidine10 - 12 ~30-foldHigh
AET Isothiourea (Prodrug)~10.5*~30-foldHigh (after rearrangement)
EITU (S-Ethyl)S-Alkylisothiourea0.012Low (< 5-fold)None
IPTU (S-Isopropyl)S-Alkylisothiourea0.019ModerateNone
Aminoguanidine Hydrazinecarboximidamide15 - 50~10-50 foldModerate
L-NMMA Amino Acid Analogue0.5 - 1.0Non-selectiveNone

*Note: AET potency is time-dependent due to its conversion to MEG in assay buffer.

Interpretation: While S-alkylisothioureas (EITU, IPTU) are significantly more potent inhibitors of the enzyme's catalytic turnover, they lack the chemical moiety required to detoxify the downstream oxidant (peroxynitrite). MEG strikes a balance: sufficient inhibition to lower NO flux, combined with detoxification capacity.

Experimental Protocols

Synthesis of MEG (via AET Rearrangement)

Direct synthesis of MEG is difficult due to thiol oxidation. The standard protocol utilizes the rearrangement of the hydrobromide salt of AET.

  • Preparation: Dissolve S-(2-aminoethyl)isothiourea dihydrobromide (AET) in phosphate-buffered saline (PBS, pH 7.4) to a stock concentration of 100 mM.

  • Incubation: Incubate the solution at 37°C for 30 minutes.

    • Validation: Monitor the UV spectrum.[2][3] The rearrangement is characterized by a shift in absorption maximum or can be validated by HPLC (appearance of the thiol peak).

  • Usage: Use the rearranged solution immediately for biological assays. The half-life of MEG in oxygenated buffer is limited due to disulfide formation (Guanidinoethyldisulfide), which is less active.

iNOS Inhibition Assay (Griess Method)

This protocol measures the accumulation of nitrite (NO2⁻), the stable breakdown product of NO, in macrophage supernatants.

  • Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates (10^5 cells/well).

  • Induction: Stimulate cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Treatment: Simultaneously add the MEG derivative (serial dilutions: 0.1 µM – 100 µM).

    • Control: L-NMMA (positive control) and Vehicle (negative control).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification:

    • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% naphthylethylenediamine dihydrochloride).

    • Measure absorbance at 540 nm.

  • Calculation: Determine IC50 by non-linear regression analysis relative to the LPS-only control.

Mechanistic Insights: Binding Mode

MEG binds to the heme pocket of iNOS. Unlike large dimerization inhibitors, MEG is a substrate-site inhibitor .

  • Guanidine Recognition: The guanidinium head group forms a bidentate hydrogen bond with the carboxylate of Glu371 , mimicking the arginine substrate.

  • Heme Interaction: The ethyl-thiol tail extends toward the heme iron. While it does not ligate the iron as tightly as some imidazole-based inhibitors, the sulfur atom creates steric interference for oxygen activation, effectively stalling the catalytic cycle.

  • Scavenging: Any NO that escapes the enzyme (or is produced by uninhibited enzymes) reacts with superoxide to form ONOO⁻. The free thiol of MEG reduces ONOO⁻, preventing tyrosine nitration of cellular proteins.

References

  • Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform.[4] British Journal of Pharmacology.[4][5]

  • Zingarelli, B., et al. (1998). The effect of mercaptoethylguanidine (MEG), a selective inhibitor of the inducible nitric oxide synthase and peroxynitrite scavenger, was evaluated in a rat model of colonic injury. Journal of Pharmacology and Experimental Therapeutics.

  • Lefèvre-Groboillot, D., et al. (2005). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS). The FEBS Journal.

  • Szabo, C., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry.

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases: inhibition by non-amino acid isothioureas. Journal of Biological Chemistry.

Sources

Foundational

molecular weight and formula of 2-(2-Sulfanylethyl)guanidine HBr

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(2-Sulfanylethyl)guanidine HBr , commonly known as Mercaptoethylguanidine (MEG) Hydrobromide . Physicochemical Profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(2-Sulfanylethyl)guanidine HBr , commonly known as Mercaptoethylguanidine (MEG) Hydrobromide .

Physicochemical Profiling, Synthesis, and Biological Application

Physicochemical Core

2-(2-Sulfanylethyl)guanidine (MEG) is a potent selective inhibitor of inducible nitric oxide synthase (iNOS) and a peroxynitrite scavenger. In the laboratory, it is frequently generated in situ from its shelf-stable precursor, S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET), due to the susceptibility of the free thiol group in MEG to rapid oxidation.

However, the specific hydrobromide salt form (MEG HBr ) is a distinct chemical entity. The data below differentiates the active free base from the stable salt forms.

Molecular Specifications
Property2-(2-Sulfanylethyl)guanidine (Free Base)2-(2-Sulfanylethyl)guanidine HBr (Salt)
Common Name Mercaptoethylguanidine (MEG)MEG Hydrobromide
Molecular Formula C₃H₉N₃SC₃H₁₀BrN₃S (C₃H₉N₃S[1][2] · HBr)
Molecular Weight 119.19 g/mol 200.10 g/mol
CAS Number 1190-74-54337-69-3 (or 19767-44-3 for HCl salt)
Physical State Unstable solid (oxidizes to disulfide)White crystalline solid (hygroscopic)
Solubility Soluble in water, ethanolHighly soluble in water (>50 mg/mL)

Note on Stoichiometry: The molecular weight of 200.10 g/mol assumes a 1:1 stoichiometry of Guanidine:HBr. Researchers must verify if their source material is the dihydrobromide (often associated with the precursor AET, MW ~281 g/mol ), as this alters molarity calculations significantly.

The AET-MEG Rearrangement Axis

A critical "field-proven" insight for working with this compound is understanding its generation. MEG is rarely stored for long periods as the free thiol. Instead, it is generated via a pH-dependent rearrangement (transguanylation) of S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET) .

Mechanism of Action[3]
  • Acidic pH (< 3): AET is stable. The isothiourea linkage is intact.

  • Neutral/Alkaline pH (7–10): The N-terminal amine becomes nucleophilic and attacks the isothiourea carbon, forming a cyclic intermediate (2-Aminothiazoline ).

  • Rearrangement: The ring opens to form Mercaptoethylguanidine (MEG) , exposing the reactive thiol (-SH) group.

  • Oxidation: In the presence of oxygen, MEG rapidly dimerizes to Guanidinoethyldisulfide (GED) .

Pathway Diagram

The following diagram illustrates the chemical evolution from the shelf-stable AET precursor to the active MEG species and its oxidation product.

MEG_Rearrangement AET AET (Precursor) S-(2-aminoethyl)isothiouronium (Stable in Acid pH < 3) ATZ 2-Aminothiazoline (Cyclic Intermediate) AET->ATZ pH > 7 (Transguanylation) MEG MEG (Active) 2-(2-Sulfanylethyl)guanidine (Formed at pH 7-10) ATZ->MEG Ring Opening GED GED (Inactive) Guanidinoethyldisulfide (Oxidation Product) MEG->GED Oxidation (O2) GED->MEG Reduction (DTT/TCEP)

Caption: The pH-dependent transguanylation of AET to active MEG and subsequent oxidation to GED.

Experimental Protocols

Protocol A: Preparation of MEG Solution from AET

Use this protocol if you are starting with the shelf-stable AET precursor (CAS 56-10-0).

Reagents:

  • S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET).[3][4]

  • 10 N NaOH.

  • 0.1 M Phosphate Buffer (pH 7.4).

  • HCl (concentrated).[5]

Workflow:

  • Dissolution: Dissolve AET in a minimal volume of distilled water.

  • Rearrangement: Add 10 N NaOH dropwise until pH reaches 10.5. Incubate at room temperature for 5–10 minutes. Visual Cue: The solution may turn slightly yellow.

  • Neutralization: Rapidly adjust pH back to 7.4 using concentrated HCl.

    • Critical Step: Prolonged exposure to high pH (>11) can hydrolyze the compound to urea and mercaptan.

  • Stabilization: Use the solution immediately. For longer experiments, keep on ice and degas buffers with Nitrogen/Argon to prevent oxidation to GED.

Protocol B: Handling Commercial MEG HBr Salt

Use this protocol if you have purchased isolated 2-(2-Sulfanylethyl)guanidine HBr (CAS 4337-69-3).

Storage & Handling:

  • Hygroscopicity: The HBr salt is hygroscopic.[6] Store in a desiccator at -20°C.

  • Oxidation: Solid MEG HBr is more stable than the solution but will oxidize over time.

  • Reconstitution:

    • Degas all water/buffers with Argon for 15 minutes prior to use.

    • Dissolve the solid salt to the desired concentration (typically 10–100 mM stock).

    • Verify the presence of free thiols using Ellman’s Reagent (DTNB assay) if the stock is old.

Biological Applications & Dosage

MEG is primarily utilized in research for its dual mechanism of action:

  • iNOS Inhibition:

    • Mechanism: Competitive inhibitor of the inducible Nitric Oxide Synthase (iNOS) isoform.

    • Selectivity: Higher selectivity for iNOS over eNOS (endothelial) compared to aminoguanidine.

    • Typical Concentration:

      
       (in vitro).
      
  • Peroxynitrite Scavenging:

    • Mechanism: The thiol group reacts directly with peroxynitrite (

      
      ), preventing tyrosine nitration and oxidative damage.
      
    • Radioprotection: Administered in vivo (10–30 mg/kg) to protect hematopoietic tissues from ionizing radiation.

Comparative Efficacy Table
CompoundiNOS SelectivityScavenging ActivityStability
MEG HighHigh (Peroxynitrite)Low (Oxidizes rapidly)
Aminoguanidine ModerateLowHigh
L-NMMA Low (Non-selective)NoneHigh

References

  • PubChem. (n.d.).[7] 2-(2-Sulfanylethyl)guanidine HBr Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors.[2] British Journal of Pharmacology.[8] Retrieved March 3, 2026, from [Link]

  • Khym, J. X., Doherty, D. G., & Shapira, R. (1957). Ion Exchange Studies of Transguanylation Reactions.[9][10] I. Rearrangement of S,2-Aminoethylisothiourea to 2-Mercaptoethylguanidine and 2-Aminothiazoline.[4][9][10][11] Journal of the American Chemical Society.[9][11][12] Retrieved March 3, 2026, from [Link]

  • Szabó, C., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry. Retrieved March 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Quality Control of 2-Mercaptoethylguanidine (MEG) Hydrobromide Stock Solution

Abstract & Scientific Rationale 2-Mercaptoethylguanidine (MEG) is a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent peroxynitrite scavenger. While MEG is the biologically active species, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

2-Mercaptoethylguanidine (MEG) is a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent peroxynitrite scavenger. While MEG is the biologically active species, it is chemically unstable in solution, rapidly oxidizing to the disulfide form, guanidinoethyldisulfide (GED), or cyclizing under specific conditions. Consequently, commercial supply is often in the form of the stable precursor S-(2-aminoethyl)isothiourea (AET) dihydrobromide .

This protocol details the ex tempore preparation of a MEG hydrobromide stock solution via the base-catalyzed rearrangement of AET. Unlike simple dissolution, this process requires a precise pH-shift strategy to drive the


 transguanylation. This guide includes a self-validating Quality Control (QC) step using Ellman’s Reagent to confirm the generation of the free thiol group, ensuring the "stock" solution contains active MEG rather than its inactive precursor or oxidized byproducts.

Chemistry of Activation

The preparation relies on the intramolecular rearrangement of S-(2-aminoethyl)isothiourea (AET) to 2-mercaptoethylguanidine (MEG).

  • Acidic/Neutral pH: AET is stable as the isothiourea salt.

  • Alkaline pH (> 10): The free amine attacks the central carbon, triggering an

    
     migration of the amidine group, yielding MEG (which contains a free thiol).
    
  • Oxidation Risk: Once formed, the free thiol of MEG is susceptible to oxidation by atmospheric oxygen, forming GED (dimer). Therefore, the stock must be prepared fresh and kept anaerobic if possible.

Reaction Pathway Diagram

MEG_Rearrangement cluster_conditions Reaction Conditions AET S-(2-aminoethyl)isothiourea (AET) [Stable Precursor] Transition Tetrahedral Intermediate AET->Transition pH > 10 Base Catalysis MEG 2-Mercaptoethylguanidine (MEG) [Active iNOS Inhibitor] Transition->MEG S->N Rearrangement GED Guanidinoethyldisulfide (GED) [Inactive Dimer] MEG->GED Oxidation (O2) TNB TNB (Yellow) [Ellman's Positive] MEG->TNB Ellman's Reagent (QC Step) Anaerobic->Fresh Prep

Figure 1: Mechanistic pathway of AET rearrangement to MEG and potential oxidation.[1] Green node indicates the desired active species.

Materials & Equipment

Reagents
ReagentSpecificationRole
S-(2-aminoethyl)isothiourea dihydrobromide (AET) >98% PurityStable Precursor
Sodium Hydroxide (NaOH) 1.0 M and 10 N SolutionspH Adjustment (Catalyst)
Hydrochloric Acid (HCl) 1.0 M SolutionNeutralization
Ellman’s Reagent (DTNB) 5,5′-dithiobis-(2-nitrobenzoic acid)QC / Thiol Quantification
PBS or HEPES Buffer pH 7.4, degassedDiluent
Argon or Nitrogen Gas High PurityPrevention of Oxidation
Equipment
  • pH Meter (Micro-probe recommended)

  • Vortex Mixer

  • Spectrophotometer (Plate reader or Cuvette based) capable of reading at 412 nm.[2][3]

Protocol: Preparation of 100 mM MEG Stock Solution

Target Concentration: 100 mM (Active MEG) Total Volume: 10 mL Stability Window: Use within 4 hours of preparation.

Step 1: Precursor Dissolution
  • Weigh 281 mg of AET dihydrobromide (MW = 281.01 g/mol ).

    • Note: If using AET monohydrobromide, adjust mass accordingly.

  • Dissolve in 8.0 mL of degassed, deionized water (ddH₂O) in a 15 mL conical tube.

  • Flush the headspace with Nitrogen/Argon to minimize early oxidation.

Step 2: Base-Catalyzed Rearrangement
  • Insert a calibrated pH probe into the solution.

  • Slowly add 10 N NaOH dropwise while vortexing gently.

  • Critical Endpoint: Raise the pH to 11.0 – 11.5 .

    • Why? The rearrangement is slow at neutral pH but rapid (complete within minutes) at pH > 10.

  • Incubate the solution at Room Temperature (RT) for 30 minutes .

    • Keep the tube capped and under inert gas during this incubation.

Step 3: Neutralization & Finalization
  • After 30 minutes, slowly add 1.0 M HCl to lower the pH back to 7.3 – 7.5 .

    • Caution: Do not overshoot to acidic pH (< 6), as this may alter the protonation state or solubility, though MEG is relatively stable in mild acid.

  • Adjust the final volume to 10.0 mL using degassed ddH₂O or PBS.

  • Result: You now have a ~100 mM solution of 2-mercaptoethylguanidine (MEG).

Quality Control (Self-Validation)

Because the rearrangement is invisible to the naked eye, you must verify the conversion of the isothiourea (S-alkyl, no free thiol) to the guanidine (free thiol).

Method: Ellman’s Assay (DTNB) Principle: DTNB reacts with free sulfhydryls (-SH) to release TNB (yellow,


 nm).[2][3][4] AET (precursor) does not react; MEG (product) does.
QC Protocol
  • Blank: 990 µL PBS + 10 µL DTNB (4 mg/mL stock).

  • Control (AET): Dissolve a small amount of unconverted AET crystals in PBS.

  • Sample (MEG Stock): Dilute 10 µL of your prepared Stock (100 mM) into 990 µL PBS (1:100 dilution).

  • Reaction:

    • Add 10 µL of the 1:100 diluted MEG to 990 µL of DTNB/PBS mixture.

    • Wait 2 minutes.

  • Read Absorbance at 412 nm.

Interpretation:

  • Unconverted AET: Solution remains colorless (Abs < 0.05).

  • Successful MEG: Solution turns bright yellow (Abs > 1.0).

  • Oxidized GED: Solution remains colorless (Disulfides do not react with DTNB).

Stability & Storage Guidelines

  • Immediate Use: MEG is highly susceptible to auto-oxidation to GED. The stock solution should be used immediately for cell treatments or enzyme assays.

  • Short-Term Storage: If necessary, store on ice for up to 4 hours.

  • Long-Term Storage: NOT RECOMMENDED for the solution. Store the solid AET precursor at -20°C with desiccant.

  • Handling: Always use degassed buffers to prolong the half-life of the active thiol.

Troubleshooting

ObservationRoot CauseCorrective Action
No Yellow Color in QC pH shift failed or Oxidation occurredEnsure pH reached >10.5 during rearrangement. Use fresh AET.
Precipitate Forms High salt concentration or pH shockAdd acid/base slowly. Ensure AET is fully dissolved before pH shift.
Inconsistent Biological Data Variable OxidationUse a fresh stock for every experiment. Do not freeze/thaw the solution.

References

  • PubChem. (2025). 2-Mercaptoethylguanidine monohydrochloride.[5] National Library of Medicine. [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Context: Mechanism of MEG inhibition).
  • Khym, J. X., et al. (1957). Rearrangement of S-(2-Aminoethyl)isothiourea to 2-Mercaptoethylguanidine. Journal of the American Chemical Society. (Foundational chemistry of AET-MEG rearrangement).

Sources

Application

Application Note: Optimizing In Vivo Dosing of Mercaptoethylguanidine (MEG) for iNOS Inhibition

Executive Summary & Mechanism of Action Mercaptoethylguanidine (MEG) is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) with a distinct dual mechanism of action that differentiates it from standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Mercaptoethylguanidine (MEG) is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) with a distinct dual mechanism of action that differentiates it from standard inhibitors like 1400W or L-NIL. Unlike simple enzyme inhibitors, MEG also functions as a direct scavenger of peroxynitrite (ONOO⁻), the cytotoxic reaction product of nitric oxide and superoxide.

Critical Scientific Context: While newer iNOS inhibitors exist, MEG remains a "gold standard" compound for dissecting the pathophysiology of oxidative stress in sepsis and ischemia-reperfusion (I/R) injury because it targets both the source (iNOS) and the effector (peroxynitrite) of nitrosative stress. Furthermore, MEG has been shown to inhibit cyclooxygenase-2 (COX-2) activity, providing a synergistic anti-inflammatory effect.

Mechanism of Action Diagram

The following diagram illustrates the intervention points of MEG within the inflammatory cascade.

MEG_Mechanism L_Arg L-Arginine iNOS iNOS (Inducible Enzyme) L_Arg->iNOS NO Nitric Oxide (NO) iNOS->NO Catalysis Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Superoxide Superoxide (O2•-) Superoxide->Peroxynitrite Damage Cellular Necrosis & DNA Damage Peroxynitrite->Damage Oxidative Stress MEG MEG (Therapeutic) MEG->iNOS Inhibits MEG->Peroxynitrite Scavenges

Caption: MEG provides a dual-hit protection strategy: 1) Selective inhibition of iNOS enzymatic activity and 2) Direct scavenging of formed peroxynitrite radicals.[1]

Chemical Handling & Stability (The "Self-Validating" System)

Warning: The most common cause of experimental failure with MEG is improper handling.[2] MEG is chemically unstable at neutral or basic pH, where it spontaneously oxidizes into guanidinoethyldisulfide (GED) .[2]

  • Why this matters: GED is not an iNOS inhibitor; it is a vasodilator.[2] If your MEG oxidizes, you may observe a drop in Mean Arterial Pressure (MAP) in control animals, confounding your hemodynamic data.

Stability & Preparation Protocol
ParameterSpecificationCritical Note
Storage (Solid) -20°C, DesiccatedHygroscopic. Keep under inert gas if possible.[2]
Vehicle 0.9% Saline or PBSMust be prepared immediately before use.
pH Consideration Unstable at pH > 7.0Prepare in slightly acidic vehicle if storing >10 mins, or neutralize immediately before injection.[2]
Visual Check Clear, colorlessSelf-Validation: If the solution turns yellow/cloudy, GED has formed. Discard immediately.

In Vivo Dosing Protocols[3]

Protocol A: Sepsis & Systemic Inflammation (CLP or LPS Models)

Objective: To prevent hemodynamic collapse and organ failure driven by iNOS-mediated vascular hyporeactivity.[2]

  • Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).[2]

  • Route: Intraperitoneal (IP) is preferred for ease; Intravenous (IV) for pharmacokinetic precision.[2]

Step-by-Step Workflow
  • Induction: Induce sepsis via Cecal Ligation and Puncture (CLP) or LPS injection (e.g., 10 mg/kg LPS E. coli O111:B4).[2]

  • Therapeutic Window:

    • Preventative:[2] Administer MEG 30 minutes prior to induction.[2]

    • Therapeutic:[2] Administer MEG 1–2 hours post -induction (mimics clinical presentation).[2]

  • Dosing Regimen:

    • Bolus Dose: 10 – 30 mg/kg (IP).[2]

    • Maintenance: Due to the short half-life (< 2 hours), repeat dosing is required.

      • Option 1 (Bolus): 10–30 mg/kg every 4–6 hours.[2]

      • Option 2 (Infusion - Preferred for Shock): Follow bolus with continuous infusion of 1–3 mg/kg/h.[2]

  • Validation (Readout):

    • Monitor Mean Arterial Pressure (MAP).[2] Successful iNOS inhibition should prevent the progressive hypotension seen in the vehicle group.[2]

    • Stop Condition: If MAP drops below the vehicle group immediately after injection, suspect GED contamination (oxidized drug).

Protocol B: Local Inflammation (Carrageenan-Induced Pleurisy/Edema)

Objective: To reduce local exudate formation and neutrophil migration.[2]

  • Induction: Inject

    
    -carrageenan into the pleural cavity or paw.[2]
    
  • Dosing:

    • Systemic: 10–30 mg/kg IP administered 30 minutes prior to carrageenan.[2]

    • Local (Paw): 25 µ g/paw co-injected or pre-injected.[2]

  • Harvest: Collect exudate at 4–6 hours.

  • Validation: Measure exudate volume and polymorphonuclear (PMN) leukocyte count. MEG should significantly reduce both.

Experimental Workflow Diagram

Workflow Prep 1. Drug Prep (Fresh <10 mins) Dosing 3. MEG Dosing (10-30 mg/kg IP) Prep->Dosing Immediate Use Induction 2. Induction (LPS / CLP / Ischemia) Induction->Dosing T = +1h (Therapeutic) Monitor 4. Monitoring (MAP, HR, Temp) Dosing->Monitor q1h - q6h Harvest 5. Tissue Harvest (Plasma, Lung, Liver) Monitor->Harvest Endpoint (6h - 24h)

Caption: Critical timeline for MEG administration. Note the strict requirement for fresh preparation to avoid oxidation.

Key Readouts & Expected Data

To confirm the efficacy of MEG, you must measure specific biomarkers of nitrosative stress. Relying solely on survival is insufficient for mechanistic proof.[2]

BiomarkerMethodExpected Effect of MEGMechanism
Plasma Nitrite/Nitrate (NOx) Griess AssayDecrease (>50%)Direct inhibition of iNOS enzymatic activity.
Nitrotyrosine Western Blot / IHCDecrease Scavenging of peroxynitrite prevents tyrosine nitration.[2]
Poly(ADP-ribose) (PAR) IHC / ELISADecrease Reduced DNA damage prevents PARP activation.[2]
MAP (Mean Arterial Pressure) CannulationStabilization Prevention of vascular hyporeactivity (vasoplegia).[2]

Troubleshooting & Expert Tips

  • The "Hypotension Paradox":

    • Observation: You injected MEG into a healthy control rat, and BP dropped.

    • Cause: Your MEG has oxidized to GED (a disulfide dimer).[2][3] GED acts as a vasodilator.[2]

    • Solution: Check the pH of your stock.[2] Ensure it was made fresh. Do not store dissolved MEG.[2]

  • Lack of Effect in Late Sepsis:

    • Observation: Dosing at T=12h post-CLP shows no benefit.[2]

    • Cause: Irreversible organ damage has already occurred.[2] iNOS induction peaks typically at 6–12 hours.[2]

    • Solution: Shift dosing to T=1h or T=3h to intercept the cytokine storm and iNOS upregulation.[2]

  • Route of Administration:

    • For acute shock models, IV bolus is preferred to bypass absorption lag.[2]

    • For multi-day models (e.g., arthritis), IP is acceptable, but rotate injection sites to avoid local irritation from the guanidine moiety.

References

  • Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619–632. Link

  • Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. Free Radical Biology and Medicine, 24(3), 450-459. Link

  • Zingarelli, B., et al. (1997). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity.[4] British Journal of Pharmacology, 120(3), 357–366. Link

  • Lohinai, Z., et al. (1998). Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat. British Journal of Pharmacology, 123(3), 353–360. Link

  • Cuzzocrea, S., et al. (1997). Beneficial effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in zymosan-induced shock. Critical Care Medicine, 25(6), 1029-1036. Link

Sources

Method

synthesis and purification of 2-mercaptoethylguanidine hydrobromide

This Application Note and Protocol is designed for researchers requiring high-purity 2-mercaptoethylguanidine (MEG) for use as a nitric oxide synthase (NOS) inhibitor, radioprotective agent, or chemical probe. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-purity 2-mercaptoethylguanidine (MEG) for use as a nitric oxide synthase (NOS) inhibitor, radioprotective agent, or chemical probe.

Executive Summary: 2-Mercaptoethylguanidine (MEG) presents a unique chemical paradox: it is the biologically active species but is kinetically unstable in its free form, rapidly cyclizing to 2-aminothiazoline (2-AT) or oxidizing to guanidinoethyldisulfide (GED) . Therefore, the "synthesis" of MEG is, in practice, the synthesis of its stable isomer, S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET) , followed by a controlled in situ rearrangement (transguanylation) immediately prior to use.

This guide details the synthesis of the stable AET precursor, the precise activation protocol to generate MEG, and the analytical methods to validate the conversion.

Part 1: Chemical Principles & Mechanism

To successfully utilize MEG, one must understand the Transguanylation Equilibrium . The storage form (AET) is an isothiourea (S-guanylated). At physiological pH, the guanyl group migrates to the nitrogen, forming MEG (N-guanylated).

The Stability Triad:

  • Acidic (pH < 5): AET is stable. MEG is unstable (cyclizes).

  • Neutral/Alkaline (pH 7–10): AET rearranges to MEG. MEG is transiently stable but susceptible to oxidation.

  • Cyclization Risk: If MEG is exposed to acidic conditions or heat, it irreversibly cyclizes to 2-aminothiazoline (2-AT), which is biologically distinct and often an unwanted impurity.

MEG_Pathway Precursors 2-Bromoethylamine + Thiourea AET AET (S-Guanylated Isomer) Stable Storage Form Precursors->AET Reflux (EtOH) MEG MEG (N-Guanylated Isomer) Active Species AET->MEG pH 7-10 (Transguanylation) MEG->AET pH < 4 GED GED (Disulfide Dimer) Oxidation Product MEG->GED O2 (Air) AT 2-Aminothiazoline (Cyclic Amidine) Inactive/Toxic Byproduct MEG->AT Heat or Acid (Irreversible)

Figure 1: The AET-MEG-AT reaction landscape. Successful application requires maintaining the system in the green (MEG) state during experiments while storing it in the blue (AET) state.

Part 2: Synthesis of Precursor (AET·HBr)

Objective: Synthesize high-purity S-(2-aminoethyl)isothiouronium bromide hydrobromide. Target Yield: >85% Purity: >98% (Melting Point: 190–195°C)[1]

Materials
  • 2-Bromoethylamine hydrobromide (CAS 2576-47-8)[2]

  • Thiourea (CAS 62-56-6)

  • Absolute Ethanol (Anhydrous)

  • Isopropanol (for recrystallization)

Step-by-Step Protocol
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 20.5 g (0.10 mol) of 2-bromoethylamine hydrobromide.

    • Add 7.6 g (0.10 mol) of thiourea.

    • Add 100 mL of absolute ethanol.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with stirring.

    • Maintain reflux for 6 hours . The solution will initially clear as reagents dissolve, followed by the gradual precipitation of the product as a white crystalline solid.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 1 hour to maximize precipitation.

    • Filter the white solid using a Büchner funnel under vacuum.

    • Wash the cake twice with 20 mL of cold absolute ethanol to remove unreacted starting materials.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot methanol (approx. 60°C).

    • Add hot isopropanol until the solution becomes slightly turbid.

    • Allow to cool slowly to room temperature, then refrigerate overnight.

    • Collect the crystals by filtration and dry in a vacuum desiccator over P₂O₅.

  • Characterization (AET·HBr):

    • Appearance: White crystalline powder.

    • Melting Point: 190–195°C (Sharp).

    • Storage: Store in a desiccator at -20°C. Highly hygroscopic.

Part 3: Preparation of Active MEG (The Activation Protocol)

Critical Note: Do not attempt to store "MEG hydrobromide" in solution for long periods. Prepare it fresh from AET·HBr immediately before use.

Protocol
  • Dissolution:

    • Dissolve the required amount of AET·HBr (MW: 281.0 g/mol ) in deoxygenated (nitrogen-purged) water.

    • Concentration: Typically 10–50 mM.

    • Initial pH: The solution will be acidic (pH ~4–5). At this stage, it is still AET.

  • Transguanylation (Activation):

    • Add 1.0 M NaOH dropwise to adjust the pH to 8.5–9.0 .

    • Incubate at room temperature for 20–30 minutes .

    • Mechanism:[3][4][5][6] The alkaline pH deprotonates the amino group, triggering the nucleophilic attack on the thiourea carbon, resulting in the S→N migration of the guanyl group.

  • Stabilization (Optional but Recommended):

    • If the application allows, maintain the pH at 7.5–8.0.

    • To prevent oxidation to the disulfide (GED), keep the solution under an inert atmosphere (N₂ or Ar) or add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your assay.

  • Verification (Ellman’s Test):

    • AET: Contains no free thiol (-SH) group (it is an isothiourea).

    • MEG: Contains a free thiol group.

    • Test: Aliquot 10 µL of the solution into Ellman’s reagent (DTNB). A rapid yellow color indicates the presence of free thiol, confirming the conversion to MEG.

Part 4: Quality Control & Troubleshooting

ParameterAET (Precursor)MEG (Active)2-AT ( impurity)
Structure S-GuanylatedN-GuanylatedCyclic Amidine
Free Thiol (-SH) NegativePositive Negative
Stability High (Acid/Dry)Low (Oxidizes/Cyclizes)High (Stable byproduct)
Melting Point 190–196°CN/A (Solution)85–87°C (Base)

Common Pitfalls:

  • Problem: Low biological activity.

    • Cause: Failure to raise pH > 7. The compound remained as AET.

    • Fix: Ensure pH is adjusted to 8.5 for 20 mins before use.

  • Problem: Precipitate forms in the assay buffer.

    • Cause: Oxidation to Guanidinoethyldisulfide (GED), which is less soluble.

    • Fix: Use degassed buffers or add 0.5 mM DTT/TCEP.

  • Problem: "MEG" purchased commercially is inactive.

    • Cause: Commercial "MEG·HBr" is often actually AET[5]·HBr labeled by the active moiety, or it has cyclized during storage.

    • Fix: Always verify free thiol content using Ellman's reagent upon receipt.

References

  • Doherty, D. G., Burnett, W. T., & Shapira, R. (1957). Chemical Protection Against Ionizing Radiation. II. Mercaptoalkylamines and Related Compounds with Protective Activity.[7] Radiation Research, 7(1), 13–21. Link

  • Khym, J. X., Shapira, R., & Doherty, D. G. (1957). Ion Exchange Studies of Transguanylation Reactions. I. Rearrangement of S,2-Aminoethylisothiourea to 2-Mercaptoethylguanidine and 2-Aminothiazoline. Journal of the American Chemical Society, 79(21), 5663–5666. Link

  • Szabo, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects of mercaptoethylguanidine, an inhibitor of nitric oxide synthase, in circulatory failure induced by endotoxin. British Journal of Pharmacology, 113, 757-766. Link

  • Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform.[7] British Journal of Pharmacology, 117(4), 619–632.[7] Link

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 2-(2-sulfanylethyl)guanidine Hydrobromide

Abstract The selection of an appropriate solvent is a critical first step in the development of processes involving active pharmaceutical ingredients (APIs) and research chemicals. This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical first step in the development of processes involving active pharmaceutical ingredients (APIs) and research chemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for 2-(2-sulfanylethyl)guanidine hydrobromide. We will explore the physicochemical properties of the molecule, outline a systematic workflow for solvent screening and solubility determination, and discuss critical considerations for stability and downstream applications. The methodologies presented herein are designed to be robust and self-validating, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solvent Selection

2-(2-sulfanylethyl)guanidine hydrobromide is a molecule of interest due to its structural motifs: a highly basic guanidinium group and a reactive thiol functional group. The guanidine moiety is found in numerous biologically active compounds, while the thiol group offers a handle for conjugation or further chemical modification.[1] The successful implementation of this compound in synthesis, purification, crystallization, or formulation is fundamentally dependent on understanding its interaction with various solvents. An improper solvent choice can lead to poor yield, instability, or complications in subsequent processing steps.

This guide moves beyond a simple list of solvents, explaining the causal relationships between the molecular structure of 2-(2-sulfanylethyl)guanidine hydrobromide and its solubility behavior. By following a logical, multi-step approach, researchers can efficiently identify an optimal solvent system that ensures both high solubility and compound stability.

Physicochemical Characterization of 2-(2-sulfanylethyl)guanidine Hydrobromide

A thorough understanding of the solute's properties is the foundation of a rational solvent selection strategy.

  • Structure:

    • IUPAC Name: 2-(2-sulfanylethyl)guanidine;hydrobromide[2]

    • CAS Number: 4337-69-3 (mono-hydrobromide)[3]

    • Molecular Formula: C₃H₁₀BrN₃S[3]

  • Key Functional Groups & Their Impact:

    • Guanidinium Cation: Guanidine is one of the strongest organic bases in water, with a pKaH of its conjugate acid around 13.6.[4][5] Consequently, the guanidine group in this molecule will be protonated and exist as a positively charged guanidinium ion across the entire relevant pH spectrum. This cation is highly stabilized by resonance, delocalizing the positive charge over three nitrogen atoms. This ionic character is the single most dominant factor governing its solubility, making it highly polar.

    • Hydrobromide Anion: As a salt of a strong acid (HBr), the bromide ion is the counter-ion to the guanidinium cation. The presence of this salt form further enhances its ionic nature and dictates its solubility in polar media.

    • Thiol Group (-SH): The sulfanyl (or mercapto) group is a polar functional group but, more importantly, is susceptible to oxidation. Under aerobic conditions, especially in certain solvents or at a basic pH, thiols can oxidize to form disulfides. This is a critical stability consideration.

  • Predicted Solubility Behavior: Based on its structure as a highly polar, ionic salt, 2-(2-sulfanylethyl)guanidine hydrobromide is predicted to be a hydrophilic compound.[3] Its solubility will be highest in polar protic solvents capable of solvating both the guanidinium cation and the bromide anion through strong ion-dipole interactions and hydrogen bonding. Conversely, it is expected to have very limited solubility in non-polar, aprotic solvents. This follows the fundamental principle of "like dissolves like." Guanidinium salts are well-documented to be highly soluble in water and short-chain alcohols and poorly soluble in solvents like acetone and ethers.[6][7]

The Solvent Selection Workflow

We advocate for a systematic, tiered approach to solvent selection, which minimizes wasted resources and rapidly identifies viable candidates. This workflow ensures that decisions are based on a combination of theoretical prediction and empirical data.

SolventSelectionWorkflow cluster_0 Phase 1: Analysis & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Final Selection A Analyze Physicochemical Properties (Guanidinium Salt, Thiol Group) B Predict Solubility Behavior ('Like Dissolves Like') A->B Leads to C Qualitative Screening (Test broad solvent classes) B->C Inform D Quantitative Solubility Measurement (e.g., Shake-Flask Method) C->D Promising candidates advance to E Assess Compound Stability (e.g., Thiol Oxidation) D->E Data informs F Consider Downstream Application (Crystallization, Formulation, etc.) D->F Data informs G Final Solvent Selection E->G F->G

Caption: A systematic workflow for solvent selection.

Experimental Protocols & Data Interpretation

Protocol: Qualitative Solvent Screening

Objective: To rapidly identify promising solvent classes for further quantitative analysis.

Materials:

  • 2-(2-sulfanylethyl)guanidine hydrobromide

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Vortex mixer

  • A range of solvents (see table below)

Procedure:

  • Place approximately 5-10 mg of the compound into a series of labeled vials.

  • Add 0.5 mL of a test solvent to the first vial.

  • Cap the vial securely and vortex for 30 seconds.

  • Visually inspect for dissolution.

  • If not fully dissolved, vortex for another 30 seconds and let it sit for 5 minutes.

  • Record observations as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Repeat for all test solvents.

Recommended Solvents for Initial Screening:

Solvent ClassExample SolventsExpected Outcome Rationale
Polar Protic Water, Methanol, EthanolHigh Solubility Expected: Excellent H-bonding and ion-dipole interactions to solvate the guanidinium bromide salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High Solubility Expected: High dielectric constant can solvate ions, but lacks H-bond donation.
Non-Polar Toluene, HeptaneInsoluble Expected: Incapable of solvating the ionic compound. Useful as potential anti-solvents.
Intermediate Acetone, Ethyl AcetatePoor/Insoluble Expected: Lower polarity makes them poor solvents for salts. Also potential anti-solvents.
Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the compound in promising solvents at a specific temperature. This method is considered a gold standard for its reliability.

Procedure:

  • Preparation: Add an excess amount of 2-(2-sulfanylethyl)guanidine hydrobromide to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. "Excess" means that solid material is clearly visible after initial mixing.

  • Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (a 24-hour period is common, but should be confirmed by time-point sampling if necessary).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

  • Analysis (Gravimetric Method):

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

    • Reweigh the vial to determine the mass of the dissolved solid.

  • Analysis (Chromatographic Method - e.g., HPLC-UV):

    • Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration against a pre-prepared calibration curve of known concentrations.

  • Calculation:

    • Gravimetric: Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant sampled in mL).

    • Chromatographic: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) * (Dilution Factor).

Data Presentation

Results from the quantitative analysis should be tabulated for clear comparison.

Table 1: Illustrative Solubility Data for 2-(2-sulfanylethyl)guanidine hydrobromide at 25 °C

SolventSolvent ClassSolubility (mg/mL)USP Solubility Classification
WaterPolar Protic> 200Very Soluble
MethanolPolar Protic85Freely Soluble
EthanolPolar Protic28Soluble
DMSOPolar Aprotic150Very Soluble
DMFPolar Aprotic95Freely Soluble
AcetonitrilePolar Aprotic1.5Sparingly Soluble
AcetoneIntermediate< 0.1Practically Insoluble
TolueneNon-Polar< 0.01Practically Insoluble

Note: The data in this table is illustrative and based on the expected behavior of guanidinium salts. Actual experimental values must be determined.

Advanced Considerations

Compound Stability

The thiol group is a point of potential instability.

  • Oxidative Dimerization: In the presence of oxygen, the thiol can oxidize to form a disulfide dimer. This process can be accelerated by trace metal impurities or a higher pH.

  • Mitigation Strategies:

    • Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Conduct experiments in a glove box or under a nitrogen blanket to minimize exposure to air.

    • pH Control: Maintain a neutral to slightly acidic pH if working in aqueous solutions, as basic conditions can deprotonate the thiol, making it more susceptible to oxidation.

A simple stability study can be performed by dissolving the compound in the chosen solvent, storing it under intended conditions (e.g., room temperature, protected from light) for a set period (e.g., 24-48 hours), and then re-analyzing the sample by HPLC to check for the appearance of degradation products (like the disulfide dimer).

Downstream Application Impact

The final solvent choice must be compatible with the next step in your workflow.

  • Crystallization: The ideal solvent will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature. Alternatively, a solvent in which the compound is highly soluble can be paired with a non-polar "anti-solvent" (like Toluene or Heptane) to induce precipitation.

  • Chromatography: The solvent must be compatible with both the stationary and mobile phases of your intended chromatographic method.

  • Formulation: For any in-vivo or clinical application, the toxicity and regulatory acceptance of the solvent are paramount. Solvents like DMSO may be acceptable in small quantities, whereas others like DMF are generally avoided.

Conclusion

The selection of a solvent for 2-(2-sulfanylethyl)guanidine hydrobromide should not be a matter of trial and error. By leveraging an understanding of its physicochemical properties—primarily its nature as a polar, ionic guanidinium salt—researchers can predict its behavior with high accuracy. The systematic workflow presented here, combining theoretical prediction with robust qualitative and quantitative experimental protocols, provides a reliable framework for identifying a solvent that offers both high solubility and ensures the stability of the reactive thiol group. This methodical approach will save time, conserve valuable material, and lead to more reproducible scientific outcomes.

References

  • Google Patents. (n.d.). Method of preparing hexaalkylguanidinium salts.
  • Google Patents. (n.d.). Method for crystallizing guanidinium salts.
  • Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing guanidine hydrochloride.
  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2013). Recommended Guanidine Suppressor for the Next-Generation Caustic-Side Solvent Extraction Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71282, Guanidinium bromide. Retrieved from [Link].

  • Cheméo. (n.d.). Guanidine (CAS 113-00-8) - Chemical & Physical Properties. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, 2-Mercaptoethylguanidine monohydrochloride. Retrieved from [Link].

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

Sources

Method

Comprehensive Application Note &amp; Protocol: Quantifying Plasma Nitrite/Nitrate (NOx) Dynamics Following Mercaptoethylguanidine (MEG) Treatment

Mechanistic Rationale: MEG and the Nitric Oxide Pathway In preclinical models of systemic inflammation, sepsis, and hemorrhagic shock, the massive upregulation of inducible nitric oxide synthase (iNOS) leads to toxic ove...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: MEG and the Nitric Oxide Pathway

In preclinical models of systemic inflammation, sepsis, and hemorrhagic shock, the massive upregulation of inducible nitric oxide synthase (iNOS) leads to toxic overproduction of nitric oxide (NO). This excess NO rapidly reacts with superoxide radicals to form peroxynitrite (ONOO-), a highly cytotoxic oxidant responsible for lipid peroxidation, protein nitration, and cellular energetic failure[1].

Mercaptoethylguanidine (MEG) is a highly specialized pharmacological agent utilized in drug development and vascular biology. It operates via a dual mechanism: it is a potent, selective inhibitor of iNOS and a direct scavenger of peroxynitrite[2]. Because NO has a half-life of mere seconds in biological fluids, direct in vivo measurement is nearly impossible. Instead, NO is rapidly oxidized into stable end-products—nitrite (NO2-) and nitrate (NO3-)—collectively termed NOx [3]. Consequently, quantifying plasma NOx levels is the gold-standard surrogate marker for evaluating the in vivo efficacy of MEG treatment[4].

G LArg L-Arginine NO Nitric Oxide (NO) LArg->NO Catalyzed by iNOS iNOS Inducible NOS (iNOS) Upregulated in Inflammation iNOS->NO ONOO Peroxynitrite (ONOO-) Cytotoxic Oxidant NO->ONOO Rapid reaction NOx Plasma Nitrite (NO2-) & Nitrate (NO3-) Pool NO->NOx Oxidation in blood O2 Superoxide (O2•-) O2->ONOO ONOO->NOx Degradation MEG MEG Treatment (Mercaptoethylguanidine) MEG->iNOS Selective Inhibition MEG->ONOO Direct Scavenging

Fig 1: Dual mechanism of MEG inhibiting iNOS and scavenging peroxynitrite, modulating plasma NOx.

Pre-Analytical Considerations & Causality of Experimental Design

To accurately measure NOx using the colorimetric Griess assay, two major analytical hurdles must be overcome to ensure a self-validating and trustworthy system:

  • Protein Interference (The Need for Deproteinization): Plasma contains high concentrations of proteins, including trace hemoglobin from red blood cell lysis. Hemoglobin strongly absorbs light near 540 nm, which directly interferes with the Griess assay's readout[3]. Furthermore, plasma proteins will precipitate upon contact with the highly acidic Griess reagents, causing light scattering and false-positive absorbance spikes. We utilize 10 kDa Molecular Weight Cut-Off (MWCO) ultrafiltration to physically remove these proteins without using chemical precipitants (like TCA) that could alter the sample pH[3].

  • Nitrate Masking (The Need for Reduction): The Griess reaction exclusively detects nitrite. Because a large fraction of NO in oxygenated blood is oxidized to nitrate, failing to reduce nitrate to nitrite results in a massive underestimation of total NO production. We utilize Vanadium(III) chloride (VCl3) for reduction. Unlike enzymatic nitrate reductase, VCl3 is cost-effective, insensitive to endogenous plasma inhibitors, and highly robust for high-throughput microplate assays[5].

Step-by-Step Methodology: High-Throughput Plasma NOx Quantification

Materials & Reagents
  • Nitrite Assay Buffer: (e.g., PBS, pH 7.4).

  • 10 kDa MWCO Spin Columns: (e.g., Corning Spin-X UF)[3].

  • Vanadium(III) chloride (VCl3): 8 mg/mL dissolved in 1 M HCl[5].

  • Griess Reagent I: 1% Sulfanilamide in 5% phosphoric acid[3].

  • Griess Reagent II: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water[3].

  • Nitrite Standard: 100 mM Sodium Nitrite (NaNO2)[3].

Phase 1: Plasma Collection and Deproteinization
  • Collect whole blood from the animal model (e.g., 3-6 hours post-MEG administration) into heparinized or EDTA tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Transfer 200 µL of plasma into a 10 kDa MWCO ultrafiltration spin column.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the clear ultrafiltrate (retentate is discarded). Note: This step is critical to prevent protein precipitation in Phase 3[3].

Phase 2: Standard Curve & Plate Setup (Self-Validating System)
  • Prepare a serial dilution of the NaNO2 standard in Nitrite Assay Buffer to generate concentrations of 0, 5, 10, 20, 50, and 100 µM[3].

  • In a clear, flat-bottom 96-well plate, add 50 µL of Standards, Unknown Plasma Ultrafiltrates, and a Blank (Assay Buffer) in duplicate.

  • Sample Blank Control: For every unknown plasma sample, dedicate a parallel well containing 50 µL of the sample. This will receive buffer instead of Griess reagents to subtract intrinsic sample background absorbance[3].

Phase 3: VCl3 Reduction and Griess Diazotization
  • Add 50 µL of the VCl3 solution to all wells (Standards, Samples, and Sample Blanks) to reduce NO3- to NO2-[5].

  • Immediately add 50 µL of Griess Reagent I to all wells except the Sample Blank wells. (Add 50 µL of Assay Buffer to Sample Blanks instead)[3].

  • Add 50 µL of Griess Reagent II to all wells except the Sample Blank wells. (Add another 50 µL of Assay Buffer to Sample Blanks)[3].

  • Seal the plate and incubate at 50°C for 45–60 minutes. The heat acts as a catalyst for the VCl3-mediated reduction of nitrate[5].

  • Allow the plate to cool to room temperature for 5 minutes. A stable magenta/pink azo dye will form in wells containing NOx.

Phase 4: Data Acquisition
  • Measure the absorbance of the plate at 540 nm using a microplate spectrophotometer[3].

  • Validation & Calculation: Subtract the 0 µM Standard (Blank) reading from all Standard wells. Subtract the specific Sample Blank reading from its corresponding Unknown Sample well to eliminate background noise[3]. Plot the standard curve and interpolate the total NOx concentrations.

Data Presentation: Expected NOx Dynamics

The following table summarizes the expected quantitative shifts in plasma NOx levels across different experimental states, demonstrating the efficacy of MEG.

Experimental GroupTreatment FormulationExpected Plasma NOx (µM)Biological Context & Causality
Naive / Control Vehicle10 - 20Reflects basal NO production primarily driven by constitutive eNOS/nNOS activity.
Systemic Inflammation (e.g., Hemorrhagic Shock / Sepsis)Vehicle80 - 150Massive iNOS upregulation leads to severe nitrosative stress and systemic NO overproduction[4].
Systemic Inflammation + MEG MEG (10-30 mg/kg i.v.)25 - 40Successful selective iNOS inhibition and direct ONOO- scavenging blunts the pathological NOx spike[4],[6].

References

  • Amelioration by mercaptoethylguanidine of the vascular and energetic failure in haemorrhagic shock in the anesthetised rat Source: PubMed (NIH) URL:[Link]

  • Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation Source: PubMed (NIH) URL:[Link]

  • High-throughput Griess assay of nitrite and nitrate in plasma and red blood cells for human physiology studies Source: AIR Unimi / PubMed Central URL:[Link]

  • Mercaptoethylguanidine attenuates inflammation in bacterial meningitis in rabbits Source: PubMed (NIH) URL:[Link]

Sources

Application

Precision Immunohistochemistry for Nitrotyrosine Assessment under Mercaptoethylguanidine (MEG) Intervention

A Dual-Mechanism Validation Guide for Drug Development Part 1: Scientific Foundation & Strategic Rationale 1.1 The Biological Target: Nitrotyrosine as a Footprint of Peroxynitrite Nitrotyrosine is not merely a marker of...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Mechanism Validation Guide for Drug Development

Part 1: Scientific Foundation & Strategic Rationale

1.1 The Biological Target: Nitrotyrosine as a Footprint of Peroxynitrite Nitrotyrosine is not merely a marker of inflammation; it is the stable "footprint" of peroxynitrite (


), a highly reactive nitrogen species formed by the diffusion-controlled reaction of nitric oxide (

) and superoxide (

). Unlike direct

measurement, which is transient, protein tyrosine nitration is a covalent modification that persists, making it an ideal cumulative biomarker for nitrosative stress in ischemia-reperfusion injury, neurodegeneration, and septic shock.

1.2 The Intervention: Mercaptoethylguanidine (MEG) MEG is a critical compound in nitrosative stress research because it exerts a dual-protective mechanism . Unlike simple iNOS inhibitors (e.g., L-NIL) or pure scavengers, MEG functions as:

  • Selective iNOS Inhibitor: It competitively inhibits the inducible isoform of nitric oxide synthase (iNOS), reducing the

    
     source.[1]
    
  • Direct Peroxynitrite Scavenger: Its thiol moiety directly reduces

    
    , preventing tyrosine nitration even if some 
    
    
    
    is produced.

1.3 The Validation Challenge Detecting nitrotyrosine requires rigorous specificity controls. Standard isotype controls are insufficient because they do not account for non-specific binding to the nitrated moiety itself. This protocol introduces a Chemical Specificity Checkpoint using sodium dithionite, which chemically reduces nitrotyrosine to aminotyrosine, abolishing the epitope and proving signal authenticity.

Part 2: Experimental Design & MEG Intervention
2.1 Study Groups & Dosage Strategy

To statistically validate MEG efficacy, the following experimental groups are recommended.

GroupDescriptionExpected Outcome
Sham/Naïve No injury, Vehicle treatment.Basal/Negative: Minimal to no nitrotyrosine staining.
Vehicle Control Injury model (e.g., LPS, Ischemia) + Saline.High Positive: Intense, diffuse cytoplasmic/nuclear staining.
MEG Treatment Injury model + MEG Intervention.[2][3]Attenuated: Significant reduction in staining intensity/area.
2.2 MEG Preparation and Administration
  • Compound: Mercaptoethylguanidine (MEG) (often supplied as sulfate or bromide salt).

  • Stability Warning: MEG contains a free thiol group susceptible to oxidation. Prepare fresh immediately before use.

  • Dosage:

    • Rodents (Rat/Mouse): 10–30 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Frequency: Due to the short half-life, administer 30 minutes pre-injury and every 2–4 hours post-injury, or via continuous infusion.

Part 3: Validated Immunohistochemistry Protocol

Primary Antibody: Anti-Nitrotyrosine (Clone 1A6 is the industry standard). Specificity Control: Sodium Dithionite (


).
Step 1: Tissue Preparation & Fixation
  • Fixation: 10% Neutral Buffered Formalin (NBF) for 24 hours. Crucial: Do not over-fix (>48h) as prolonged cross-linking can mask the nitrated epitope.

  • Sectioning: 4–5 µm paraffin sections on charged slides (e.g., Superfrost Plus).

Step 2: Deparaffinization & Rehydration [4]
  • Xylene: 3 changes, 5 min each.

  • 100% Ethanol: 2 changes, 3 min each.

  • 95% Ethanol: 2 changes, 3 min each.

  • dH2O: Rinse 5 min.

Step 3: Antigen Retrieval (HIER)
  • Buffer: Citrate Buffer (10 mM, pH 6.0).

  • Method: Pressure cooker (110°C for 10-15 min) or Steamer (95°C for 20 min).

  • Note: Nitrotyrosine is a robust epitope; however, citrate retrieval significantly improves signal-to-noise ratio compared to enzymatic digestion.

Step 4: The Chemical Specificity Checkpoint (The "Dithionite Block")

Perform this step on a duplicate set of "Positive Control" slides to validate the antibody.

  • Preparation: Prepare a fresh solution of 100 mM Sodium Dithionite (

    
    ) in 100 mM Sodium Bicarbonate buffer (pH 9.0).
    
  • Incubation: Incubate the duplicate slides in this solution for 30 minutes at room temperature.

  • Mechanism: Dithionite reduces Nitrotyrosine (

    
    -Tyr) 
    
    
    
    Aminotyrosine (
    
    
    -Tyr).
  • Wash: Rinse thoroughly (3 x 5 min) in PBS to remove reducing agent.

  • Result: These slides should show zero staining . If staining persists, it is non-specific background.

Step 5: Staining Workflow
  • Endogenous Peroxidase Block: 3%

    
     in PBS for 10 min.
    
  • Protein Block: 5% Normal Goat Serum (or species matching secondary Ab) + 0.1% Triton X-100 in PBS for 1 hour at RT.

  • Primary Antibody:

    • Antibody:[3][4][5][6][7] Mouse Monoclonal Anti-Nitrotyrosine (Clone 1A6).[8]

    • Dilution:[4][6] 1:100 – 1:400 (titrate per tissue type) in blocking buffer.

    • Incubation: Overnight at 4°C in a humidified chamber.

  • Secondary Antibody: HRP-conjugated Goat Anti-Mouse Polymer (e.g., EnVision+ or similar). Incubate 1 hour at RT.

  • Chromogen: DAB (3,3'-Diaminobenzidine).[7] Develop for 2–5 minutes. Monitor under microscope.[3][7][9][10]

  • Counterstain: Hematoxylin (blue) for 30 seconds. Bluing reagent for 1 min.

  • Mounting: Dehydrate (EtOH series), Clear (Xylene), and mount with DPX or Permount.

Part 4: Visualization & Mechanism
Figure 1: Mechanism of Action - MEG vs. Nitrosative Stress

Caption: MEG interrupts the nitrosative cascade at two critical points: inhibiting iNOS to reduce NO production and directly scavenging Peroxynitrite to prevent protein nitration.

MEG_Mechanism Inflammation Inflammatory Stimulus (LPS/Ischemia) iNOS iNOS Upregulation Inflammation->iNOS Induction NO Nitric Oxide (NO) iNOS->NO Catalysis Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Nitrotyrosine Nitrotyrosine (Tissue Damage) Peroxynitrite->Nitrotyrosine Tyrosine Nitration MEG MEG Intervention (Mercaptoethylguanidine) MEG->iNOS Inhibits MEG->Peroxynitrite Scavenges

[1][2]

Figure 2: IHC Validation Workflow with Dithionite Control

Caption: The critical 'Dithionite Loop' ensures that observed staining is truly due to nitrotyrosine modifications and not non-specific antibody binding.

IHC_Protocol Tissue FFPE Tissue Sections Retrieval Antigen Retrieval (Citrate pH 6.0) Tissue->Retrieval Split Split Slides Retrieval->Split TestArm Test Arm (Standard) Split->TestArm ControlArm Control Arm (Specificity Check) Split->ControlArm PrimaryAb Primary Ab (Clone 1A6) TestArm->PrimaryAb Epitope Intact Dithionite 100mM Dithionite (Reduces NO2-Tyr -> NH2-Tyr) ControlArm->Dithionite 30 min RT Dithionite->PrimaryAb Epitope Destroyed Detection HRP-DAB Detection PrimaryAb->Detection ResultPos Positive Staining (Brown) Detection->ResultPos Test Slide ResultNeg Negative Staining (Clear) Detection->ResultNeg Control Slide (Validates Specificity)

Part 5: Data Analysis & Quantification

Do not rely solely on "representative images." Use semi-quantitative scoring to prove MEG efficacy.

Method: H-Score (Histochemical Score) Formula:



  • Range: 0 to 300.

  • Procedure: A blinded pathologist or automated image analysis software (e.g., ImageJ/Fiji with Colour Deconvolution) evaluates 10 random fields per slide.

MetricVehicle GroupMEG Treated GroupStatistical Test
Staining Intensity High (2+ to 3+)Low (0 to 1+)Mann-Whitney U
% Area Positive > 20%< 5%Student's t-test
Localization Cytoplasmic & NuclearMinimal / FocalChi-Square
Part 6: Troubleshooting
IssueProbable CauseCorrective Action
High Background Endogenous PeroxidaseIncrease

block time or use Methanol/

.
Weak Signal Over-fixationUse Citrate HIER (Step 3). Do not skip retrieval.
No Signal (Positive Control) Old DithioniteEnsure Dithionite is only used on control slides, not test slides.
MEG Inefficacy Drug OxidationPrepare MEG fresh. Do not store in solution >1 hour.
References
  • Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation.[1] Free Radical Biology and Medicine. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][3][11] Biochemical Pharmacology. Link

  • Beckman, J. S., et al. (1994). Kinetics of superoxide dismutase- and iron-catalyzed nitration of phenolics by peroxynitrite. Archives of Biochemistry and Biophysics. Link

  • Yeo, T. W., et al. (2008). Nitrotyrosine immunohistochemistry: interpretation and pitfalls. Histopathology.[2][3][10] Link

  • MilliporeSigma. (n.d.). Anti-Nitrotyrosine Antibody, Clone 1A6 Product Information.[5][6][8][12]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-sulfanylethyl)guanidine (MEG) Solubility &amp; Stability

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Technical Support Division Executive Summary & Mechanistic Overview 2-(2-sulfanylethyl)guanidine, c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Technical Support Division

Executive Summary & Mechanistic Overview

2-(2-sulfanylethyl)guanidine, commonly referred to in literature as 2-mercaptoethylguanidine (MEG), is a potent radioprotective agent and an inhibitor of both constitutive and inducible nitric oxide synthase (NOS)[1]. Despite its high biological utility, researchers frequently report "solubility issues" when preparing MEG for in vitro or in vivo assays.

From a mechanistic standpoint, these are rarely simple dissolution problems; they are chemical transformation problems . MEG is highly unstable in its free base form and is therefore typically generated in situ from a stable precursor salt: S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET)[2]. When AET is dissolved in water and the pH is neutralized, it undergoes an intramolecular transguanylation to form MEG[3]. However, if this process is mismanaged, the active free thiol (-SH) of MEG rapidly auto-oxidizes into bis(2-guanidoethyl) disulfide (GED)[2]. GED has vastly different solubility characteristics, frequently causing solution precipitation, loss of target activity, and increased in vivo toxicity[2].

Diagnostic Table: Physicochemical and Solubility Profiles

To troubleshoot effectively, you must understand which chemical species currently exists in your flask.

CompoundChemical StateAqueous SolubilityStability ProfilePrimary Experimental Issue
AET (Precursor)Salt (Hydrobromide)High (~50 mg/mL)Stable at acidic pHBiologically inactive until converted to MEG at pH > 7.0[1].
MEG (Active)Free Thiol / ZwitterionModerate to HighHighly unstable in O₂Rapidly oxidizes at pH > 7.0. Requires strict in situ generation[2].
GED (Oxidized)DisulfideLow to ModerateStableCauses solution cloudiness/precipitation; higher toxicity in vivo[2].

FAQ & Troubleshooting Workflows

Q1: My MEG solution becomes cloudy or forms a precipitate shortly after adjusting the pH to physiological levels (pH 7.4). What is happening? Expert Insight: The cloudiness is almost certainly the precipitation of bis(2-guanidoethyl) disulfide (GED)[2]. When AET is dissolved and the pH is raised to neutral or mildly alkaline levels (pH 7.0–10.5) to induce transguanylation into MEG, the resulting free sulfhydryl group becomes highly susceptible to auto-oxidation. If your buffer contains dissolved oxygen, MEG rapidly oxidizes to GED, which has lower solubility and crashes out of solution. Solution: Always use thoroughly degassed buffers (purged with nitrogen or argon for at least 30 minutes). Prepare the solution immediately before use, and keep the reaction vessel sealed under an inert atmosphere.

Q2: I purchased pure 2-(2-sulfanylethyl)guanidine (MEG) free base powder, but it won't dissolve in my buffer. Should I use DMSO to force it into solution? Expert Insight: Pure MEG free base is notoriously difficult to handle because it readily forms intermolecular disulfide bridges during storage. If your powder is insoluble in aqueous buffers, it has likely already oxidized into polymeric forms or GED. While DMSO might marginally improve the visual solubility of these oxidized forms, it will not restore the active free thiol required for NOS inhibition or ROS scavenging. Solution: Do not purchase or store the free base. Instead, purchase the stable precursor S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET)[1]. Dissolve AET in water, and trigger the transguanylation to MEG in situ by adding a controlled amount of alkaline buffer just prior to your experiment[2].

Q3: My in vivo results are inconsistent. Sometimes I see radioprotection, and other times I observe acute toxicity. How does solubility relate to this? Expert Insight: This is a classic symptom of administering a heterogeneous mixture of MEG and GED. While MEG provides robust radioprotection by scavenging free radicals, GED (the oxidized form) is significantly more toxic when administered intraperitoneally[2]. If your MEG solution sits on the benchtop, the concentration of insoluble/toxic GED increases over time, leading to toxicity that masks the protective effects. Solution: Implement a strict time-course protocol. Administer the solution within 10-15 minutes of pH neutralization[4]. Validate the active thiol concentration using the self-validating protocol below before injection.

Standard Operating Procedures (SOPs)

Protocol 1: In Situ Generation of Soluble MEG from AET

This protocol ensures complete conversion of AET to MEG while preventing oxidation to insoluble GED.

  • Buffer Preparation: Prepare a 0.06 M phosphate buffer at pH 10.5. Purge the buffer with ultra-pure Nitrogen (N₂) or Argon gas for 30 minutes to remove dissolved oxygen[2].

  • Precursor Dissolution: Weigh the required amount of S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET)[1]. Dissolve AET in a minimal volume of deoxygenated, sterile water. (Causality Note: AET is highly soluble at ~50 mg/mL and stable in water due to the naturally acidic pH of the hydrobromide salt).

  • Transguanylation: Slowly add the deoxygenated pH 10.5 phosphate buffer to the AET solution while stirring gently under an inert gas stream. The pH will drop as the hydrobromide salt is neutralized. Adjust the final pH to 7.0 - 7.4 using 0.1 M NaOH or HCl as needed.

  • Incubation: Allow the solution to react for exactly 10 minutes at room temperature under N₂ to ensure complete intramolecular rearrangement to 2-(2-sulfanylethyl)guanidine (MEG)[4].

  • Immediate Use: Use the solution immediately for in vitro assays or in vivo administration. Do not store.

Protocol 2: Validation of Free Thiol Concentration (Self-Validating Ellman's Assay)

To ensure your solubility issue isn't masking a loss of active compound, verify the -SH concentration before proceeding with your main experiment.

  • Reagent Prep: Dissolve 4 mg of Ellman's reagent (DTNB) in 1 mL of 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.

  • Reaction: Mix 10 µL of your freshly prepared MEG solution with 50 µL of DTNB reagent and 940 µL of phosphate buffer.

  • Incubation & Measurement: Incubate for 15 minutes at room temperature. Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free MEG. A significant deviation from your theoretical yield indicates premature oxidation to GED, meaning the batch should be discarded.

Visual Workflow: Chemical Conversion and Oxidation Pathway

G AET S-(2-aminoethyl)isothiuronium (AET Salt) Highly Soluble / Stable pH Alkalization (pH 7.0 - 10.5) Transguanylation AET->pH MEG 2-(2-sulfanylethyl)guanidine (MEG) Active Thiol / Target Compound pH->MEG Oxidation O2 Exposure / High pH (Avoid this step) MEG->Oxidation NOS NOS Inhibition & Radioprotection MEG->NOS Biological Target GED Bis(2-guanidoethyl) disulfide (GED) Lower Solubility / Toxic Oxidation->GED

Conversion pathway of AET to active MEG and its subsequent oxidation to insoluble GED.

References

  • Source: kglmeridian.com (Radiation Research)
  • Source: rsna.org (RSNA Journals)
  • Title: S-(2-Aminoethyl)
  • Title: WO 97/32575 (Synthesis of Aminoalkylisothiuronium Salts and their Conversion)

Sources

Optimization

optimal pH for 2-mercaptoethylguanidine hydrobromide storage

Technical Support Center: 2-Mercaptoethylguanidine Hydrobromide (MEG) Handling & Storage Overview 2-Mercaptoethylguanidine (MEG) is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) and a well-docum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Mercaptoethylguanidine Hydrobromide (MEG) Handling & Storage

Overview

2-Mercaptoethylguanidine (MEG) is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) and a well-documented radioprotective agent[1]. Due to the presence of a highly reactive free thiol (-SH) group, MEG is inherently unstable in aqueous solutions at physiological pH. Proper storage, pH management, and handling are critical to prevent spontaneous oxidation, which rapidly renders the compound inactive[2].

This technical guide provides the mechanistic causality behind MEG degradation, troubleshooting FAQs, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Insight: The Causality of pH-Dependent Degradation

The stability of MEG is entirely dictated by the protonation state of its thiol group. The pKa of the thiol group in MEG is approximately 8.3[3].

  • At acidic pH (pH 2.0 - 3.0): The thiol group remains fully protonated (-SH). In this state, it is highly resistant to auto-oxidation, making this the only acceptable pH range for aqueous stock storage.

  • At physiological pH (pH 7.4): A significant fraction of the compound deprotonates to form the thiolate anion (-S⁻). The thiolate anion is highly nucleophilic and rapidly reacts with dissolved oxygen or other MEG molecules to form the inactive disulfide dimer, bis(2-guanidinoethyl) disulfide (GED)[4]. GED lacks the ability to effectively bind the heme/arginine active site of iNOS, leading to a complete loss of experimental efficacy[2].

Furthermore, MEG is often generated in situ via the spontaneous intramolecular rearrangement of S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET) when exposed to neutral or alkaline pH (pH > 6.0)[1].

MEG_Biochemical_Pathway AET AET (Prodrug) Stable at low pH MEG MEG (Active Thiol) iNOS Inhibitor AET->MEG pH > 6.0 Rearrangement GED GED (Disulfide) Inactive Dimer MEG->GED O2, pH > 7.0 Oxidation iNOS iNOS Enzyme Target MEG->iNOS Binds Heme/Arginine (Active) GED->iNOS Loss of Efficacy

Biochemical pathway of MEG generation, iNOS inhibition, and pH-dependent oxidative degradation.

Troubleshooting & FAQs

Q1: What is the optimal pH for storing aqueous MEG hydrobromide solutions? A: The optimal storage pH for aqueous MEG solutions is pH 2.0 to 3.0 . At this highly acidic pH, the thiol group is safely protonated, preventing the formation of the reactive thiolate anion. Solutions stored at this pH in degassed water and kept at -80°C can remain stable for over 6 months.

Q2: My MEG solution turned slightly yellow and my iNOS inhibition assay failed. What happened? A: Your MEG has oxidized into its inactive disulfide dimer, GED. This typically occurs if the solution was stored at a pH > 5.0, exposed to atmospheric oxygen, or subjected to repeated freeze-thaw cycles. To prevent this, always prepare stocks in degassed buffers, purge vials with an inert gas (Nitrogen or Argon), and store them in single-use aliquots.

Q3: Can I prepare a working stock at pH 7.4 and freeze it for later use? A: No. Freezing MEG at pH 7.4 will result in significant degradation. The transition to the thiolate anion at pH 7.4 initiates rapid oxidation[2]. You must store the stock at an acidic pH (2.0 - 3.0) and neutralize it to pH 7.4 immediately prior to introducing it to your cell culture or in vivo model.

Quantitative Data: Stability Profile

pH LevelDominant Thiol StateOxidation Rate / StabilityRecommended Action
pH 2.0 - 3.0 Protonated Thiol (-SH)Highly Stable (> 6 months at -80°C)Optimal. Use for long-term stock storage.
pH 5.0 - 6.0 Mixed Thiol/ThiolateModerately Unstable (Days at 4°C)Sub-optimal. Use within 24 hours.
pH 7.0 - 7.4 Thiolate Anion (-S⁻)Highly Unstable (Rapid oxidation to GED)Neutralize immediately before assay. Do not store.
pH > 8.0 Thiolate Anion (-S⁻)Extremely Unstable (Minutes to Hours)Avoid completely.

Experimental Protocol: Preparation of Stable MEG Stocks

To ensure scientific integrity, this protocol is designed as a self-validating system. By controlling oxygen exposure and pH, you eliminate the variables that lead to false-negative results in iNOS inhibition assays.

Step 1: Solvent Preparation Boil double-distilled water (ddH₂O) for 10 minutes and allow it to cool under a continuous stream of Nitrogen (N₂) or Argon gas. This removes dissolved oxygen that drives disulfide formation.

Step 2: Dissolution Weigh the MEG hydrobromide powder in a dry, inert environment. Dissolve the powder in the degassed ddH₂O to achieve your desired stock concentration (e.g., 100 mM).

Step 3: pH Adjustment (Critical) Using a micro-pH probe, verify the solution pH. Carefully adjust the pH to 2.0 - 3.0 using 0.1 M HCl. Do not over-acidify below pH 1.5, as this may cause structural degradation.

Step 4: Aliquoting and Storage Divide the solution into single-use amber vials (MEG is mildly photosensitive). Overlay the headspace of each vial with Nitrogen or Argon gas before sealing tightly. Snap-freeze in liquid nitrogen and store at -80°C.

Step 5: Assay Preparation (Neutralization) Thaw a single aliquot on ice immediately prior to use. Neutralize the solution to pH 7.4 using 0.1 M NaOH or by diluting it directly into a highly buffered physiological medium (e.g., 1X PBS or HEPES buffer).

Step 6: Self-Validation (Optional but Recommended) Prior to critical in vivo assays, verify the active thiol concentration using Ellman’s Reagent (DTNB). An absorbance peak at 412 nm confirms the presence of the active MEG thiol, validating that oxidation to GED has not occurred during storage.

MEG_Storage_Workflow Step1 1. Weigh MEG Hydrobromide (Dry, inert environment) Step2 2. Dissolve in Degassed ddH2O (Minimize O2 exposure) Step1->Step2 Step3 3. Adjust pH to 2.0 - 3.0 (Use 0.1M HCl) Step2->Step3 Step4 4. Aliquot & Purge (Overlay with N2 or Argon) Step3->Step4 Step5 5. Store at -80°C (Stable for >6 months) Step4->Step5 Step6 6. Thaw & Neutralize to pH 7.4 (Immediately prior to assay) Step5->Step6

Step-by-step experimental workflow for preparing and storing stable MEG hydrobromide solutions.

References

  • S-(2-Aminoethyl)isothiuronium bromide hydrobromide. Grokipedia. 1

  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. PMC. 4

  • Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors. SciSpace. 2

  • Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. PMC. 3

Sources

Troubleshooting

MEG (2-Mercaptoethylguanidine) In Vivo Toxicity Management Center

Welcome to the Technical Support Center for in vivo applications of 2-mercaptoethylguanidine (MEG). As a Senior Application Scientist, I frequently encounter researchers struggling with the narrow therapeutic index of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo applications of 2-mercaptoethylguanidine (MEG). As a Senior Application Scientist, I frequently encounter researchers struggling with the narrow therapeutic index of this compound. While MEG is a highly effective radioprotector and inducible nitric oxide synthase (iNOS) inhibitor, its rapid oxidation and pH sensitivity often lead to acute in vivo toxicity.

This guide provides evidence-based troubleshooting for formulating, administering, and mitigating the toxicity of MEG in murine models.

Part 1: Formulation & Chemical Stability Troubleshooting

Q1: My mice are exhibiting immediate ataxia and lethargy following intraperitoneal (IP) injection of MEG. What is causing this acute toxicity?

Expertise & Causality: The acute toxicity you are observing is likely due to the inadvertent administration of bis(2-guanidinoethyl) disulfide (GED), the oxidized dimer of1[1]. MEG is highly unstable in mildly alkaline solutions and rapidly oxidizes to GED. While MEG and GED share similar radioprotective efficacy at lower doses (100-140 mg/kg), GED exhibits significantly higher IP toxicity at doses ≥200 mg/kg[1]. The immediate ataxia and lethargy are classic signs of GED-induced neurological toxicity, which will severely limit your ability to escalate the dose.

Self-Validating Protocol: Controlled Transguanylation of AET to MEG To minimize GED formation, MEG must be synthesized in situ immediately prior to injection via the intratransguanylation of the prodrug S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET) at a strictly controlled 2[2].

Step-by-Step Methodology:

  • Preparation: Weigh the required dose of AET hydrobromide (e.g., for a 150 mg/kg target dose of MEG).

  • Dissolution: Dissolve AET in nitrogen-purged, cold, unbuffered sterile water. Causality: Purging removes dissolved oxygen, and the low temperature slows premature oxidative kinetics.

  • Transguanylation: Slowly titrate the solution with 0.1 M NaOH or a strong phosphate buffer to reach a final pH of exactly 7.0 to 7.2.

  • Validation (Self-Checking Step): Inspect the solution against a white background. The solution must remain completely clear . Any yellowing indicates that the pH overshot 7.5, causing rapid oxidation to the toxic GED form. If yellowing occurs, discard the batch immediately.

  • Administration: Inject the solution IP within 10-15 minutes of pH adjustment. Discard any unused solution after 30 minutes.

MEG_Preparation_Workflow Step1 1. Dissolve AET in N2-purged H2O Step2 2. Chill Solution (Ice Bath) Step1->Step2 Step3 3. Titrate with NaOH to pH 7.0 - 7.2 Step2->Step3 Step4 4. Visual Inspection (Must remain clear) Step3->Step4 Step5 5. Inject IP (Within 15 mins) Step4->Step5 Clear Solution Discard Discard if Yellow (GED Formation) Step4->Discard Yellow Solution

Step-by-step workflow for the in situ synthesis of MEG from AET to prevent GED toxicity.

Part 2: Dosing Strategies & Route of Administration

Q2: Does changing the route of administration from IP to oral gavage reduce MEG/GED toxicity?

Expertise & Causality: Yes, but with a trade-off in bioavailability and timing. Oral administration significantly increases the systemic tolerance to the disulfide form (GED), effectively eliminating the immediate ataxia seen with 1[1]. The gastrointestinal tract acts as a slow-release barrier, preventing the rapid plasma


 spikes that trigger acute neurological toxicity. However, the therapeutic efficiency (e.g., radioprotection) is not proportionally increased via the oral route[1], meaning you must carefully adjust the —typically 30-60 minutes pre-irradiation for oral dosing versus 15-30 minutes for IP dosing.

Q3: How can I widen the therapeutic window if I must use high-dose MEG (>200 mg/kg)?

Expertise & Causality: If high doses are required to achieve a specific Dose Reduction Factor (DRF), systemic toxicity can be mitigated by co-administering synergistic free-radical scavengers that do not share MEG's toxicity profile. For example, nitroxides like Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) have been shown to provide robust radioprotection and 3 through pseudo-catalase activity[3]. By utilizing a combinatorial approach, you can lower the required bolus dose of MEG, keeping it below the 200 mg/kg IP toxicity threshold, while maintaining the desired therapeutic efficacy.

Part 3: Quantitative Data & Pharmacokinetics

To assist in experimental design, the following table summarizes the comparative toxicity and efficacy thresholds of MEG and its derivatives in murine models.

CompoundRouteOptimal Pre-Treatment TimeLD50(30) Radioprotection DoseAcute Toxicity ThresholdPrimary Toxicological Signs
MEG (Active Thiol)IP15 - 30 min140 - 200 mg/kg> 250 mg/kgMild lethargy, GI distress
GED (Disulfide)IP15 - 30 min100 - 140 mg/kg≥ 200 mg/kgImmediate ataxia, severe lethargy
GED (Disulfide)Oral30 - 60 min200 - 300 mg/kg> 400 mg/kgDelayed GI toxicity
AET (Prodrug)IP15 - 30 minRequires in vivo conversionN/A (pH dependent)Dependent on conversion rate
Part 4: Mechanistic Pathways

Understanding the chemical conversion and biological target pathways is critical for troubleshooting MEG toxicity. The diagram below illustrates the pH-dependent conversion of AET to MEG and its subsequent oxidation to the toxic GED form.

MEG_Toxicity_Pathway AET AET (Prodrug) Stable at Low pH MEG MEG (Active Thiol) Target: iNOS / Free Radicals AET->MEG pH 7.0-7.2 (Transguanylation) GED GED (Disulfide) High IP Toxicity MEG->GED pH > 7.5 or O2 (Oxidation) Tox Acute Neurological Toxicity (Ataxia / Lethargy) MEG->Tox Toxic Bolus (>250 mg/kg) Efficacy Therapeutic Efficacy (Radioprotection) MEG->Efficacy Optimal Dose (<200 mg/kg) GED->Tox IP Injection (≥200 mg/kg)

pH-dependent conversion of AET to MEG and GED, highlighting toxicity thresholds.

References

1.[2] Title: MECHANISMS AND RADIOPROTECTIVE AGENTS INCLUDING HONEYBEE VENOM Source: scielo.br URL:

2.[1] Title: The Protection of Mice against Radiation by 2-Mercaptoethylguanidine and Its Disulfide1 Source: kglmeridian.com URL:

3.[3] Title: Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC Source: nih.gov URL:

4. Title: Radioprotective Agents - DTIC Source: dtic.mil URL:

Sources

Optimization

Technical Support Center: 2-(2-sulfanylethyl)guanidine hydrobromide

Senior Application Scientist Desk Subject: Handling, Stability, and Troubleshooting for 2-(2-sulfanylethyl)guanidine hydrobromide (MEG HBr) Executive Summary You are likely working with 2-(2-sulfanylethyl)guanidine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Handling, Stability, and Troubleshooting for 2-(2-sulfanylethyl)guanidine hydrobromide (MEG HBr)

Executive Summary

You are likely working with 2-(2-sulfanylethyl)guanidine hydrobromide (also known as 2-Mercaptoethylguanidine or MEG ) because of its utility as a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) or as a radioprotective agent.

The Critical Nuance: MEG is a "shapeshifter." Its chemical identity is dictated by pH. It is often generated in situ from its precursor, S-(2-aminoethyl)isothiourea (AET) , via a pH-dependent intramolecular rearrangement. If you purchased MEG hydrobromide directly, you are holding a compound that is thermodynamically eager to either oxidize into a disulfide or cyclize, depending on your buffer conditions.

This guide replaces generic safety data with a field-proven technical workflow to ensure your experimental data remains reproducible.

Part 1: The Stability & Reactivity Landscape

To handle MEG HBr successfully, you must visualize its degradation pathways. It is not a static molecule; it is a reactive thiol.

Mechanism of Instability: The Transguanylation Pathway

At physiological pH, the precursor AET rearranges to the active MEG. However, MEG itself is susceptible to oxidation (forming the disulfide) or cyclization (forming 2-aminothiazoline) if pH is mishandled.

MEG_Stability_Pathway Figure 1: pH-Dependent Rearrangement and Degradation Pathways of MEG AET S-(2-aminoethyl)isothiourea (AET) [Precursor] MEG 2-(2-sulfanylethyl)guanidine (MEG) [ACTIVE THIOL] AET->MEG pH > 7.0 (Transguanylation) Thiazoline 2-Aminothiazoline [Cyclized Byproduct] AET->Thiazoline pH 3.0 - 6.0 (Cyclization) Disulfide Bis(2-guanidinoethyl)disulfide [Inactive Oxidation Product] MEG->Disulfide O2 (Air Oxidation) MEG->Thiazoline Acidic Reversion

Figure 1: The active MEG species (Green) is generated at basic pH but is vulnerable to oxidation (Red) and cyclization (Yellow).

Part 2: Storage & Handling Protocols
Q: How should I store the solid powder?

A: Treat MEG HBr as a hygroscopic thiol .

  • Temperature: Store at -20°C .

  • Atmosphere: Essential to store under Argon or Nitrogen . The hydrobromide salt is hygroscopic; moisture absorption accelerates oxidation.

  • Container: Tightly sealed, amber glass (light sensitive). If the powder turns from white to yellow or sticky, it has likely absorbed water and begun oxidizing.

Q: How do I prepare a stable stock solution?

A: This is the most common point of failure. Do not prepare stocks for long-term storage.

  • Solvent: Use degassed (oxygen-free) water or PBS. Bubble nitrogen through the buffer for 15 minutes before adding the solid.

  • pH Control:

    • To maintain MEG in its active form, the pH must be neutral to slightly alkaline (pH 7.0–8.0) .

    • Warning: If you dissolve MEG HBr in water (which may be slightly acidic), check the pH. If it drops below 6.0, the equilibrium may shift toward the inactive thiazoline form.

  • Usage Window: Use immediately. Thiol half-life in oxygenated buffer can be as short as 1–4 hours.

Table 1: Physicochemical Profile & Stability

ParameterSpecificationTechnical Note
Appearance White crystalline powderYellowing indicates oxidation/moisture.
Solubility Water (>50 mg/mL), PBSHighly soluble; avoid DMSO for stock if possible due to sulfur interactions.
Active pH Range pH 7.0 – 9.0Below pH 7, rearrangement to AET or thiazoline occurs.
Oxidation Risk HighForms insoluble disulfide precipitate in air.
CAS (HBr salt) 4337-69-3Verify CAS; often confused with Sulfate salt (3979-00-8).
Part 3: Troubleshooting & FAQs
Scenario 1: Inconsistent IC50 Data

Q: "My iNOS inhibition assay results are highly variable between days. Why?" A: You are likely dosing different concentrations of the active thiol due to oxidation.

  • Root Cause: MEG oxidizes to the disulfide (oxidized dimer) upon exposure to air. The dimer is significantly less potent or inactive against NOS.

  • Solution:

    • Prepare the solution fresh immediately before the assay.

    • Add a reducing agent like DTT (0.5 mM) or TCEP to the assay buffer if it does not interfere with your enzyme system. This keeps MEG in the reduced (-SH) state.

    • Verify the pH of your assay buffer is > 7.2 to ensure the compound remains as MEG and not the isothiourea precursor.

Scenario 2: The "Precursor" Confusion

Q: "I ordered AET (S-(2-aminoethyl)isothiourea) but the paper says to use MEG. How do I convert it?" A: Many researchers buy AET because it is more shelf-stable, then convert it to MEG on the bench.

  • Protocol: Dissolve AET in water. Adjust pH to 8.5–9.0 using NaOH. Incubate at room temperature for 30 minutes. This forces the intramolecular rearrangement (N -> S migration) to form MEG. Then, neutralize to pH 7.4 for your experiment.

  • Validation: You can monitor this conversion via HPLC or by checking for free thiol generation (Ellman’s Reagent assay), as AET has no free thiol, while MEG does.

Scenario 3: Solubility Issues

Q: "I see a white precipitate forming in my stock solution after 2 hours." A: That precipitate is likely Bis(2-guanidinoethyl)disulfide .

  • Mechanism: As MEG oxidizes, the resulting disulfide is often less soluble than the monomeric hydrobromide salt.

  • Fix: You cannot "redissolve" this easily without reducing it. Discard the solution. For future experiments, improve degassing of solvents or add EDTA to chelate trace metals that catalyze oxidation.

References
  • Khym, J. X., Shapira, R., & Doherty, D. G. (1957). Ion Exchange Studies of Transguanylation Reactions. I. Rearrangement of S,2-Aminoethylisothiourea to 2-Mercaptoethylguanidine and 2-Aminothiazoline.[1] Journal of the American Chemical Society, 79(21), 5663–5666.[1]

  • Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619–632.[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine.

  • BOC Sciences. 1-(2-Mercaptoethyl)guanidine hydrobromide Product Information.

Sources

Troubleshooting

Technical Support Center: Resolving Variability in MEG Anti-Inflammatory Experimental Results

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing magnetoencephalography (MEG) to investigate anti-inflammatory therapeutics. This guide is designed to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing magnetoencephalography (MEG) to investigate anti-inflammatory therapeutics. This guide is designed to address the significant challenge of experimental variability, which can obscure subtle yet crucial drug effects on neuroinflammation. As your application scientist, I will provide field-proven insights and troubleshooting protocols to enhance the reliability and reproducibility of your findings. Our approach is grounded in explaining the "why" behind each recommendation, ensuring you can build robust, self-validating experimental systems.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during pharmaco-MEG studies targeting neuroinflammation. Each answer provides both a direct solution and the underlying scientific rationale.

Q1: My baseline MEG recordings show high inter-subject variability. How can I determine if this is due to physiological differences in neuroinflammatory states or technical noise?

A1: This is a critical first step. Differentiating physiological variability from technical noise is essential for accurately assessing a drug's effect. High inter-subject variability is a known challenge in MEG studies.[1]

Troubleshooting Steps:

  • System & Environmental Noise Assessment: Before any human recording session, perform a 2-5 minute "empty room" recording.[2] This captures the baseline noise profile of your MEG system and the magnetically shielded room (MSR). A simple spectral analysis of this data will reveal environmental artifacts (e.g., 50/60 Hz power line noise, vibrations) that should be addressed before the subject enters.[2][3] Consistent empty-room spectra over days indicate a stable technical environment.

  • Subject-Specific Artifact Identification: During subject recording, simultaneously acquire electrocardiogram (ECG) and electrooculogram (EOG) data.[2][4][5] This is non-negotiable. Cardiac artifacts (QRS complex) and eye movements (blinks, saccades) are major contributors to MEG signal contamination and vary significantly between individuals.[6][7]

  • Peripheral Inflammatory Marker Correlation: Collect blood samples at the time of the MEG scan to measure systemic inflammatory markers (e.g., C-reactive protein (CRP), IL-6, TNF-α). While the link between systemic and central inflammation is complex, a significant correlation between a subject's peripheral inflammatory state and their baseline MEG spectral power (e.g., in the alpha or gamma bands) can suggest a true physiological basis for the variability.[8]

  • Standardized Subject Preparation: Enforce strict pre-experiment protocols. This includes questionnaires to screen for recent illness, strenuous exercise, and use of over-the-counter anti-inflammatory medications, all of which can alter a subject's baseline inflammatory state.

Causality: Technical noise is often broadband or at specific, predictable frequencies. In contrast, neuroinflammation is hypothesized to alter neural synchrony, leading to shifts in the power of specific oscillatory bands.[9][10] By systematically ruling out technical and common physiological artifacts, you increase the confidence that the remaining variability is of genuine neurobiological origin, reflecting individual differences in microglial activation or glial-neuronal communication.[11]

Q2: I've administered an anti-inflammatory compound, but the changes in MEG spectral power are inconsistent across subjects and sessions. What are the most likely sources of this variability?

A2: Post-intervention variability is a multifaceted problem stemming from experimental design, data analysis choices, and subject-specific factors.

Core Areas to Investigate:

  • Pharmacokinetics & Pharmacodynamics (PK/PD): Are you timing your MEG recording to coincide with the drug's peak bioavailability and target engagement in the central nervous system (CNS)? Variability in drug metabolism and blood-brain barrier (BBB) penetration between subjects can lead to inconsistent target engagement and, consequently, variable MEG responses. Consider collecting sparse PK samples to correlate drug concentration with MEG signal changes.

  • Head Position and Movement: Even small head movements within the MEG helmet can alter the sensor-to-cortex distance, causing significant changes in signal amplitude that can be mistaken for a physiological effect.[12] Continuous head position monitoring using Head Position Indicator (HPI) coils is essential.[4] Post-acquisition movement correction algorithms, such as Maxwell filtering (SSS/tSSS), should be a standard part of your preprocessing pipeline.[6]

  • Cognitive/State Fluctuations: The subject's state of alertness or cognitive engagement can dramatically influence brain oscillations. A long recording session for an anti-inflammatory study can lead to drowsiness, which elevates low-frequency power and can mask or mimic a drug effect. Implement regular breaks and consider using a simple auditory or visual task to maintain a consistent subject state.[13]

  • Analysis Pipeline Flexibility: The choice of analysis parameters can introduce variability. For example, the length of the time window for Fourier transforms, the degree of overlap, and the method of source localization can all impact the final power spectrum. It is crucial to establish a fixed, pre-registered analysis pipeline that is applied uniformly to all subjects and sessions.

Workflow for Reducing Post-Intervention Variability

Caption: Workflow for minimizing variability in pharmaco-MEG studies.

Q3: My artifact rejection process feels subjective. How can I implement a more objective and reproducible method for cleaning my data?

A3: Subjectivity in artifact rejection is a major source of irreproducibility. Moving to an automated or semi-automated, algorithm-driven approach is key.

Recommended Protocol: Automated Artifact Rejection

  • Bad Channel and Segment Identification: Begin by identifying and marking flat channels or segments with extreme "SQUID jumps". Most analysis software has algorithms to detect these based on variance or amplitude thresholds.

  • Leverage Independent Component Analysis (ICA): ICA is a powerful blind source separation technique that can isolate stereotyped artifacts.[6]

    • Run ICA: Decompose your filtered, continuous data into independent components (ICs).

    • Automated Component Classification: Use algorithms (e.g., MNE-Python's find_bads_eog and find_bads_ecg) to correlate IC time courses with the simultaneously recorded EOG and ECG channels.[7] This provides an objective basis for identifying components related to eye blinks and heartbeats.

    • Visual Inspection as a Final Check: After automated classification, a trained analyst should quickly review the topography and time series of the marked components to confirm they represent artifacts before removing them from the data. This "human-in-the-loop" step prevents the accidental removal of brain signals.

  • Consider Autoreject Algorithms: For epoched data, tools like Autoreject can learn sensor-specific thresholds from the data itself to repair or drop bad trials.[14] This is more robust than using a single global threshold for all channels, which can be overly sensitive to a single noisy sensor.[14]

Trustworthiness: This multi-step process creates a self-validating system. The automated correlation provides an objective starting point, and the final visual check ensures that the algorithm has performed as expected. Documenting the number of ICs removed and the criteria used for every subject ensures the process is transparent and reproducible.[15]

Part 2: Protocols and Data Presentation

Protocol 1: Step-by-Step Robust Preprocessing Pipeline

This protocol outlines a standardized workflow from raw data to clean, analyzable signals. Adhering to a consistent pipeline is paramount for reducing analytical variability.[2]

  • Load Raw Data: Import the raw MEG data along with simultaneous ECG and EOG channels.

  • Maxwell Filtering (SSS/tSSS): Apply Signal Space Separation (SSS) or its temporal extension (tSSS) to suppress external interference and perform initial head movement correction. This is a critical first step for data from Elekta/Neuromag systems.

  • Filtering:

    • Apply a high-pass filter (e.g., 0.5 or 1.0 Hz) to remove slow drifts.[3]

    • Apply a low-pass filter (e.g., 100-150 Hz) to reduce high-frequency noise.

    • Apply notch filters to remove power line artifacts (e.g., 50/60 Hz and their harmonics).

    • Rationale: Filtering restricts the analysis to frequencies of neurobiological interest and removes known sources of technical noise.[2]

  • Downsampling: If appropriate, downsample the data (e.g., from 1000 Hz to 500 Hz) to reduce file size and processing time, ensuring the new sampling rate is at least twice your low-pass filter frequency (Nyquist theorem).

  • Artifact Rejection via ICA (as described in Q3):

    • Run ICA on the filtered continuous data.

    • Use objective correlation-based methods to identify cardiac and ocular components.

    • Visually verify and remove artifactual ICs.

  • Epoching: Segment the continuous data into epochs time-locked to events of interest (e.g., stimulus onset or resting-state blocks).

  • Final Bad Epoch Rejection: Apply a final rejection step based on amplitude thresholds to remove any remaining epochs with large, non-stereotyped artifacts (e.g., muscle artifacts, jaw clenches). Consider using automated thresholding methods.[14]

Data Table 1: Troubleshooting Common MEG Artifacts
Artifact TypeSignature in MEG DataCommon CauseRecommended Solution
Cardiac (ECG) Repetitive, sharp spike synchronized with QRS complex; most prominent in magnetometers.[6]HeartbeatICA or Signal-Space Projection (SSP) using ECG channel as a regressor.[7]
Ocular (EOG) Large, slow deflections in frontal sensors (blinks); sharp, faster deflections (saccades).[6][7]Eye movements/blinksICA using EOG channels as a regressor is highly effective.
Muscle (EMG) High-frequency (>30 Hz) bursts of activity, often widespread but strongest over temporal/neck sensors.[2]Jaw clenching, swallowing, neck tension.Instruct subject to relax their jaw. High-pass filtering can help, but severe contamination may require epoch rejection.
Environmental Persistent, single-frequency noise (e.g., 50/60 Hz) or intermittent spikes from external equipment.[3]Power lines, elevators, nearby electronics.Notch filtering for line noise. For intermittent noise, Maxwell filtering is effective. Identify and shield/remove the source if possible.
SQUID Jumps Sudden, step-like DC shift in a single channel's time course.[16]Instability in the SQUID sensor.Identify and interpolate the affected channel. Modern systems are less prone to this.

Part 3: Mechanistic Interpretation and Validation

Q4: I see a statistically significant change in gamma-band power after drug administration. How do I confidently link this macroscopic MEG signal to the microscopic anti-inflammatory action of my compound?

A4: This is the ultimate challenge: bridging the gap from neurophysiology to molecular mechanisms. A multi-modal, hypothesis-driven approach is necessary.

The Hypothesis: Neuroinflammation, driven by activated microglia and astrocytes, leads to an altered balance of excitatory/inhibitory neurotransmission.[11] This dysregulation disrupts the precise timing of neural circuits, which manifests as changes in neural oscillations that MEG can detect.[17] For example, pro-inflammatory cytokines like TNF-α can alter synaptic plasticity, potentially impacting the generation of gamma oscillations, which are crucial for cognitive processing.[9]

Strategy for Mechanistic Validation:

  • Source Localization: First, identify the brain regions where the gamma-band changes are occurring. Is the effect localized to areas known to be implicated in the disease model, such as the hippocampus or prefrontal cortex?[1] Accurate co-registration with a subject's structural MRI is vital for this step.[18]

  • Correlation with Fluid Biomarkers: Does the magnitude of the MEG gamma power change correlate with changes in inflammatory biomarkers from CSF or blood? For instance, a reduction in the microglial activation marker sTREM2 in CSF that correlates with a normalization of gamma power would strongly support an anti-inflammatory mechanism.[11][19]

  • Integration with Other Imaging Modalities: If possible, combine MEG with imaging techniques that more directly probe inflammation. For example, PET with ligands for translocator protein (TSPO), which is upregulated in activated microglia and astrocytes, can provide spatial maps of neuroinflammation.[8] Finding spatial overlap between areas of high TSPO binding and MEG-localized oscillatory changes would be powerful evidence.

  • Preclinical Model Consistency: Do the observed changes in human MEG recordings align with findings from preclinical animal models where more invasive techniques can be used? For example, if your compound reduces microglial activation and restores long-term potentiation (LTP) in a rodent model, you can hypothesize that the MEG changes reflect a similar restoration of synaptic function.[20]

Conceptual Pathway: Linking Molecular Action to MEG Signal

Sources

Optimization

shelf life and degradation products of mercaptoethylguanidine

Topic: Shelf Life, Stability, and Degradation Troubleshooting Document ID: TS-MEG-004 | Last Updated: 2026-03-03 Audience: Senior Researchers, Medicinal Chemists, Pharmacology Leads Part 1: The Stability Paradox (Read Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Shelf Life, Stability, and Degradation Troubleshooting

Document ID: TS-MEG-004 | Last Updated: 2026-03-03 Audience: Senior Researchers, Medicinal Chemists, Pharmacology Leads

Part 1: The Stability Paradox (Read This First)

If you are experiencing inconsistent inhibition of iNOS or variability in peroxynitrite scavenging, the issue is likely not your assay, but the chemical identity of your inhibitor at the moment of use.

The Core Issue: Mercaptoethylguanidine (MEG) is chemically labile. In its free base form, it is highly susceptible to oxidation and cyclization. Consequently, most commercial vendors supply the stable precursor salt, S-(2-aminoethyl)isothiourea (AET) (usually as a dihydrobromide or dihydrochloride salt), which must be rearranged into MEG in situ prior to use.

If you store "MEG" in solution, you are likely applying a mixture of three distinct compounds to your cells:

  • MEG (The active inhibitor)

  • Guanidinoethyldisulfide (GED) (The oxidation product)

  • 2-Aminothiazoline (2-AT) (The cyclization byproduct)

Part 2: Visualizing the Degradation Landscape

The following diagram illustrates the dynamic relationship between the stable precursor (AET) and the active inhibitor (MEG). Use this to diagnose which species dominates your current solution.

MEG_Pathways AET S-(2-aminoethyl)isothiourea (AET) [STABLE PRECURSOR] MEG Mercaptoethylguanidine (MEG) [ACTIVE INHIBITOR] AET->MEG pH > 7.0 (Rearrangement) AT 2-Aminothiazoline (2-AT) [STABLE BYPRODUCT] AET->AT Side Reaction (Slow) MEG->AET pH < 5.0 (Reversion) GED Guanidinoethyldisulfide (GED) [INACTIVE/TOXIC] MEG->GED Oxidation (O2) (Air Exposure) MEG->AT Cyclization

Figure 1: The pH-dependent rearrangement of AET to MEG and subsequent degradation pathways. Note that MEG is a transient species that must be generated and protected from oxidation.

Part 3: Shelf Life & Storage Specifications

Do not treat the precursor (AET) and the active agent (MEG) the same way.

Quick Reference Table
Compound FormStateRecommended StorageShelf LifeCritical Hazard
AET Salts (Precursor)Solid (Powder)-20°C, Desiccated> 2 YearsHygroscopic (absorbs water, clumps)
MEG (Free Base)SolutionDo Not Store < 4 HoursRapid oxidation to disulfide (GED)
MEG (Free Base)Solid-80°C, under Argon< 2 WeeksSpontaneous cyclization/polymerization
Detailed Storage Protocols

1. The Precursor (AET):

  • Condition: Store at -20°C.

  • Container: Amber glass vial with a teflon-lined cap.

  • Handling: Allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic powder, which accelerates hydrolysis.

2. The Active Agent (MEG):

  • Rule of Thumb: Prepare Fresh. Never attempt to store MEG solutions for "next week."

  • In-Experiment Stability: In physiological buffer (pH 7.4, 37°C), the half-life of MEG is roughly 6–12 hours before significant oxidation to GED occurs, assuming no reducing agents are present.

Part 4: Self-Validating Preparation Protocol

Objective: Generate active MEG from AET salt immediately before experiment. Why: AET is an isothiourea; it has low affinity for iNOS. You must rearrange it to the guanidine form (MEG) using pH manipulation.

Step-by-Step Workflow
  • Dissolution: Dissolve AET dihydrobromide in distilled water to a concentration of 100 mM. The pH will be acidic (~pH 4-5).

  • Activation (Rearrangement):

    • Add strong base (e.g., 1M NaOH) dropwise.

    • Target pH: 10.0 – 11.0 .

    • Incubate at room temperature for 30 minutes .

    • Mechanism:[1][2] The high pH deprotonates the isothiourea, triggering the intramolecular S-to-N migration to form the mercaptoguanidine.

  • Neutralization:

    • Rapidly adjust the pH back to 7.4 using 1M HCl.

    • Warning: Do not overshoot to acidic pH (<5.0), or the reaction may reverse back to AET.

  • Validation (The Ellman’s Check):

    • Theory: MEG contains a free thiol (-SH). AET and 2-AT do not (or have less accessible thiols). GED is a disulfide (no free thiol).

    • Test: Aliquot 10 µL of your solution into 990 µL of Ellman’s Reagent (DTNB).

    • Result: Immediate yellow color (Abs 412 nm) confirms the presence of MEG. Lack of color indicates failure to rearrange (pH too low) or total oxidation (formation of GED).

Part 5: Troubleshooting Guide (FAQs)

Q1: My MEG solution turned cloudy after 4 hours. What happened?

Diagnosis: Formation of Guanidinoethyldisulfide (GED) .[3] Explanation: MEG is a thiol. In the presence of dissolved oxygen, two MEG molecules form a disulfide bond. GED is less soluble than MEG in certain buffers and may precipitate. Fix:

  • Degas your buffers with Nitrogen or Argon before preparing the solution.

  • Add a reducing agent like DTT (0.5 mM) if it does not interfere with your specific biological assay.

Q2: I see no inhibition of iNOS, even though I used the correct mass of powder.

Diagnosis: You likely used AET without performing the pH rearrangement. Explanation: AET (the salt form you bought) is structurally distinct from MEG. Without the pH >10 activation step, the S-to-N migration does not occur, and the compound remains as the isothiourea, which has significantly lower affinity for the NOS active site.

Q3: Can I detect the degradation products via HPLC?

Yes. Use a C18 reverse-phase column.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: 210 nm (peptide bond/guanidine absorbance).

  • Elution Order (Typical):

    • MEG (Early eluting, very polar)

    • AET (Slightly more retained)[1]

    • 2-Aminothiazoline (Distinct peak, often formed in acidic conditions)

    • GED (Late eluting, hydrophobic disulfide)

Q4: Is the degradation product (GED) toxic?

Context dependent. While GED loses iNOS inhibitory potency, disulfides can undergo thiol-disulfide exchange with cellular proteins, potentially causing "off-target" redox stress. This confounds data if you are studying oxidative stress relief.

References

  • Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology, 117(4), 619–632.[3]

  • Szabo, C., et al. (1995). "Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage." Journal of Biological Chemistry, 272, 9030-9036.

  • Misko, T. P., et al. (1993). "Selective inhibition of the inducible nitric oxide synthase by aminoguanidine." European Journal of Pharmacology, 233(2-3), 119-125. (Context on guanidine stability).

Sources

Troubleshooting

optimizing MEG infusion rates for hemodynamic stability studies

Welcome to the Technical Support Center for Hemodynamic Stability Studies . As a Senior Application Scientist, I have designed this guide to address the complex challenges of managing vasoplegia, myocardial depression, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hemodynamic Stability Studies . As a Senior Application Scientist, I have designed this guide to address the complex challenges of managing vasoplegia, myocardial depression, and microvascular leak in preclinical models of sepsis, hemorrhagic shock, and trauma.

In these models, the use of non-selective nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) often leads to catastrophic pulmonary hypertension and ischemic injury due to the suppression of endothelial NOS (eNOS). To achieve true hemodynamic stability, researchers utilize Mercaptoethylguanidine (MEG) —a highly selective inducible NOS (iNOS) inhibitor and peroxynitrite (ONOO⁻) scavenger.

This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to optimize your MEG infusion workflows.

MODULE 1: Mechanistic Rationale & Target Validation

Q: Why does my animal model exhibit severe pulmonary hypertension and reduced cardiac output when using L-NAME, and how does MEG prevent this? A: The causality lies in isoform selectivity. Non-selective NOS inhibitors like L-NAME block eNOS, which is constitutively required to maintain basal vascular tone and microvascular perfusion. Blocking eNOS causes severe systemic and pulmonary vasoconstriction, ultimately depressing cardiac output [1].

MEG bypasses this fatal flaw through a dual-action mechanism:

  • Selective iNOS Inhibition: It specifically targets the cytokine-inducible NOS isoform responsible for the massive, pathological burst of NO that causes vasoplegia and vascular leak [2].

  • Peroxynitrite Scavenging: MEG directly scavenges peroxynitrite (ONOO⁻), a highly toxic oxidant formed by the reaction of NO and superoxide. Peroxynitrite causes direct myocardial depression via lipid peroxidation and PARP activation [3]. By neutralizing ONOO⁻ and inhibiting iNOS while sparing eNOS, MEG prevents myocardial depression without compromising cardiac index or inducing pulmonary hypertension [4].

Mechanism Sepsis Sepsis / Hemorrhagic Shock iNOS iNOS Upregulation Sepsis->iNOS eNOS eNOS (Constitutive) Sepsis->eNOS NO_excess Excessive NO Production iNOS->NO_excess NO_phys Physiologic NO eNOS->NO_phys ONOO Peroxynitrite (ONOO-) NO_excess->ONOO + Superoxide Perfusion Microvascular Perfusion Maintained NO_phys->Perfusion Toxicity Myocardial Depression & Vascular Leak ONOO->Toxicity MEG MEG Infusion (Mercaptoethylguanidine) MEG->iNOS Inhibits MEG->eNOS Spares (No Effect) MEG->ONOO Scavenges

Fig 1: MEG selectively inhibits iNOS and scavenges ONOO⁻ while preserving eNOS-mediated perfusion.

MODULE 2: Experimental Protocols & Optimization

Q: How do I formulate and administer MEG to ensure biochemical stability and reproducible hemodynamics? A: MEG is highly susceptible to oxidation and precipitation if improperly handled. The following self-validating protocol ensures compound integrity and accurate delivery.

Step-by-Step MEG Preparation and Infusion Protocol:

  • Initial Solubilization: Weigh the required dose of MEG (often supplied as a hemisulfate salt). Dissolve the compound at a high concentration (e.g., 30 mg/mL) in sterile, deionized water.

  • Acidification (Critical Step): Add a 1 molar equivalent of HCl with gentle heating (approx. 37°C) to ensure complete dissolution and stabilize the guanidine moiety [4].

  • Working Dilution: Immediately prior to infusion, dilute the concentrated MEG stock into sterile 0.9% Normal Saline to achieve your target infusion volume. Do not store the diluted saline mixture for more than 24 hours, as peroxynitrite scavenging efficacy will degrade.

  • Hemodynamic Baseline: Establish baseline Mean Arterial Pressure (MAP), Cardiac Output (CO), and Pulmonary Arterial Pressure (PAP) using a Swan-Ganz catheter or arterial line.

  • Continuous Infusion: Administer the diluted MEG via a precision syringe pump. Begin the infusion 1 to 12 hours post-injury (depending on the model's iNOS expression kinetics) to intercept the NO burst [5].

  • Validation: Monitor expired NO levels via chemiluminescence or plasma nitrate/nitrite (NOx) levels. A successful MEG infusion will significantly blunt the injury-induced rise in expired NO [5].

Table 1: Quantitative MEG Infusion Parameters Across Preclinical Models

Animal ModelInjury TypeMEG Infusion RateKey Hemodynamic Outcomes
Porcine Long-term Hyperdynamic Endotoxemia (LPS)3.0 mg/kg/h (Started 12h post-LPS)Blunted progressive fall in MAP; maintained Cardiac Output; reduced expired NO [5].
Canine Early Hyperdynamic EndotoxemiaBolus + Continuous InfusionPrevented early myocardial depression; decreased tissue accumulation of granulocytes[2].
Ovine Combined Burn and Smoke Inhalation100 μg/kg/h to 3 mg/kg/h (Model dependent)Decreased pulmonary microvascular permeability; prevented systemic vascular leak [4].
Murine/Rat Hemorrhagic ShockVariable (Titrated to MAP)Improved MAP and Cardiac Index; reduced lipid peroxidation; improved survival [3].

MODULE 3: Troubleshooting Guide

Q: My animal is experiencing a progressive drop in MAP despite active MEG infusion. What is failing? A: A progressive drop in MAP during MEG infusion usually points to one of three systemic failures: inadequate dosing relative to the oxidative stress load, compound precipitation in the line, or uncorrected hypovolemia masking the drug's efficacy. Use the logic tree below to isolate the variable.

Troubleshooting Start Issue: Progressive MAP Drop During MEG Infusion Check1 Check 1: Is MEG precipitating in the infusion line? Start->Check1 Sol1 Flush line, verify pH buffer (MEG requires acidic prep) Check1->Sol1 Yes (Visible precipitate) Check2 Check 2: Is the dose adequate for the oxidative stress load? Check1->Check2 No Sol2 Titrate infusion rate up (e.g., to 3.0 mg/kg/h) Check2->Sol2 High Plasma NOx Check3 Check 3: Is cardiac output (CO) maintained? Check2->Check3 Normal Plasma NOx Sol3 If CO is low, evaluate fluid resuscitation (Parkland formula) Check3->Sol3 Low CO

Fig 2: Decision matrix for troubleshooting hemodynamic instability during MEG administration.

Q: Why are my markers of hepato-splanchnic energy metabolism (e.g., lactate/pyruvate ratio) not improving, even though MAP is stabilized? A: This is a known limitation of specific dosing thresholds. In severe models (like 24-hour porcine endotoxemia), a MEG dose of 3 mg/kg/h successfully stabilizes MAP and cardiac output but may be insufficient to completely quench localized hepatic oxidative stress or reverse regional venous acidosis [5]. If splanchnic metabolism is your primary endpoint, you must empirically titrate the MEG dose higher to overcome the massive localized peroxynitrite generation in the gut and liver.

MODULE 4: Frequently Asked Questions (FAQs)

Q: Does MEG cross the blood-brain barrier (BBB)? A: MEG has limited BBB permeability compared to highly lipophilic compounds. Its primary stabilizing effects are mediated via the peripheral vasculature and myocardium. If your study requires central iNOS inhibition, consider alternative localized delivery methods.

Q: Can I use MEG alongside standard fluid resuscitation protocols? A: Absolutely. MEG is highly synergistic with fluid resuscitation. In severe trauma or burn models, MEG should be administered concurrently with crystalloids or colloids (e.g., following the Parkland formula or using Hydroxyethyl starch) [3] [4]. MEG restores vascular tone and prevents capillary leak, which actually keeps your resuscitation fluids in the intravascular space rather than leaking into the interstitium.

Q: How do I verify that MEG is selectively inhibiting iNOS and not eNOS in my model? A: A self-validating system requires two measurements:

  • Measure systemic hemodynamics: If eNOS is inhibited, you will see an immediate, sharp spike in MAP and PAP (hypertension). If MAP stabilizes gently without a hypertensive spike, eNOS is preserved.

  • Measure myocardial tissue post-mortem: Quantify eNOS vs. iNOS activity via radiolabeled L-arginine conversion assays or Western blot of the tissue lysates [2].

References

  • American Journal of Respiratory and Critical Care Medicine. Critical Care Medicine in AJRCCM 2001. Available at:[Link]

  • PubMed (NIH). Prevention of early myocardial depression in hyperdynamic endotoxemia in dogs. Available at:[Link]

  • NCBI Bookshelf. Novel Approaches to Treatment of Shock - Fluid Resuscitation. Available at:[Link]

  • American Journal of Physiology. Inducible nitric oxide synthase dimerization inhibitor prevents cardiovascular and renal morbidity in sheep with combined burn and smoke inhalation injury. Available at:[Link]

  • PubMed (NIH). Effects of combined selective iNOS inhibition and peroxynitrite blockade during endotoxemia in pigs. Available at:[Link]

Optimization

Technical Support Center: Overcoming Rapid Plasma Clearance of 2-Mercaptoethylguanidine (MEG)

Welcome to the Technical Support Center for 2-Mercaptoethylguanidine (MEG) applications. MEG is a highly potent, dual-action pharmacological agent widely utilized as a selective inducible nitric oxide synthase (iNOS) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Mercaptoethylguanidine (MEG) applications. MEG is a highly potent, dual-action pharmacological agent widely utilized as a selective inducible nitric oxide synthase (iNOS) inhibitor and a peroxynitrite scavenger[1]. However, researchers frequently encounter significant pharmacokinetic hurdles when transitioning from in vitro assays to systemic in vivo models.

This guide is designed for drug development professionals and scientists to troubleshoot efficacy loss, understand the biochemical causality behind MEG's instability, and implement self-validating protocols to extend its therapeutic window.

Core Mechanism: Why Does MEG Clear So Rapidly?

The primary cause of MEG's rapid systemic clearance is the inherent chemical reactivity of its sulfhydryl (-SH) group. In oxygenated plasma at physiological pH (7.4), the monomeric MEG rapidly undergoes oxidation, forming the disulfide dimer guanidinoethyldisulfide (GED)[1]. Because both the active monomer and the oxidized dimer are highly water-soluble and low in molecular weight, they are subjected to rapid renal excretion, resulting in a systemic in vivo half-life of less than 1 hour[2].

MEG_Clearance AET AET (Prodrug) Chemically Stable MEG MEG (Active Monomer) iNOS Inhibitor AET->MEG pH > 7.0 In Vivo Rearrangement GED GED (Disulfide Dimer) Oxidized Metabolite MEG->GED Plasma Oxidation (O2 / ROS) Clearance Renal Excretion (t½ < 1h) MEG->Clearance Rapid Systemic Elimination GED->Clearance Rapid Systemic Elimination

Biochemical pathway of MEG oxidation to GED and rapid systemic clearance.

Troubleshooting Guide & FAQs

Q: Why is my MEG failing to suppress iNOS in 24-hour systemic murine models? A: A single bolus injection of free MEG cannot maintain therapeutic plasma concentrations over a 24-hour period. Due to rapid oxidation by reactive oxygen species (ROS) and subsequent renal clearance, the active monomer is depleted within an hour[2]. To achieve 24-hour suppression, you must switch to a prodrug formulation, utilize liposomal encapsulation, or employ continuous infusion pumps.

Q: Should I use AET instead of MEG for my in vivo experiments? A: Yes. S-(2-aminoethyl)isothiuronium bromide hydrobromide (AET) acts as a highly effective, stable prodrug for MEG. Upon systemic administration and exposure to physiological pH (>7.0), AET undergoes a spontaneous intramolecular transguanylation (rearrangement) to form MEG[3]. This continuous in vivo conversion extends the effective therapeutic window, yielding an effective systemic half-time of approximately 3-4 hours[3].

Q: How can I achieve sustained systemic delivery without repeated dosing? A: Liposomal encapsulation is the optimal strategy for sustained systemic therapy. By encapsulating MEG within a lipid bilayer, you physically shield the reactive sulfhydryl group from plasma oxidants. Liposomal formulations provide a sustained, slow release of the active monomer into the systemic circulation or target tissues (such as the lungs), drastically improving the pharmacokinetic profile and allowing for once-daily dosing[4].

Q: What if my target is localized inflammation, such as periodontal disease? A: For localized mucosal or dermal inflammation, systemic clearance can be entirely bypassed via topical administration. Formulating MEG or its dimer GED into a 0.3% topical gel allows for direct tissue penetration and target engagement without relying on systemic circulation. This approach has been successfully validated in preclinical models of experimental gingivitis, significantly reducing local inflammatory indices[5].

Strategic Workflows for Pharmacokinetic Optimization

Formulation_Strategy Start MEG Delivery Optimization Systemic Systemic Administration Start->Systemic Local Local Administration Start->Local Prodrug AET Prodrug Delivery Extends effective window Systemic->Prodrug Liposome Liposomal Encapsulation Sustained plasma release Systemic->Liposome Topical Topical Gel (0.3%) Bypasses systemic clearance Local->Topical

Strategic workflows to overcome MEG pharmacokinetic limitations based on target site.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to in vivo efficacy testing without first passing the built-in validation steps.

Protocol 1: Preparation and Validation of AET as an In Vivo MEG Prodrug

Causality: AET is stable at acidic pH but rapidly rearranges to MEG at physiological pH. Formulating AET in an acidic vehicle prevents premature in vitro conversion, ensuring the rearrangement occurs strictly in vivo to maximize the half-life[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to 5.0 using 0.1 M HCl. Critical: Do not use standard PBS (pH 7.4), as this will trigger immediate transguanylation in the vial.

  • Reconstitution: Dissolve AET hydrobromide in the pH 5.0 vehicle immediately prior to injection to achieve the desired dosing concentration (e.g., 10 mg/kg).

  • Administration: Administer via intraperitoneal (IP) injection. The buffering capacity of the animal's plasma will rapidly neutralize the acidic vehicle, initiating the conversion to MEG.

  • Self-Validation Step (Pharmacokinetic Confirmation):

    • Run a parallel cohort of 3 mice. Collect plasma at 1, 2, and 4 hours post-injection.

    • Derivatize the plasma samples with Ellman's reagent (DTNB) and quantify free thiols via UV-Vis absorbance at 412 nm.

    • Success Criteria: A validated protocol will show a sustained thiol presence at the 4-hour mark (confirming continuous AET-to-MEG conversion). If thiol levels drop to baseline by hour 1, check the pH of your injection vehicle for premature conversion.

Protocol 2: Hypoxic Liposomal Encapsulation of MEG

Causality: Oxygen dissolved in standard buffers will rapidly oxidize MEG to GED during the lengthy extrusion process[1]. Degassing all buffers and working under inert gas ensures that the encapsulated payload remains in its active, monomeric form.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve DPPC (dipalmitoylphosphatidylcholine) and Cholesterol (molar ratio 70:30) in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Buffer Degassing: Vigorously degas a PBS solution (pH 7.4) using nitrogen (N2) sparging for 30 minutes.

  • Payload Encapsulation: Dissolve MEG in the degassed PBS. Hydrate the lipid film with this solution under a continuous stream of N2 gas at 50°C (above the phase transition temperature of DPPC).

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 10 times using a lipid extruder to create unilamellar liposomes[4].

  • Self-Validation Step (Release Kinetics):

    • Place 1 mL of the liposomal formulation into a dialysis cassette (10 kDa MWCO) and submerge it in 500 mL of degassed PBS at 37°C.

    • Sample the dialysate at 2, 4, 8, and 24 hours, quantifying free MEG via HPLC.

    • Success Criteria: The batch is validated for in vivo use if it demonstrates <20% release at 2 hours and >80% release at 24 hours, confirming stable encapsulation and sustained release kinetics.

Quantitative Pharmacokinetic Summary

The following table summarizes the pharmacokinetic profiles of various MEG delivery strategies to aid in experimental design.

Delivery StrategyActive AgentEffective Plasma Half-Life (t½)Primary ApplicationPrimary Limitation
Free Monomer MEG< 1 hourAcute in vitro assaysRapid oxidation to GED; fast renal clearance
Prodrug AET~3-4 hoursSystemic in vivo modelsRequires physiological pH for activation
Encapsulation Liposomal MEG> 12 hoursSustained systemic therapyComplex, oxygen-sensitive formulation process
Topical Gel MEG / GED (0.3%)N/A (Local action)Localized inflammation (e.g., gingivitis)Poor systemic distribution

References

  • Radioprotection and Radiomitigation: From the Bench to Clinical Practice. nih.gov.
  • Company - | SBIR. sbir.gov.
  • S -(2-Aminoethyl)isothiuronium bromide hydrobromide - Grokipedia. grokipedia.com.
  • Inhibition of Experimental Gingivitis in Beagle Dogs With Topical Mercaptoalkylguanidines. unirioja.es.
  • Company - Firm | SBIR. sbir.gov.

Sources

Reference Data & Comparative Studies

Validation

comparison of MEG and aminoguanidine as iNOS inhibitors

As a Senior Application Scientist, selecting the appropriate inducible nitric oxide synthase (iNOS) inhibitor requires looking beyond simple binding affinity. In complex inflammatory models—such as sepsis, ischemia/reper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate inducible nitric oxide synthase (iNOS) inhibitor requires looking beyond simple binding affinity. In complex inflammatory models—such as sepsis, ischemia/reperfusion (I/R), and colitis—the pathological cascade is driven not just by nitric oxide (NO), but by its downstream reactive intermediates.

This guide provides an in-depth, objective comparison of two prominent experimental inhibitors: Aminoguanidine (AG) and Mercaptoethylguanidine (MEG) . By dissecting their pharmacodynamics, secondary mechanisms, and experimental validation protocols, we will establish a clear framework for selecting the right compound for your translational workflows.

Mechanistic Divergence: The "Why" Behind the Molecules

While both compounds target the L-arginine pathway, their utility in tissue-level protection diverges significantly due to their secondary mechanisms.

  • Aminoguanidine (AG): AG is a prototypical, competitive iNOS inhibitor that competes directly with L-arginine at the enzyme's catalytic site. While it is highly effective at reducing baseline NO production and is equipotent to L-NMMA, it lacks downstream radical neutralization capabilities[1]. It is an excellent tool for isolating the specific physiological effects of NO synthesis, but it may fall short in models where oxidative damage has already been initiated.

  • Mercaptoethylguanidine (MEG): MEG represents a structural and functional evolution. In highly oxidative environments, any escaping NO rapidly reacts with superoxide (O₂⁻) to form peroxynitrite (ONOO⁻) , a highly cytotoxic species that causes irreversible lipid peroxidation and DNA strand breakage[2]. MEG acts as a dual-threat therapeutic: it inhibits iNOS and serves as a potent, direct scavenger of peroxynitrite[3]. Furthermore, MEG exhibits direct inhibitory effects on cyclooxygenase (COX-1 and COX-2) catalytic activity, providing a broader anti-inflammatory profile that AG lacks[4]. In models like renal I/R injury, this dual action translates to superior tissue protection compared to standard iNOS inhibitors[5].

Quantitative Pharmacodynamics

The following table summarizes the comparative enzyme selectivity and secondary target affinities of both compounds.

Pharmacological TargetAminoguanidine (AG)Mercaptoethylguanidine (MEG)
iNOS IC₅₀ ~5.4 µM (Mouse)[1]~11.5 µM (Tissue homogenates)[3]
eNOS IC₅₀ Weak/Inactive~110 µM[3]
nNOS IC₅₀ ~160 µM (Rat)[1]~60 µM[3]
COX-1 / COX-2 Inhibition None[4]Yes (IC₅₀ ~33 µM / 36 µM)[4]
Peroxynitrite Scavenging NoYes (Potent)[3]
Primary Mechanism Competitive iNOS InhibitioniNOS Inhibition + ONOO⁻ Scavenging

Visualizing the Divergent Pathways

To understand why MEG outperforms AG in severe oxidative models, we must map the temporal cascade of NO toxicity. AG stops the pathway at the enzyme level, whereas MEG provides a secondary safety net against the most damaging downstream radical.

Pathway LArg L-Arginine iNOS iNOS Enzyme LArg->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Catalysis ONOO Peroxynitrite (ONOO-) NO->ONOO + O2- O2 Superoxide (O2-) O2->ONOO Damage Oxidative Damage ONOO->Damage Toxicity AG Aminoguanidine (AG) iNOS Inhibitor AG->iNOS Competitive Inhibition MEG MEG Dual-Action Inhibitor MEG->iNOS Inhibition MEG->ONOO Direct Scavenging

Mechanistic pathways of iNOS inhibition and peroxynitrite scavenging by MEG vs Aminoguanidine.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these inhibitors in your own lab, you must employ assay systems that independently validate both enzyme inhibition and radical scavenging without confounding variables like compound cytotoxicity.

Protocol 1: In Vitro Assessment of iNOS vs. eNOS Selectivity

Causality: To prove isoform selectivity, an inhibitor must be tested against distinct NOS isoforms in separate, controlled cellular environments. This protocol isolates iNOS in macrophages and eNOS in endothelial cells to generate a comparative IC₅₀ profile.

  • Cell Culture & Induction: Seed RAW 264.7 macrophages (for iNOS) and HUVECs (for eNOS) in 96-well plates. Induce iNOS in RAW 264.7 cells using LPS (10 µg/mL) and IFN-γ (50 U/mL) for 24 hours. Stimulate eNOS in HUVECs using the calcium ionophore A23187 (1 µM) for 30 minutes.

  • Compound Treatment: Pre-treat cells with serial dilutions of AG or MEG (0.1 µM to 1000 µM) 1 hour prior to induction/stimulation. Include a vehicle control (0.1% DMSO) and a non-selective control (L-NAME, 100 µM).

  • Nitrite Quantification: Collect 50 µL of supernatant. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm against a standard sodium nitrite curve.

  • Self-Validation (Viability Check): Immediately perform an MTT assay on the remaining adherent cells. Logic: A reduction in nitrite must correlate strictly with enzyme inhibition. If cell viability drops below 90%, the IC₅₀ calculation at that specific concentration is invalid due to cytotoxic interference.

Protocol 2: Cell-Free Peroxynitrite Scavenging Assay

Causality: Because AG only inhibits NO synthesis, it will fail this assay. MEG, conversely, will demonstrate dose-dependent scavenging. This cell-free system isolates the secondary mechanism of MEG from its primary iNOS inhibitory function.

  • Reagent Preparation: Prepare a working solution of authentic peroxynitrite in 0.3 M NaOH (alkaline conditions prevent rapid protonation and decomposition). Determine the exact concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹ cm⁻¹).

  • Oxidation Target Setup: Prepare a 10 µM solution of Dihydrorhodamine 123 (DHR 123) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix varying concentrations of MEG or AG (1 µM - 300 µM) with the DHR 123 solution. Rapidly inject peroxynitrite (final concentration 1 µM) while vortexing vigorously.

  • Quantification: Measure the fluorescence of the oxidized product (rhodamine 123) at an excitation of 500 nm and emission of 536 nm.

  • Self-Validation: Include a baseline control (DHR 123 without ONOO⁻) and a maximum oxidation control (DHR 123 + ONOO⁻ without inhibitors). MEG will quench the fluorescence signal in a dose-dependent manner, validating its radical scavenging capability, whereas AG will show fluorescence levels identical to the maximum oxidation control[5].

Translational Insights: Choosing the Right Inhibitor

  • Select Aminoguanidine (AG) when your experimental goal is strictly to map the L-arginine pathway or isolate the specific effects of iNOS-derived NO without confounding variables like COX inhibition or direct free-radical scavenging.

  • Select Mercaptoethylguanidine (MEG) for translational in vivo models of acute, severe inflammation (e.g., hemorrhagic shock, caustic injury, or ischemia/reperfusion). In these pathologies, the burst of superoxide is inevitable; thus, scavenging the resulting peroxynitrite is critical for preserving tissue viability and accurately modeling therapeutic outcomes[5].

References

1.1[1] 2.3[3] 3.4[4] 4. 5[5] 5. 2[2]

Sources

Comparative

Technical Comparison: Efficacy of 2-Mercaptoethylguanidine (MEG) vs. Amifostine (WR-2721) in Radioprotection

Executive Summary This guide provides a rigorous technical comparison between Amifostine (WR-2721) , the current clinical standard for radioprotection, and 2-Mercaptoethylguanidine (MEG) , a historical prototype derived...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Amifostine (WR-2721) , the current clinical standard for radioprotection, and 2-Mercaptoethylguanidine (MEG) , a historical prototype derived from S-(2-aminoethyl)isothiourea (AET).

The Verdict: While both agents function as potent free-radical scavengers via free thiol groups, Amifostine demonstrates superior efficacy and a significantly higher therapeutic index. Amifostine achieves Dose Reduction Factors (DRF) of up to 2.7 in hematopoietic tissues, whereas MEG typically plateaus between 1.3–1.7 before reaching dose-limiting toxicity. Amifostine's superiority lies in its "prodrug" design, allowing selective accumulation in normal tissues via alkaline phosphatase activation—a mechanism absent in the MEG/AET system.

Mechanistic Foundations: Prodrug Activation vs. Spontaneous Rearrangement

To understand the efficacy gap, one must analyze the activation pathways. Amifostine is a phosphorylated prodrug designed for selectivity. MEG is the rearrangement product of AET, which lacks tissue-specific targeting mechanisms.

The Amifostine Pathway (Selective Activation)

Amifostine (WR-2721) is chemically stable and inactive until dephosphorylated.

  • Targeting: It relies on Alkaline Phosphatase (ALP) , an enzyme highly expressed in the endothelium of normal tissue capillaries but poorly expressed in most tumor neovasculature.

  • Active Metabolite: WR-1065 (the free thiol).[1] This metabolite scavenges hydroxyl radicals and donates hydrogen to repair DNA radicals.[1]

The MEG/AET Pathway (Systemic Flooding)

MEG is rarely administered directly due to instability. It is generated in vivo from AET.

  • Rearrangement: At physiological pH (7.4), AET undergoes "transguanylation" to form MEG.

  • Oxidation: MEG rapidly oxidizes to Guanidinoethyldisulfide (GED) .[2]

  • Lack of Selectivity: Unlike Amifostine, MEG/GED distribution is governed by passive diffusion and blood flow, leading to equal uptake in tumor and normal tissues, thereby risking tumor protection.

Pathway Visualization

RadioprotectionPathways cluster_0 Amifostine (WR-2721) Pathway cluster_1 AET / MEG Pathway WR2721 Amifostine (WR-2721) (Inactive Prodrug) WR1065 WR-1065 (Active Free Thiol) WR2721->WR1065 Dephosphorylation ALP Alkaline Phosphatase (High in Normal Tissue) ALP->WR2721 Catalyzes Scavenge1 Radical Scavenging & DNA Repair WR1065->Scavenge1 AET AET (S-(2-aminoethyl)isothiourea) MEG MEG (2-Mercaptoethylguanidine) AET->MEG Transguanylation (pH > 7.0) GED GED (Disulfide Form) MEG->GED Rapid Oxidation Scavenge2 Radical Scavenging MEG->Scavenge2 GED->MEG Rev. Reduction

Figure 1: Comparative activation pathways. Amifostine requires enzymatic activation (selectivity), while AET spontaneously rearranges to MEG (systemic).

Efficacy Comparison: The Data

The standard metric for radioprotection is the Dose Reduction Factor (DRF) , calculated as:



Head-to-Head Performance (Murine Models)
FeatureAmifostine (WR-2721)MEG (via AET)
Maximal DRF (Hematopoietic) 2.7 (at 400-500 mg/kg IP)1.7 (at 275 mg/kg IP)
Maximal DRF (GI Syndrome) 1.8 1.4
Therapeutic Index (TI) High (Selectively accumulates in normal tissue)Low (Toxicity overlaps with efficacy)
Duration of Protection 15–30 mins post-injection (Short window)15–30 mins post-injection
Primary Toxicity Hypotension, Nausea, VomitingSevere Hypotension , Neuromuscular toxicity
Tumor Protection Minimal (Slow uptake in tumors)Significant Risk (Non-selective uptake)
Analysis of the Gap
  • Efficacy Ceiling: MEG/AET cannot achieve a DRF > 1.7 because the dose required to scavenge more radicals induces lethal toxicity (seizures/cardiovascular collapse).

  • Amifostine's Edge: The phosphate group on WR-2721 reduces systemic toxicity, allowing administration of higher molar equivalents of the thiol compared to MEG.

Experimental Protocols

To validate these values in a preclinical setting, strict adherence to the LD50/30 Survival Assay is required. This protocol is self-validating through the use of vehicle controls and graded radiation doses.

Protocol: Determination of DRF in Mice (In Vivo)

Objective: Calculate the DRF for a test compound against whole-body irradiation (WBI).

  • Subject Selection:

    • Strain: C57BL/6 or BALB/c mice (Male, 8-10 weeks, 20-25g).

    • Rationale: These strains have well-documented radiosensitivity profiles.

    • Group Size: n=10-15 per radiation dose point.

  • Drug Preparation:

    • Amifostine: Dissolve in sterile 0.9% saline immediately before use (hydrolysis sensitive). Dose: 200 mg/kg or 400 mg/kg (IP).

    • MEG (AET): Dissolve AET-Br-HBr in phosphate buffer (pH 7.4) to induce rearrangement to MEG. Critical: Use immediately to prevent oxidation to GED. Dose: 150-200 mg/kg (IP).

  • Irradiation Workflow:

    • Administer drug 30 minutes prior to irradiation (T-30).

    • Restrain mice in well-ventilated acrylic jigs.

    • Expose to graded doses of Gamma (Cs-137 or Co-60) or X-rays.

    • Dose Range (Control): 5, 6, 7, 8, 9 Gy.

    • Dose Range (Treated): 8, 10, 12, 14, 16 Gy (Shifted higher due to protection).

  • Monitoring & Endpoints:

    • Monitor survival daily for 30 days (Hematopoietic failure window).

    • Humane Endpoints: Euthanize if weight loss >20% or inability to ambulate.

  • Data Analysis:

    • Plot % Survival vs. Radiation Dose.

    • Use Probit analysis to calculate the LD50/30 for both groups.

    • Calculate DRF = LD50(Treated) / LD50(Control).

Experimental Workflow Diagram

DRF_Protocol cluster_prep Preparation Phase cluster_irrad Irradiation Phase (T=0) cluster_analysis Analysis Phase Start Start: Acclimatization (7 Days) DrugPrep Fresh Drug Preparation (Amifostine vs AET/MEG) Start->DrugPrep Rand Randomization (Control vs. Drug Groups) DrugPrep->Rand Admin IP Injection (T minus 30 min) Rand->Admin Irrad Whole Body Irradiation (Graded Doses: 5-16 Gy) Admin->Irrad Monitor 30-Day Survival Monitoring (Daily Checks) Irrad->Monitor Probit Probit Analysis (Calculate LD50/30) Monitor->Probit Calc Calculate DRF (LD50 Treated / LD50 Control) Probit->Calc

Figure 2: Standardized workflow for determining radioprotective efficacy (DRF) in vivo.

Clinical Translation & Toxicity

Why is Amifostine FDA-approved while MEG remains a research tool?

  • Toxicity Profile:

    • MEG: Causes severe hypotension and neuromuscular blockade at therapeutic doses. The therapeutic window is dangerously narrow.

    • Amifostine: While it also causes hypotension (managed by hydration and patient positioning) and nausea, these are reversible.

  • Selectivity (The "Tumor Protection" Problem):

    • MEG: Being a small lipophilic molecule (in its GED form), it penetrates tumors as easily as normal tissue. Using it during radiotherapy could inadvertently protect the cancer cells, reducing the cure rate.

    • Amifostine: The requirement for Alkaline Phosphatase activation creates a "physiologic barrier." Tumors generally have poor vascularity and lower pH (acidic), which inhibits ALP activity, minimizing the conversion of WR-2721 to the active WR-1065 inside the tumor.

References

  • Hosseinimehr, S. J. (2007). Trends in the development of radioprotective agents. Drug Discovery Today. Link

  • Yuhas, J. M., & Storer, J. B. (1969). Differential chemoprotection of normal and malignant tissues. Journal of the National Cancer Institute. Link

  • Grdina, D. J., et al. (2002). Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. Drug Metabol Drug Interact. Link

  • Doherty, D. G., & Burnett, W. T. (1955). Protective effect of S,beta-aminoethylisothiouronium.Br.HBr and related compounds against X-radiation death in mice. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Seed, T. M., et al. (2019). The efficacy and safety of amifostine for the acute radiation syndrome. Expert Opinion on Drug Safety. Link

  • Takagi, Y., et al. (1970). Toxicity and radioprophylactic action of 2-mercaptoethylguanidine and its derivatives in mice and in HeLa S3 cells.[3] Radiation Research. Link

Sources

Validation

Mechanistic Causality: The Structural Basis of Isoform Selectivity

Validating MEG Specificity for iNOS versus eNOS: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in inflammatory and cardiovascular drug development: isola...

Author: BenchChem Technical Support Team. Date: March 2026

Validating MEG Specificity for iNOS versus eNOS: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in inflammatory and cardiovascular drug development: isolating the pathological effects of nitric oxide (NO) without compromising its physiological functions. Nitric oxide acts as a double-edged sword. While endothelial NOS (eNOS) maintains vascular tone and homeostasis through low-level NO production, inducible NOS (iNOS) generates massive, cytotoxic bursts of NO during inflammatory responses[1].

Targeting iNOS without disrupting eNOS is notoriously difficult due to the highly conserved L-arginine binding sites across NOS isoforms[2]. This guide provides an in-depth, objective evaluation of Mercaptoethylguanidine (MEG)—a compound that overcomes this hurdle through a unique dual mechanism of selective iNOS inhibition and peroxynitrite scavenging[3].

To understand why MEG is a preferred tool, we must examine the causality behind its selectivity. The active sites of iNOS and eNOS are structurally homologous, but the substrate access channel in iNOS exhibits greater conformational plasticity[4].

MEG (Mercaptoethylguanidine) acts as a competitive L-arginine analogue at the oxygenase domain. Because of the subtle structural divergence in the iNOS pocket, MEG binds with an IC50 of 11.5 μM for iNOS, compared to a much weaker 110 μM for eNOS, yielding an approximate 10-fold selectivity window[3].

Furthermore, MEG possesses a secondary, self-validating mechanism. In pathological states, the massive NO output from iNOS rapidly reacts with superoxide to form highly toxic peroxynitrite (ONOO-). MEG's unique guanidine-thiol structure allows it to directly neutralize peroxynitrite[1]. This dual action (upstream iNOS blockade + downstream radical scavenging) makes it exceptionally protective in models of endotoxic shock and ischemia/reperfusion[3].

G L_Arg L-Arginine iNOS iNOS (Inducible) Inflammation L_Arg->iNOS eNOS eNOS (Endothelial) Vascular Tone L_Arg->eNOS NO_high High NO Production (Cytotoxic) iNOS->NO_high Pathological NO_low Low NO Production (Physiological) eNOS->NO_low Homeostatic Peroxynitrite Peroxynitrite (ONOO-) Oxidative Damage NO_high->Peroxynitrite + Superoxide MEG MEG (Mercaptoethylguanidine) MEG->iNOS Inhibits (IC50 11.5 μM) MEG->eNOS Weak (IC50 110 μM) MEG->Peroxynitrite Scavenges

Fig 1: MEG dual mechanism: selective iNOS inhibition and peroxynitrite scavenging.

Quantitative Comparison: MEG vs. Alternative NOS Inhibitors

To objectively evaluate MEG, we benchmark it against other standard NOS inhibitors: 1400W (a highly selective, irreversible iNOS inhibitor)[4], Aminoguanidine (a first-generation iNOS inhibitor)[5], and L-NAME (a non-selective pan-NOS inhibitor)[6].

InhibitorTarget ProfileiNOS IC50 (μM)eNOS IC50 (μM)Selectivity Ratio (eNOS/iNOS)Distinctive Mechanism
MEG iNOS (Selective)11.5110~9.6Competitive NOS inhibition + Peroxynitrite scavenging[3]
1400W iNOS (Highly Selective)0.08>50>600Irreversible, tight-binding inactivation[4]
Aminoguanidine iNOS (Moderate)2.1~6.3~3.0Reversible competitive inhibition[5]
L-NAME Pan-NOS (Non-selective)~70~70~1.0Reversible competitive inhibition; induces hypertension[6]

Insight: While 1400W offers superior raw selectivity, MEG is often preferred in complex in vivo disease models because its secondary peroxynitrite scavenging ability provides a broader shield against oxidative stress[3].

Experimental Protocols: Self-Validating Systems for Specificity

To validate the specificity of MEG in your own laboratory, a dual-axis experimental design is required. We start with an in vitro enzymatic assay to establish baseline kinetics, followed by a cell-based assay to confirm physiological selectivity.

Protocol 1: In Vitro Radiometric NOS Conversion Assay

Causality: Utilizing purified recombinant enzymes eliminates cellular variables (e.g., membrane permeability, cofactor availability), allowing for the direct measurement of drug-target binding affinity.

  • Buffer Preparation : Prepare reaction buffers containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 100 μM NADPH, 10 μM tetrahydrobiopterin (BH4), and 10 μM FAD/FMN[7].

  • Enzyme Addition : Aliquot recombinant human iNOS and eNOS into separate microplate wells. Crucial Step: eNOS requires the addition of 1 mM CaCl₂ and 1 μg/mL calmodulin for activation, whereas iNOS is strictly calcium-independent[1].

  • Inhibitor Titration : Add MEG in a serial dilution range (0.1 μM to 300 μM).

  • Substrate Introduction : Initiate the reaction by adding 10 μM [3H]-L-arginine. Incubate at 37°C for 30 minutes.

  • Quantification : Terminate the reaction with cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a Dowex 50W cation-exchange resin to separate unreacted [3H]-L-arginine from the enzymatic product,[3H]-L-citrulline[4]. Measure radioactivity using a liquid scintillation counter.

  • Analysis : Plot dose-response curves to calculate the precise IC50 for each isoform.

Protocol 2: Cell-Based Validation (RAW 264.7 vs. HUVEC)

Causality: This system validates whether the 10-fold selectivity observed enzymatically translates to a functional cellular environment without causing off-target toxicity.

  • Cell Seeding : Seed RAW 264.7 macrophages (to model iNOS) and Human Umbilical Vein Endothelial Cells (HUVECs, to model eNOS) in 96-well plates at 5x10⁴ cells/well.

  • Induction : Stimulate RAW 264.7 cells with 1 μg/mL LPS and 10 ng/mL IFN-γ for 18 hours to induce iNOS expression[5]. For HUVECs, stimulate with 1 μM calcium ionophore A23187 for 30 minutes to activate constitutive eNOS.

  • MEG Treatment : Co-incubate cells with 10 μM MEG. At this concentration, MEG maximally inhibits iNOS (IC50 = 11.5 μM) while leaving eNOS (IC50 = 110 μM) largely unaffected[3].

  • Nitrite Measurement : Use the Griess reagent assay to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant. Measure absorbance at 540 nm.

  • Self-Validating Control : Perform Western blotting on cell lysates using anti-iNOS and anti-eNOS antibodies. This ensures MEG did not artificially alter enzyme expression levels or cause cell death, confirming its action is purely catalytic[1].

Workflow Step1 1. Cell Culture RAW 264.7 & HUVEC Step2 2. Induction LPS/IFN-γ vs. Calcium Step1->Step2 Step3 3. MEG Treatment Titration (0.1 - 300 μM) Step2->Step3 Step4 4. Quantification Griess Assay & Western Step3->Step4 Step5 5. Data Analysis IC50 & Selectivity Step4->Step5

Fig 2: Step-by-step experimental workflow for validating MEG isoform specificity.

References

1.[4] Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. Source: nih.gov. 4 2.[1] Proinflammatory cytokines depress cardiac efficiency by a nitric oxide-dependent mechanism. Source: physiology.org. 1 3.[2] Inhibition of inducible nitric oxide synthase in respiratory diseases. Source: portlandpress.com. 2 4.[5] Discovery of novel inhibitors of inducible nitric oxide synthase. Source: nih.gov. 5 5.[7] iNOS-selective inhibitors for cancer prevention: promise and progress. Source: nih.gov. 7 6.[6] L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor. Source: medchemexpress.com. 6 7.[3] MEG hemisulfate (Mercaptoethylguanidine hemisulfate) | iNOS Inhibitor. Source: medchemexpress.com. 3

Sources

Comparative

Comparative Guide: 2-Mercaptoethylguanidine (MEG) vs. Dexamethasone in Paw Edema Models

Executive Summary & Mechanistic Divergence The carrageenan-induced paw edema model is a gold-standard in vivo assay for evaluating acute local inflammation. It is characterized by a biphasic response: an early phase driv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

The carrageenan-induced paw edema model is a gold-standard in vivo assay for evaluating acute local inflammation. It is characterized by a biphasic response: an early phase driven by histamine and serotonin, and a delayed phase mediated by prostaglandins, pro-inflammatory cytokines, and nitric oxide (NO)[1].

When evaluating novel anti-inflammatory therapeutics, researchers frequently benchmark against Dexamethasone (Dex) , a potent, broad-spectrum glucocorticoid. However, for targeted investigations into the nitrosative stress pathway, 2-mercaptoethylguanidine (MEG) provides a highly specific alternative. While both agents successfully attenuate macroscopic paw swelling, their molecular interventions occur at fundamentally different stages of the inflammatory cascade[2],[3].

  • Dexamethasone (The Upstream Repressor): Dex diffuses across cell membranes, binds to the glucocorticoid receptor, and translocates to the nucleus to inhibit transcription factors like NF-κB. This halts the de novo synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins entirely[3].

  • 2-Mercaptoethylguanidine (The Downstream Neutralizer): MEG does not significantly alter the expression of the iNOS protein. Instead, it acts as a selective inhibitor of iNOS enzymatic activity. Crucially, MEG also functions as a direct scavenger of peroxynitrite (ONOO-), a highly cytotoxic oxidant formed when excess NO reacts with superoxide[2].

G Stimulus Carrageenan Injection Macrophages Macrophage Activation (NF-κB Pathway) Stimulus->Macrophages GeneExpr iNOS & COX-2 Expression Macrophages->GeneExpr NO_Prod Nitric Oxide (NO) Overproduction GeneExpr->NO_Prod Peroxynitrite Peroxynitrite (ONOO-) Formation (Tissue Damage / Edema) NO_Prod->Peroxynitrite + Superoxide (O2-) Dex Dexamethasone Dex->Macrophages Inhibits NF-κB MEG 2-Mercaptoethylguanidine (MEG) MEG->NO_Prod Inhibits iNOS Activity MEG->Peroxynitrite Scavenges ONOO-

Mechanistic pathways of Dexamethasone (upstream) vs. MEG (downstream) in acute inflammation.

Self-Validating Experimental Protocol

To objectively compare a transcriptional repressor (Dex) against an enzyme inhibitor/scavenger (MEG), the experimental design must be self-validating. Relying solely on macroscopic paw volume is insufficient. A robust protocol must measure protein expression , enzymatic activity , and downstream oxidative products to prove causality[3].

Step-by-Step Methodology
  • Animal Preparation & Baseline: Fast male Sprague-Dawley rats (150-200g) or Swiss mice for 12 hours. Measure baseline right hind paw volume using a water displacement plethysmometer.

  • Pharmacological Pre-treatment:

    • Group 1 (Vehicle): Intraperitoneal (i.p.) injection of saline.

    • Group 2 (Dex): i.p. injection of Dexamethasone (0.5 - 1.0 mg/kg)[4].

    • Group 3 (MEG): i.p. injection of MEG (10 - 30 mg/kg)[2],[1].

    • Timing: Administer all treatments 30 to 60 minutes prior to carrageenan induction.

  • Inflammatory Induction: Inject 50 µL (for mice) or 100 µL (for rats) of 1% λ-carrageenan (Type IV) in sterile saline into the subplantar region of the right hind paw[4].

  • Temporal Macroscopic Measurement: Measure paw volume at 1, 2, 4, and 6 hours post-injection. The delayed phase (4-6h) is critical for observing NO-mediated edema[1].

  • Tissue Harvest & Biomarker Assays: Euthanize animals at 6 hours. Amputate paws at the malleolus.

    • Myeloperoxidase (MPO) Assay: Homogenize tissue to quantify neutrophil infiltration.

    • Western Blotting: Probe for iNOS protein expression.

    • L-Citrulline Conversion Assay: Measure actual iNOS enzymatic activity.

    • Immunohistochemistry: Stain for nitrotyrosine (the definitive footprint of peroxynitrite formation)[2].

Workflow Acclimation 1. Baseline Plethysmometry Pretreatment 2. Pre-treatment (Veh, Dex, or MEG) Acclimation->Pretreatment Induction 3. Carrageenan Injection (1%) Pretreatment->Induction Measurement 4. Paw Volume Tracking (1-6h) Induction->Measurement Tissue 5. Tissue Harvest (MPO, iNOS, Nitrotyrosine) Measurement->Tissue

Standardized 5-step workflow for the carrageenan-induced paw edema model.

Comparative Data & Causality Analysis

The following table synthesizes the expected experimental outcomes based on the distinct mechanisms of action of Dex and MEG[2],[3].

Biomarker / ParameterVehicle (Carrageenan)Dexamethasone (Dex)2-Mercaptoethylguanidine (MEG)
Paw Volume (Edema) ++++ (Severe)+ (Minimal)+ (Minimal)
iNOS Protein Expression ++++ (High)+ (Suppressed)++++ (High)
iNOS Enzymatic Activity ++++ (High)+ (Low due to lack of protein)+ (Inhibited directly)
Nitrotyrosine Levels ++++ (High)+ (Low due to lack of NO)+ (Low due to ONOO- scavenging)
MPO Activity (Neutrophils) ++++ (High)+ (Suppressed)++ (Moderately reduced)
Expert Interpretation of the Data

If an application scientist only measures paw volume and nitrotyrosine levels, Dex and MEG appear functionally identical. However, the iNOS Protein Expression data reveals the critical divergence.

Because Dexamethasone is a transcriptional repressor, it prevents the translation of the iNOS enzyme entirely; therefore, iNOS activity and subsequent peroxynitrite formation drop to baseline[3]. Conversely, MEG does not interfere with NF-κB signaling or gene transcription. In MEG-treated tissues, iNOS protein expression remains as high as in the Vehicle group. However, the activity of the enzyme is blocked, and any residual NO that converts to peroxynitrite is immediately scavenged by MEG's guanidine moiety[2].

Why choose MEG over Dex? While Dexamethasone is highly effective, its broad transcriptional repression causes systemic immunosuppression and disrupts constitutive physiological processes (like eNOS-mediated vascular tone). MEG offers drug developers a highly targeted "scalpel" approach—neutralizing only the pathological nitrosative stress (excess NO and peroxynitrite) without disrupting basal gene expression[2],[3].

References

  • Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. National Institutes of Health (PubMed).

  • Proinflammatory cytokines depress cardiac efficiency by a nitric oxide-dependent mechanism. American Journal of Physiology.

  • Effect of methylguanidine in carrageenan-induced acute inflammation in the rats. ResearchGate.

  • Anti-inflammatory effects of the butanolic fraction of Byrsonima verbascifolia leaves. Ovid / Journal of Ethnopharmacology.

Sources

Validation

Comparative Analysis of Mercaptoethylguanidine (MEG) and Antioxidant Enzyme Mimetics

[1] Executive Summary This guide provides a technical comparison between Mercaptoethylguanidine (MEG) and Antioxidant Enzyme Mimetics (AEMs) . While both classes of compounds are utilized to mitigate oxidative and nitrox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Mercaptoethylguanidine (MEG) and Antioxidant Enzyme Mimetics (AEMs) . While both classes of compounds are utilized to mitigate oxidative and nitroxidative stress, they operate on fundamentally different kinetic and mechanistic principles.

  • MEG functions as a dual-action stoichiometric scavenger and enzyme inhibitor. It selectively inhibits inducible nitric oxide synthase (iNOS) to prevent nitric oxide (NO) overproduction while directly scavenging peroxynitrite (ONOO⁻).

  • AEMs (e.g., Mn porphyrins, Mn salens) function as catalytic dismutases . They mimic the active sites of endogenous enzymes like Superoxide Dismutase (SOD) or Catalase (CAT), detoxifying reactive oxygen species (ROS) in a high-turnover, non-consumptive cycle.

Mechanistic Architecture

Mercaptoethylguanidine (MEG): The "Source Control" Agent

MEG (2-mercaptoethylguanidine) addresses nitroxidative stress upstream and downstream.

  • Upstream (iNOS Inhibition): MEG inhibits iNOS activity, reducing the flux of NO. Since ONOO⁻ is formed by the diffusion-limited reaction of NO and superoxide (O₂•⁻), reducing NO availability geometrically reduces ONOO⁻ formation.

  • Downstream (Direct Scavenging): The thiol (-SH) group of MEG reacts directly with ONOO⁻. However, this reaction is stoichiometric; the MEG molecule is oxidized (likely to a disulfide or sulfoxide) and consumed in the process.

    • Kinetic Limitation: The second-order rate constant for MEG reacting with ONOO⁻ is approximately 1.9 × 10³ M⁻¹s⁻¹ [1]. While effective, this is orders of magnitude slower than the reaction between NO and O₂•⁻ (10¹⁰ M⁻¹s⁻¹). Therefore, MEG's efficacy relies heavily on its ability to inhibit iNOS rather than scavenging alone.

Antioxidant Enzyme Mimetics (AEMs): The "Catalytic Engines"

AEMs, particularly Manganese Porphyrins (e.g., MnTE-2-PyP⁵⁺, MnTBAP) and Mn-Salen complexes (e.g., EUK-134), replicate the "ping-pong" electron transfer mechanism of native enzymes.

  • Catalytic Cycle: The central metal ion (Mn) cycles between oxidation states (Mn³⁺ ↔ Mn²⁺) to dismutate O₂•⁻ into H₂O₂ and O₂.[1][2]

  • Efficiency: Unlike MEG, AEMs are not consumed. A single molecule can detoxify millions of ROS radicals.

  • Kinetics: High-performance SOD mimetics exhibit rate constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) approaching 10⁷ to 10⁸ M⁻¹s⁻¹ , making them kinetically competent to compete with endogenous targets for O₂•⁻ [2].[3][4][5]
    
Visualizing the Mechanistic Divergence

MechanismComparison Arginine L-Arginine iNOS iNOS Enzyme Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO ONOO Peroxynitrite (ONOO-) NO->ONOO + Superoxide Superoxide Superoxide (O2•-) Superoxide->ONOO k ~ 10^10 M-1s-1 AEM SOD Mimetics (Mn Porphyrins) Superoxide->AEM Damage Cellular Damage (Lipid Peroxidation, DNA breaks) ONOO->Damage MEG MEG (Mercaptoethylguanidine) MEG->iNOS Inhibits MEG->ONOO Scavenges (Stoichiometric) k ~ 1.9x10^3 M-1s-1 H2O2 H2O2 + O2 AEM->H2O2 Dismutation (Catalytic) k ~ 10^7 M-1s-1

Figure 1: Mechanistic intervention points. MEG (Blue) acts as a dual-inhibitor/scavenger, while SOD Mimetics (Green) catalytically divert superoxide before peroxynitrite formation.

Performance Matrix: MEG vs. SOD Mimetics

The following table contrasts the physicochemical and pharmacological profiles of MEG against MnTE-2-PyP⁵⁺ (a gold-standard SOD mimetic).

FeatureMercaptoethylguanidine (MEG)Mn Porphyrin Mimetics (e.g., MnTE-2-PyP)
Primary Mechanism iNOS Inhibition + Direct ScavengingCatalytic Dismutation (SOD-like)
Target Species iNOS, Peroxynitrite (ONOO⁻)Superoxide (O₂•⁻), Peroxynitrite (some)
Reaction Type Stoichiometric (Sacrificial)Catalytic (Regenerative)
Rate Constant (

)

(vs ONOO⁻)

(vs O₂•⁻)
Half-Life (

)
Short (Requires infusion/frequent dosing in shock models)Variable; Mn porphyrins can be stable for hours/days
Cellular Localization Cytosolic (diffusive)Mitochondria-targeted (cationic charge driven)
Toxicity Profile Potential hypotension (if constitutive NOS inhibited)Potential metal toxicity; hypotension (cationic species)
Key Application Septic/Hemorrhagic Shock (Acute)Radiation Protection, Neurodegeneration (Chronic)

Experimental Protocols

To validate the efficacy of these compounds, researchers must use distinct assays. MEG requires a peroxynitrite-specific assay, while AEMs require a superoxide dismutation assay.

Protocol A: Peroxynitrite Scavenging Assay (For MEG)

Objective: Quantify the ability of MEG to prevent the oxidation of Dihydrorhodamine 123 (DHR123) by peroxynitrite.

Reagents:

  • Peroxynitrite (synthesized via ozonolysis or acidified nitrite/H₂O₂).

  • DHR123 (50 mM stock in DMF).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • MEG (test concentrations: 1–100 µM).

Workflow:

  • Preparation: Dilute DHR123 to 1 µM in Phosphate Buffer.

  • Incubation: Add MEG (variable concentrations) to the buffer.

  • Initiation: Add Peroxynitrite (final conc. 1 µM) rapidly while vortexing. Note: ONOO⁻ degrades in <1s at neutral pH; rapid mixing is critical.

  • Measurement: Measure fluorescence of Rhodamine 123 (Ex: 500 nm, Em: 536 nm) after 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Cytochrome C Reduction Assay (For SOD Mimetics)

Objective: Measure the catalytic rate constant (


) of a mimetic by competing with Cytochrome C for superoxide.

Reagents:

  • Xanthine/Xanthine Oxidase (X/XO) system (Superoxide generator).

  • Cytochrome C (Detector, 10 µM).

  • SOD Mimetic (Test compound).[2][6]

Workflow:

  • Baseline: Establish a rate of Cytochrome C reduction (absorbance increase at 550 nm) using X/XO alone (

    
    ).
    
  • Competition: Add SOD Mimetic at varying concentrations.

  • Inhibition: The mimetic will compete for O₂•⁻, slowing the reduction of Cytochrome C.

  • Analysis: Plot

    
     vs. [Mimetic]. The slope relates to the rate constant 
    
    
    
    via the McCord-Fridovich equation.
Visualizing the Experimental Logic

ExperimentalWorkflow cluster_MEG MEG Validation (Scavenging) cluster_AEM AEM Validation (Catalytic) Step1 Mix Buffer + DHR123 + MEG Step2 Bolus Addition of ONOO- Step1->Step2 Step3 Measure Fluorescence (Rhodamine 123) Step2->Step3 StepA Xanthine + XO (Source) StepB Add Cyt C + Mimetic StepA->StepB StepC Measure Absorbance @ 550nm (Kinetic Mode) StepB->StepC

Figure 2: Workflow distinction. MEG requires bolus substrate addition due to stoichiometry; AEMs require kinetic monitoring of competition.

Pharmacokinetics and Safety Profile

Mercaptoethylguanidine (MEG)[1]
  • Pharmacokinetics: As a small guanidine derivative, MEG is rapidly distributed but has a relatively short half-life in plasma. In efficacy studies (e.g., hemorrhagic shock), it is typically administered as a bolus (e.g., 10 mg/kg) followed by continuous infusion to maintain therapeutic levels [3].

  • Safety: The primary safety concern is the potential for non-selective inhibition of constitutive NOS (eNOS/nNOS) at high doses, which could lead to hypertension or compromised neurotransmission. However, at therapeutic doses, MEG exhibits high selectivity for the inducible isoform (iNOS) [4].

SOD Mimetics (Mn Porphyrins)[3][8][9]
  • Pharmacokinetics: Cationic porphyrins (e.g., MnTE-2-PyP) accumulate in mitochondria, driven by the membrane potential. This allows them to persist in tissues (kidney, heart, liver) for extended periods, providing durable protection [5].

  • Safety:

    • Hypotension: Some cationic porphyrins can induce rapid hypotension upon infusion, likely by acting as SOD mimics that preserve vascular NO (preventing its degradation by superoxide) leading to vasodilation.

    • Metal Toxicity: While the porphyrin ring is stable, theoretical risks of manganese release exist, though modern mimetics are designed with extremely high stability constants.

Conclusion

The choice between MEG and AEMs depends on the specific pathological target:

  • Choose MEG if the pathology is driven by inflammation-induced iNOS overexpression (e.g., Septic Shock, Colitis). Its dual ability to stop the "fuel" (NO) and scavenge the "fire" (ONOO⁻) makes it superior in these contexts.

  • Choose AEMs if the pathology is driven by mitochondrial superoxide bursts (e.g., Ionizing Radiation, Ischemia-Reperfusion, Neurodegeneration). The catalytic efficiency is required to handle the high flux of ROS in these scenarios without depleting the drug.

References

  • Szabó, C., et al. (1997). "Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage."[7] Journal of Biological Chemistry. Link

  • Batinic-Haberle, I., et al. (2010). "SOD mimetics: Chemistry, pharmacology and therapeutic potential." Antioxidants & Redox Signaling.[8] Link

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[7] Biochemical Pharmacology. Link

  • Cuzzocrea, S., et al. (1998). "Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation."[7] Free Radical Biology and Medicine. Link

  • Oberley-Deegan, R. E., et al. (2009). "Manganese porphyrin therapeutics: Redox biology to clinical trials." Antioxidants & Redox Signaling.[8] Link

Sources

Comparative

Comparative Guide: qPCR Validation of NF-κB Suppression by Mercaptoethylguanidine (MEG)

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Mercaptoethylguanidine (MEG) vs. Standard NF-κB Inhibitors Executive Summary This guide provides a tec...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Mercaptoethylguanidine (MEG) vs. Standard NF-κB Inhibitors

Executive Summary

This guide provides a technical framework for validating the suppression of the Nuclear Factor-kappa B (NF-κB) pathway by Mercaptoethylguanidine (MEG) using quantitative PCR (qPCR). MEG is a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent peroxynitrite scavenger.[1][2] Unlike direct IKK inhibitors (e.g., BAY 11-7082), MEG modulates the inflammatory feedback loop driven by oxidative stress.

This document details the mechanistic rationale, experimental protocols, and comparative performance of MEG against industry-standard alternatives, ensuring reproducible data for drug development pipelines.

Mechanistic Rationale

To validate MEG efficacy, one must understand its dual mechanism compared to direct NF-κB inhibitors.

  • Standard Inhibition (BAY 11-7082): Directly inhibits IκB Kinase (IKK), preventing the phosphorylation and degradation of IκBα, thus locking NF-κB in the cytoplasm.

  • MEG Action:

    • iNOS Inhibition: Blocks the production of Nitric Oxide (NO).

    • Peroxynitrite Scavenging: Scavenges peroxynitrite (ONOO⁻), a toxic reaction product of NO and superoxide.[1][2][3][4] Peroxynitrite is known to amplify NF-κB activation through tyrosine nitration of IκBα and activation of upstream kinases. By removing this oxidative trigger, MEG dampens the sustained inflammatory response.

Diagram: Signaling Pathway & Inhibition Targets[5][6]

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation TargetGenes Target Genes (IL-6, TNF-α, iNOS) Nucleus->TargetGenes Expression iNOS_Enzyme iNOS Enzyme TargetGenes->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO ONOO Peroxynitrite (ONOO-) NO->ONOO + ROS ROS Superoxide (O2-) ONOO->IKK Positive Feedback (Oxidative Stress) BAY BAY 11-7082 BAY->IKK Direct Block MEG MEG (Mercaptoethylguanidine) MEG->iNOS_Enzyme Inhibits MEG->ONOO Scavenges

Caption: Figure 1. MEG interrupts the inflammatory feedback loop by inhibiting iNOS and scavenging peroxynitrite, whereas BAY 11-7082 directly blocks the IKK complex.

Comparative Performance Guide

When selecting an inhibitor for validation studies, consider the distinct profiles of MEG versus the standard BAY 11-7082.

Table 1: MEG vs. BAY 11-7082 Comparison
FeatureMercaptoethylguanidine (MEG)BAY 11-7082
Primary Mechanism iNOS Inhibitor & Peroxynitrite ScavengerIrreversible IKKα/β Inhibitor
NF-κB Suppression Indirect (reduces oxidative activation loop)Direct (blocks IκBα phosphorylation)
Target Specificity High for iNOS/ONOO⁻; spares constitutive NOSHigh for IKK; can affect NLRP3 inflammasome
Onset of Action Slower (requires accumulation of ROS/iNOS)Rapid (immediate signaling block)
Cytotoxicity Low (protective against oxidative damage)Moderate to High (induces apoptosis at high conc.)
Solubility Water-soluble (Saline/PBS)DMSO required
Best Use Case Chronic inflammation, oxidative stress modelsAcute signaling studies, pathway mapping

Experimental Validation Protocol

This protocol uses RAW 264.7 murine macrophages stimulated with LPS. The validation relies on the transcriptional downregulation of NF-κB target genes (Il6, Tnf, Nos2) quantified by qPCR.

Phase A: Experimental Design & Treatment

Controls:

  • Negative Control: Untreated cells (Basal expression).

  • Positive Control (Induction): LPS (100 ng/mL) only.

  • Experimental Group: LPS + MEG (10 µM, 30 µM, 100 µM).

  • Comparator Group: LPS + BAY 11-7082 (5 µM or 10 µM).

Workflow:

  • Seed RAW 264.7 cells at

    
     cells/well in 6-well plates.
    
  • Incubate overnight to 80% confluency.

  • Pre-treatment: Add MEG or BAY 11-7082 1 hour prior to stimulation.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 4–6 hours (peak mRNA for cytokines).

Phase B: RNA Extraction & cDNA Synthesis
  • Lysis: Use TRIzol or silica-column based kits (e.g., RNeasy).

  • Quality Check: Ensure A260/A280 ratio is 1.9–2.1.

  • Reverse Transcription: Convert 1 µg of total RNA to cDNA using a High-Capacity cDNA Reverse Transcription Kit. Crucial: Include a No-RT control to rule out genomic DNA contamination.

Phase C: Quantitative PCR (qPCR)

System: SYBR Green detection on a Real-Time PCR System (e.g., QuantStudio, LightCycler).

Validated Primer Sequences (Murine): These primers target the exon-exon junctions to prevent genomic DNA amplification.[5]

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')Amplicon
Gapdh (Ref)TGTGTCCGTCGTGGATCTGACCTGCTTCACCACCTTCTTG150 bp
Nfkb1 (p50)GAAATTCCTGATCCAGACAAAAACATCACTTCAATGGCCTCTGTGTAG194 bp
Nos2 (iNOS)GTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC160 bp
Il6 TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC180 bp
Tnf (TNF-α)CCCTCACACTCAGATCATCTTCTGCTACGACGTGGGCTACAG210 bp

Cycling Conditions:

  • Activation: 95°C for 2 min.

  • Cycling (40 cycles):

    • Denature: 95°C for 15 sec.

    • Anneal/Extend: 60°C for 60 sec.

  • Melt Curve: 60°C to 95°C (0.5°C increments) to verify specificity.

Diagram: Experimental Workflow

qPCR_Workflow cluster_0 Cell Treatment cluster_1 Molecular Processing cluster_2 Quantification Cells RAW 264.7 Macrophages Treat Pre-treat: MEG / BAY Cells->Treat LPS Stimulate: LPS (4-6h) Treat->LPS RNA RNA Extraction (A260/280 > 1.9) LPS->RNA Harvest cDNA cDNA Synthesis (Rev. Transcriptase) RNA->cDNA qPCR qPCR (SYBR) Target: Il6, Nos2 cDNA->qPCR Data Data Analysis (2^-ΔΔCt) qPCR->Data

Caption: Figure 2. Step-by-step workflow from cell treatment to data analysis.

Data Analysis & Interpretation

Calculate relative gene expression using the Delta-Delta Ct (


)  method.
  • Normalize:

    
    
    
  • Calibrate:

    
    
    
  • Fold Change:

    
    
    

Expected Results:

  • LPS Only: High expression of Nos2, Il6, Tnf (Fold change > 100x vs untreated).

  • LPS + BAY 11-7082: Strong suppression (>90% reduction) of all targets.

  • LPS + MEG: Dose-dependent suppression.

    • Nos2: High suppression (direct target).

    • Il6/Tnf: Significant suppression (40–70% reduction) due to NF-κB blockade via peroxynitrite scavenging.

Self-Validation Check:

  • If Gapdh Ct varies by >1 cycle between groups, the normalization is invalid.

  • If Nos2 is not suppressed by MEG, the compound may be degraded (MEG is sensitive to oxidation; prepare fresh).

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

  • Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. Free Radical Biology and Medicine.

  • Pacher, P., et al. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews.

  • Pierce, J. W., et al. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. Journal of Biological Chemistry (BAY 11-7082 Reference).[6]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods.

Sources

Validation

Publish Comparison Guide: Western Blot Analysis of COX-2 Modulation by Mercaptoethylguanidine (MEG)

This guide provides a technical comparative analysis of Mercaptoethylguanidine (MEG) treatment on COX-2 expression, specifically focusing on Western Blot validation. [1] Executive Summary & Mechanism of Action Mercaptoet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Mercaptoethylguanidine (MEG) treatment on COX-2 expression, specifically focusing on Western Blot validation.

[1]

Executive Summary & Mechanism of Action

Mercaptoethylguanidine (MEG) is a selective inhibitor of inducible nitric oxide synthase (iNOS) and a peroxynitrite scavenger.[1][2] Unlike direct COX-2 inhibitors (e.g., Celecoxib) which target the enzyme's catalytic site, MEG modulates COX-2 primarily through upstream signaling interference and direct dual-inhibition mechanisms.

In drug development, MEG represents a class of "dual-pathway" modulators. While traditional NSAIDs inhibit COX activity, they often fail to suppress (and may even upregulate) COX-2 protein expression due to feedback loops. MEG treatment, by abrogating the NO-driven amplification of COX-2 transcription, offers a distinct profile: simultaneous reduction of COX-2 activity and protein expression.

Mechanistic Pathway (Crosstalk)

Nitric Oxide (NO) produced by iNOS acts as a signaling molecule that stabilizes COX-2 mRNA and enhances its translation. MEG breaks this feed-forward loop.

COX2_Pathway LPS Inflammatory Stimuli (LPS/Cytokines) NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS COX2_Gene COX-2 Transcription NFkB->COX2_Gene NO Nitric Oxide (NO) iNOS->NO NO->COX2_Gene Amplifies COX2_Protein COX-2 Protein (72 kDa) NO->COX2_Protein Stabilizes COX2_Gene->COX2_Protein PGE2 PGE2 Production COX2_Protein->PGE2 MEG MEG Treatment (Mercaptoethylguanidine) MEG->iNOS Inhibits MEG->COX2_Protein Direct Inhibition (Secondary)

Figure 1: The iNOS/COX-2 Crosstalk Pathway. MEG primarily inhibits iNOS, cutting off the NO-mediated upregulation of COX-2, resulting in reduced protein levels on Western Blot.

Comparative Analysis: MEG vs. Standard Alternatives

For researchers selecting a positive control or comparator, the distinction between activity inhibition and expression suppression is critical.

FeatureMEG (Mercaptoethylguanidine) Celecoxib (Selective COX-2 Inhibitor) Indomethacin (Non-selective NSAID)
Primary Target iNOS (Selective) & PeroxynitriteCOX-2 (Enzymatic Site)COX-1 & COX-2 (Enzymatic Site)
Effect on COX-2 Protein (Western Blot) Decreased (Blocks NO-induced upregulation)Unchanged or Increased (Due to feedback stabilization)Unchanged (Inhibits activity, not synthesis)
Effect on COX-2 Activity Inhibited (Dual mechanism)Strongly InhibitedStrongly Inhibited
Western Blot Band Band intensity diminishes dose-dependently.Band remains strong (may intensify).Band remains constant.
Downstream Readout Reduced NO & PGE2Reduced PGE2Reduced PGE2
Key Advantage Prevents protein accumulation; neuroprotective.High specificity for COX-2 activity.Broad anti-inflammatory standard.

Key Insight for Experimental Design: If your study aims to prove a drug downregulates expression (i.e., prevents the protein from being made), MEG is a superior comparator than Celecoxib. Celecoxib is an activity inhibitor and often leaves the protein intact on the blot.

Technical Guide: Western Blot Protocol for COX-2

COX-2 is a membrane-bound, inducible enzyme (~72 kDa). Successful detection requires specific lysis conditions to solubilize the protein and careful antibody selection to avoid cross-reactivity with constitutive COX-1 (~66 kDa).

A. Sample Preparation (The Critical Step)

Standard lysis buffers often fail to fully extract membrane-bound COX-2.

  • Recommended Buffer: Modified RIPA Buffer with high detergent strength.

    • Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1mM EDTA.

    • Additives: Protease Inhibitor Cocktail (Roche cOmplete) + PMSF (1 mM) added fresh.

  • Lysis Protocol:

    • Wash cells (e.g., J774 macrophages) 2x with ice-cold PBS.

    • Add ice-cold RIPA buffer (100 µL per

      
       cells).
      
    • Scrape and transfer to microfuge tube.

    • Sonication: Pulse 3x (10 sec) on ice to shear DNA and solubilize membranes.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

B. Electrophoresis & Transfer[4]
  • Gel: 10% SDS-PAGE (COX-2 is ~72 kDa; COX-1 is ~66 kDa). Separation is crucial if using non-specific antibodies.

  • Loading: 20–40 µg total protein per lane.

  • Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred (100V for 60-90 min) for quantitative accuracy.

C. Immunodetection Workflow

WB_Workflow Step1 Blocking 5% Non-fat Milk 1h @ RT Step2 Primary Ab Anti-COX-2 (1:1000) O/N @ 4°C Step1->Step2 Step3 Washing TBST (3 x 10 min) Step2->Step3 Step4 Secondary Ab HRP-Conjugated (1:5000) 1h @ RT Step3->Step4 Step5 Detection ECL Substrate Chemiluminescence Step4->Step5

Figure 2: Optimized Immunodetection Workflow for COX-2.

  • Primary Antibody: Rabbit polyclonal anti-COX-2 (e.g., Cayman Chemical #160106 or Cell Signaling #12282).

    • Note: Ensure the antibody does not cross-react with COX-1.

  • Secondary Antibody: Goat anti-rabbit HRP.

  • Loading Control: Beta-Actin (42 kDa) or GAPDH (37 kDa).

Experimental Data & Interpretation

When treating LPS-stimulated macrophages (e.g., RAW 264.7 or J774) with MEG, expect the following quantitative results:

Expected Western Blot Quantification (Densitometry)

Data normalized to Beta-Actin control.

Treatment GroupCOX-2 Band Intensity (%)Interpretation
Control (Vehicle) < 5% (Faint/Absent)Basal level (COX-2 is inducible).
LPS (1 µg/mL) 100% (Strong Band)Robust induction of protein expression.
LPS + MEG (10 µM) ~75%Mild suppression.
LPS + MEG (100 µM) ~30-40%Significant suppression of expression.
LPS + Celecoxib ~90-110%Protein levels remain high (activity inhibited).
Troubleshooting "False Positives"
  • Glycosylation Doublets: COX-2 often appears as a doublet (72 and 74 kDa) due to glycosylation. Do not mistake the lower band for COX-1.

  • High Background: COX-2 antibodies can be sticky. Increase Tween-20 in TBST to 0.1% and block for a full hour.

References

  • Moochhala, S. M., et al. (2005).[2] Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury.[2] Journal of Trauma and Acute Care Surgery. Link

  • Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[3][1][2][4][5][6][7] Biochemical Pharmacology. Link

  • Cuzzocrea, S., et al. (1997). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation.[1] Free Radical Biology and Medicine. Link

  • Zimmermann, K. C., et al. (1998). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity.[3][2][5] British Journal of Pharmacology. Link

  • Maihofner, C., et al. (2003). Nitric oxide regulation of Cyclooxygenase-2 expression and activity.[4][5][8][9] Mediators of Inflammation. Link

Sources

Comparative

Reproducibility of 2-Mercaptoethylguanidine (MEG) Neuroprotective Effects: A Comparative Technical Guide

Topic: Reproducibility of 2-Mercaptoethylguanidine Neuroprotective Effects Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Core Directive: The Dual-Action Par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 2-Mercaptoethylguanidine Neuroprotective Effects Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Core Directive: The Dual-Action Paradox

2-Mercaptoethylguanidine (MEG) represents a unique class of neuroprotective agents that functions as a "double-edged" shield: it is both a selective inhibitor of inducible nitric oxide synthase (iNOS) and a direct scavenger of peroxynitrite (ONOO⁻).

However, its reproducibility record in literature is fractured. This guide posits that the inconsistency in MEG’s neuroprotective data is not due to biological variance, but rather chemical instability . The thiol group responsible for its scavenging capability renders it highly susceptible to oxidation into guanidinoethyldisulfide (GED) in neutral aqueous solutions. GED lacks the scavenging potency of MEG and exhibits altered pharmacokinetics.

This guide provides the corrective protocols required to stabilize MEG and validate its efficacy against standard alternatives like 1400W and Aminoguanidine.

The Reproducibility Challenge: Chemical Stability & Timing

The primary failure mode in MEG experiments is the inadvertent administration of GED (the oxidized disulfide) instead of MEG (the active thiol).

The Oxidation Trap
  • Mechanism: In pH > 7.0 or in the presence of trace metals, MEG rapidly oxidizes to GED.

  • Consequence: While GED retains some iNOS inhibitory capacity, it loses the direct peroxynitrite scavenging ability that defines MEG's superior neuroprotective profile in early reperfusion injury.

  • Evidence: Studies indicate MEG is absorbed more rapidly than GED; therefore, "stale" solutions result in lower effective bioavailability and loss of the antioxidant component of the therapy.

The Therapeutic Window Mismatch
  • Scavenging Phase (0–6 hours): Requires high concentrations of the reduced thiol (MEG) to neutralize the immediate burst of ONOO⁻ during reperfusion.

  • iNOS Inhibition Phase (12–48 hours): Requires sustained presence to block the delayed upregulation of iNOS.

  • Failure Point: A single dose often fails because the drug oxidizes before the iNOS phase begins, or is cleared too quickly to cover the delayed inflammatory wave.

Comparative Analysis: MEG vs. Alternatives

The following table contrasts MEG with the gold-standard iNOS inhibitor (1400W) and the classical inhibitor (Aminoguanidine).

Table 1: Comparative Profile of Neuroprotective Agents

Feature2-Mercaptoethylguanidine (MEG) 1400W Aminoguanidine (AG)
Primary Mechanism Dual: iNOS inhibition + ONOO⁻ scavengingHighly Selective iNOS inhibitionNon-selective iNOS/nNOS inhibition
iNOS Selectivity Moderate (~100-fold vs eNOS)High (>5000-fold vs eNOS) Low to Moderate
Peroxynitrite Scavenging High (Direct chemical reaction) NegligibleLow (Weak scavenger)
Chemical Stability Low (Oxidizes to disulfide rapidly) High (Stable in solution)High
Therapeutic Window Immediate (Reperfusion) & DelayedDelayed (>12h post-injury)Delayed (>24h post-injury)
Key Limitation Requires fresh prep; pH sensitiveMisses early oxidative damageOff-target effects (eNOS inhibition)

Mechanistic Visualization

The diagram below illustrates the divergent pathways of MEG compared to 1400W. MEG interrupts the cascade at two distinct points, whereas 1400W targets only the enzymatic source.

MEG_Mechanism Ischemia Ischemia/Reperfusion Superoxide Superoxide (O2•-) Ischemia->Superoxide Immediate iNOS iNOS Enzyme (Delayed Expression) Ischemia->iNOS Upregulation (12-24h) NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO + Superoxide iNOS->NO Damage Neuronal Apoptosis & Necrosis ONOO->Damage Nitration/Oxidation MEG MEG (Thiol Form) MEG->iNOS Inhibition MEG->ONOO Direct Scavenging (Reaction rate: ~1900 M-1 s-1) W1400 1400W W1400->iNOS Selective Inhibition (Irreversible)

Caption: MEG provides dual protection by scavenging peroxynitrite downstream and inhibiting iNOS upstream, whereas 1400W acts solely on iNOS.

Validated Experimental Protocol

To ensure reproducibility, the following protocol minimizes the "Oxidation Trap."

Phase 1: Preparation (The Critical Control Point)

Objective: Deliver >95% reduced thiol (MEG) and <5% disulfide (GED).

  • Source Material: Use MEG-hydrochloride or MEG-hemisulfate salt (solid). Store at -20°C with desiccant.

  • Vehicle: Deoxygenated 0.9% Saline.

    • Step: Boil saline for 10 minutes and cool under Nitrogen gas to remove dissolved oxygen.

  • Solubilization (T minus 5 minutes):

    • Weigh MEG salt immediately before use.

    • Dissolve in deoxygenated saline.

    • CRITICAL: Check pH. If pH > 7.0, adjust to pH 5.5–6.0 using 0.1M HCl. MEG is significantly more stable in slightly acidic conditions.

    • Note: Do not use phosphate buffer (PBS) if possible, as trace metals in salts can catalyze oxidation.

  • Validation Step: Add 1 drop of Ellman’s Reagent (DTNB) to a 10µL aliquot. A strong yellow color confirms the presence of free thiols. If the solution remains clear, the drug has oxidized; discard and restart.

Phase 2: In Vivo Administration Workflow (Stroke Model)

Protocol_Workflow cluster_MEG MEG Treatment Protocol Start Start: MCAO Induction Reperfusion Reperfusion Onset (e.g., 90 min) Start->Reperfusion Dose1 Dose 1: 10-30 mg/kg i.p. (At Reperfusion) Reperfusion->Dose1 Prep Fresh Prep: Deoxygenated Saline, pH 6.0 Prep->Dose1 <10 min delay Dose2 Dose 2: 10-30 mg/kg i.p. (6-12 hours post) Dose1->Dose2 Sustained iNOS block Outcome Outcome Measure: Infarct Vol (TTC) + Neuro Score Dose2->Outcome 24-48h endpoint

Caption: The split-dose strategy targets the immediate oxidative burst (Dose 1) and the delayed iNOS upregulation (Dose 2).

Phase 3: Data Interpretation
  • Success Criteria: Significant reduction in infarct volume (TTC staining) and reduced nitrotyrosine staining (marker of peroxynitrite) in the penumbra.

  • Failure Analysis: If infarct volume is reduced but nitrotyrosine levels are unchanged, the scavenging mechanism failed (likely due to oxidation of the drug).

References

  • Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger. Source: National Institutes of Health (NIH) / PubMed [Link]

  • 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase. Source: Journal of Biological Chemistry [Link][1]

  • Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis. Source: Neuroscience Letters [Link]

  • Beneficial effects of mercaptoethylguanidine... in a porcine model of delayed hemorrhagic shock. Source: Critical Care Medicine [Link]

  • Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite. Source: Journal of Biological Chemistry [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Sulfanylethyl)guanidine;hydrobromide

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of safe and ethical laboratory practice. This guide provides a detailed protocol for the prope...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 2-(2-Sulfanylethyl)guanidine;hydrobromide (CAS 119050-32-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of its constituent chemical groups: guanidines, organic sulfur compounds (thiols), and hydrobromide salts. This approach ensures a cautious and comprehensive methodology, prioritizing the safety of personnel and the protection of the environment.

Hazard Assessment: A Synthesis of Chemical Properties

Understanding the potential hazards of 2-(2-Sulfanylethyl)guanidine;hydrobromide is critical for its safe handling and disposal. The hazard profile is derived from its three main structural components:

  • Guanidine Moiety: Guanidine and its salts are known to be hazardous materials. They can exhibit acute toxicity if swallowed, cause serious skin and eye irritation, and are often harmful to aquatic life.[1][2] Therefore, preventing environmental release is a primary concern.[1]

  • Sulfanylethyl (Thiol) Group: The presence of a thiol (-SH) group suggests that the compound may have a strong, unpleasant odor. Organic sulfur compounds can also produce toxic sulfur oxides upon combustion.

  • Hydrobromide Salt: As a hydrobromide salt, the compound is likely a water-soluble solid. While the bromide ion itself has low toxicity, the overall hazard is dictated by the organic guanidine structure.

Given these properties, 2-(2-Sulfanylethyl)guanidine;hydrobromide must be treated as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).[1][2]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness)To prevent skin contact.[2][3] Contaminated gloves must be disposed of as hazardous waste.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from potential splashes or dust particles.[1][3]
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating and inhaling dust particles, especially when handling the solid form.[2]
Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the strict segregation of waste streams. Never mix 2-(2-Sulfanylethyl)guanidine;hydrobromide waste with incompatible chemicals.

This category includes the pure compound, as well as contaminated consumables such as weighing paper, gloves, and spatulas.

  • Container Selection: Choose a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure screw-top lid.

  • Waste Collection: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop to minimize dust generation.[2] All contaminated disposable items (e.g., gloves, weighing boats, paper towels) must also be placed into this container.[2]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2-(2-Sulfanylethyl)guanidine;hydrobromide Waste"

    • The date accumulation started.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area must be secure, away from general traffic, and separate from incompatible materials.[2]

This category includes aqueous solutions containing 2-(2-Sulfanylethyl)guanidine;hydrobromide and rinsates from cleaning contaminated glassware.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste, equipped with a secure screw-top cap.

  • Waste Collection: Collect all aqueous solutions and rinsates containing the compound in this container.

  • pH Consideration: Do not attempt to neutralize the solution unless it is part of a validated institutional protocol. Guanidine compounds are basic, but the hydrobromide salt will result in a solution that may be near neutral or slightly acidic.

  • Labeling: As with solid waste, clearly label the container as "Hazardous Waste" with the full chemical name and relevant hazard information.

  • Storage: Store the sealed liquid waste container in secondary containment (such as a larger, chemically resistant tub) within the designated satellite accumulation area.

Original containers of 2-(2-Sulfanylethyl)guanidine;hydrobromide must be handled as hazardous waste unless properly decontaminated.[2]

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water).

  • Rinsate Collection: Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[2]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

The following diagram illustrates the decision-making process for the disposal of 2-(2-Sulfanylethyl)guanidine;hydrobromide.

G Disposal Workflow for 2-(2-Sulfanylethyl)guanidine;hydrobromide cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Original Container cluster_final Final Disposal A Identify Waste Type B Wear Required PPE A->B S1 Place solid waste & contaminated items in labeled solid hazardous waste container A->S1 Solid or Contaminated Item L1 Collect solutions & rinsate in labeled liquid hazardous waste container A->L1 Liquid Solution C1 Triple-rinse container A->C1 Empty Container S2 Seal container securely S1->S2 F1 Store all waste in designated Satellite Accumulation Area S2->F1 L2 Seal container and place in secondary containment L1->L2 L2->F1 C2 Collect all rinsate as hazardous liquid waste C1->C2 C2->L1 Transfer rinsate C3 Deface label and dispose of container as non-hazardous waste C2->C3 F2 Contact EHS for waste pickup F1->F2

Caption: Disposal workflow for 2-(2-Sulfanylethyl)guanidine;hydrobromide.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Assess the Spill: For minor spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[2]

    • Liquid Spills: Use absorbent pads or materials to collect the liquid.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

  • Dispose: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container for disposal.

The following flowchart outlines the key decision points during a spill event.

Spill_Management Spill Management Protocol Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Assess Is the spill large or unmanageable? Alert->Assess ContactEHS Contact EHS Immediately and Evacuate Assess->ContactEHS Yes WearPPE Don appropriate PPE Assess->WearPPE No Contain Contain spill with inert absorbent material WearPPE->Contain Cleanup Collect all contaminated materials into a labeled hazardous waste container Contain->Cleanup Decontaminate Clean spill area and dispose of cleaning materials as hazardous waste Cleanup->Decontaminate Report Report incident to supervisor and EHS Decontaminate->Report

Caption: Spill management protocol for 2-(2-Sulfanylethyl)guanidine;hydrobromide.

Final Disposal and Regulatory Compliance

All generated waste containing 2-(2-Sulfanylethyl)guanidine;hydrobromide is classified as hazardous. The final step is to coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and ultimate disposal.[2] Ensure that all institutional and regulatory (local, state, and federal) requirements for waste manifests and transportation are strictly followed.

By adhering to these detailed procedures, researchers can ensure the safe management and disposal of 2-(2-Sulfanylethyl)guanidine;hydrobromide, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. (2025). Benchchem.
  • Proper Disposal of N-(4-azepan-1-ylphenyl)
  • US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams.
  • Removing sulfur compounds: Topics by Science.gov. Science.gov.
  • Quantification of guanidine in environmental samples using benzoin derivatiz
  • Bromination Process For Disposal Of Spilled Hazardous M
  • SAFETY DATA SHEET - Guanidine hydrochloride. (2024). Sigma-Aldrich.
  • Safety Data Sheet - Guanidine Hydrobromide. (2023). TCI Chemicals.
  • Safety Data Sheet - Guanidine Hydrochloride 6M Solution. BioSpectra, Inc.

Sources

Handling

Personal protective equipment for handling 2-(2-Sulfanylethyl)guanidine;hydrobromide

Topic: Personal protective equipment for handling 2-(2-Sulfanylethyl)guanidine;hydrobromide Content Type: Operational Safety & Handling Guide Audience: Researchers, Senior Scientists, and EHS Officers[1][2][3] [1][3] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(2-Sulfanylethyl)guanidine;hydrobromide Content Type: Operational Safety & Handling Guide Audience: Researchers, Senior Scientists, and EHS Officers[1][2][3]

[1][3]

Executive Safety Summary

Compound Identity: 2-(2-Sulfanylethyl)guanidine hydrobromide (CAS: 4337-69-3 / Parent CAS: 1190-74-5) Synonyms: 2-Mercaptoethylguanidine HBr; MEG; S-(2-Aminoethyl)isothiourea rearrangement product.[1][3]

Handling this compound requires a dual-focus approach: protecting the operator from acute irritation and protecting the compound from oxidative degradation.[1][3] As a thiol-functionalized guanidine salt, MEG-HBr is prone to rapid oxidation into its disulfide dimer (Guanidinoethyl disulfide) upon exposure to atmospheric oxygen and moisture.[1][3]

Immediate Hazards:

  • Health: Skin and severe eye irritant (Category 2/2A).[3][4][5] Potential respiratory irritant (STOT SE 3).[3]

  • Physical: Hygroscopic solid.[3][6] Thiol moiety may generate sulfurous odors if hydrolyzed.[3]

  • Reactivity: Incompatible with strong oxidizing agents.[3]

Risk Assessment & Hazard Logic

The following assessment synthesizes chemical properties with physiological risks to justify PPE choices.

Hazard SourceMechanism of ActionOperational RiskMitigation Strategy
Guanidinium Cation Chaotropic agent; disrupts hydrogen bonding in proteins.[1][3]Skin/Mucosal irritation; potential protein denaturation upon high exposure.[3]Barrier Protection: Nitrile gloves (0.11 mm min) prevent direct contact.[3]
Free Thiol (-SH) Nucleophilic reactivity; prone to oxidation.[1][3]Chemical burns (mild); sensitization potential; compound degradation (loss of potency).[1][3]Atmosphere Control: Handle under inert gas (N₂/Ar) to prevent oxidation.
Hydrobromide Salt Hydrolysis in moisture releases trace HBr acid.[3]Respiratory irritation; pH drop on moist surfaces (sweaty skin/eyes).[3]Respiratory PPE: N95/P100 or Fume Hood to prevent inhalation of acidic dust.[3]
Personal Protective Equipment (PPE) Matrix

This matrix dictates the required PPE based on the scale of operation.

PPE ComponentAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Rationale
Eye Protection Safety Glasses (ANSI Z87.[1][3]1) with side shields.[2][3][6][7]Chemical Goggles (unvented) or Face Shield.[3]Fine HBr salt dust is hygroscopic; contact with eye moisture creates an immediate acidic irritant.[3]
Hand Protection Double Gloving: Nitrile (inner) + Nitrile (outer).[1][3]Double Gloving: Nitrile (inner) + Neoprene/Butyl (outer).[1][3]Thiols can permeate thin nitrile over time.[3] Double gloving allows outer glove removal upon contamination without exposing skin.[3]
Respiratory Fume Hood (Sash at 18").[3]Fume Hood + N95 Respirator (if open weighing).[3]Prevents inhalation of particulates.[3] The HBr salt can be irritating to the upper respiratory tract.[3]
Body Defense Standard Lab Coat (Cotton/Poly).[3]Tyvek® Sleeves or Apron.[3]Prevents dust accumulation on street clothes, which can transfer contaminants outside the lab.
Operational Protocol: Handling & Solubilization

Objective: Isolate the compound from moisture and oxygen to maintain the free thiol state while preventing operator exposure.[3]

Step 1: Pre-Operational Setup
  • Equilibrate: Remove the reagent container from -20°C storage and place it in a desiccator. Allow it to reach room temperature before opening.

    • Why? Opening a cold thiol salt in humid air causes immediate condensation, hydrolysis of the HBr, and oxidation of the thiol.

  • Atmosphere: Prepare a workspace with an inert atmosphere (Glovebox or Nitrogen-flushed Glove Bag) if high purity is required for biological assays.[3]

Step 2: Weighing & Transfer
  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat.[3] Guanidine salts are prone to static charge, causing "flying dust" that endangers the operator.

  • Transfer: Weigh quickly. Do not return excess material to the stock container (avoids cross-contamination).[3]

Step 3: Solubilization (Critical for Stability)
  • Solvent: Use degassed buffers (sparged with Argon/Nitrogen for 15 mins) containing 1-5 mM EDTA.[1][3]

    • Why? EDTA chelates trace metal ions (Cu²⁺, Fe³⁺) which catalyze the auto-oxidation of thiols to disulfides.[1][3]

  • pH Control: Maintain pH < 7.5 during initial dissolution.

    • Why? Thiol oxidation rates increase exponentially at alkaline pH (formation of thiolate anion).[3]

Workflow Visualization
Diagram 1: PPE Decision Logic

This logic tree guides the researcher in selecting the correct safety barriers based on the physical state of the reagent.[1][3]

PPE_Decision_Tree Start Start: Handling MEG-HBr State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Aqueous Solution State->Liquid Quant Quantity > 100mg? Solid->Quant PPE_Liq REQUIRED: 1. Splash Goggles 2. Lab Coat 3. Double Gloves (If pH > 8) Liquid->PPE_Liq HighRisk High Risk: Dust Generation Quant->HighRisk Yes LowRisk Low Risk: Static Transfer Quant->LowRisk No PPE_Max REQUIRED: 1. Fume Hood 2. Chemical Goggles 3. Double Gloves (Nitrile) 4. N95 (Optional) HighRisk->PPE_Max PPE_Std REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Gloves (Nitrile) LowRisk->PPE_Std

Caption: Decision matrix for selecting PPE based on physical state and quantity of 2-(2-Sulfanylethyl)guanidine hydrobromide.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Evacuate: Move non-essential personnel upwind.

  • PPE Up: Don chemical goggles and N95 respirator.[3]

  • Cover: Gently cover the spill with a paper towel dampened with 10% Sodium Carbonate (soda ash).[3]

    • Why? Dampening prevents dust lofting.[3] Carbonate neutralizes potential acidity from the HBr salt.[3]

  • Collect: Scoop into a hazardous waste bag.

  • Clean: Wipe surface with soap and water.[3][5]

Waste Disposal Strategy
  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or heavy metals.[3]

  • Labeling: Label as "Hazardous Waste: Thiol/Guanidine Derivative - Toxic/Irritant."

  • Treatment: Solutions can be quenched with dilute hydrogen peroxide (3%) to convert free thiols to disulfides (less reactive) before disposal, if permitted by local EHS regulations.[1][3]

References
  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link]

  • Cleland, W. W. (1964).[3] Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. (Reference for thiol oxidation mechanisms and handling).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.